Product packaging for Inosine-2,8-d2(Cat. No.:)

Inosine-2,8-d2

Cat. No.: B12418265
M. Wt: 270.24 g/mol
InChI Key: UGQMRVRMYYASKQ-MEGDDXBKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Inosine-2,8-d2 is a useful research compound. Its molecular formula is C10H12N4O5 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4O5 B12418265 Inosine-2,8-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N4O5

Molecular Weight

270.24 g/mol

IUPAC Name

2,8-dideuterio-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i2D,3D

InChI Key

UGQMRVRMYYASKQ-MEGDDXBKSA-N

Isomeric SMILES

[2H]C1=NC(=O)C2=C(N1)N(C(=N2)[2H])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Foundational & Exploratory

Inosine-2,8-d2: A Technical Guide to its Chemical Properties, Structure, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Inosine-2,8-d2. This deuterated analog of inosine is a valuable tool in various research and development settings, particularly in pharmacokinetic and metabolic studies.

Core Chemical Properties and Structure

This compound is a stable isotope-labeled form of inosine, a naturally occurring purine nucleoside. The deuterium atoms are specifically located at the 2 and 8 positions of the purine ring system. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.[1]

The structure of this compound is identical to that of inosine, with the exception of the two deuterium atoms. The molecule consists of a hypoxanthine base attached to a ribofuranose ring via a β-N9-glycosidic bond.

Structure of this compound:

purine_synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps (Requires: Glycine, Aspartate, Glutamine, THF) XMP Xanthosine Monophosphate IMP->XMP IMP Dehydrogenase (Inhibited by Mycophenolate) S_AMP Adenylosuccinate IMP->S_AMP GMP Guanosine Monophosphate (GMP) XMP->GMP AMP Adenosine Monophosphate (AMP) S_AMP->AMP lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Extraction / Purification Precipitate->Extract Reconstitute Reconstitution in Mobile Phase Extract->Reconstitute LC LC Separation (e.g., C18 column) Reconstitute->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

References

Inosine-2,8-d2: A Technical Guide to Synthesis and Isotopic Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Inosine-2,8-d2, a deuterated form of the endogenous purine nucleoside, inosine. The incorporation of deuterium at the C2 and C8 positions of the purine ring makes it a valuable tool in various research applications, including as an internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies.[1] This document details a robust synthesis methodology, protocols for assessing isotopic enrichment, and presents expected quantitative data for the final product.

Synthesis of this compound

A highly efficient method for the deuteration of purine nucleosides involves a ruthenium nanoparticle-catalyzed hydrogen-deuterium (H/D) exchange. This approach offers high isotopic incorporation under relatively mild conditions.

Synthetic Pathway

The synthesis of this compound is achieved through a direct H/D exchange reaction on inosine using deuterium gas (D₂) as the deuterium source, catalyzed by ruthenium nanoparticles. The reaction specifically targets the acidic C-H bonds at the C2 and C8 positions of the purine ring.

Synthesis_Pathway Inosine Inosine Reaction_Mix Reaction Mixture: Inosine Ru Nanoparticles (catalyst) D₂O (solvent) D₂ gas (deuterium source) Inosine->Reaction_Mix Reactants Inosine_d2 This compound Reaction_Mix->Inosine_d2 Catalytic H/D Exchange Purification Purification (e.g., HPLC) Inosine_d2->Purification Final_Product Purified this compound Purification->Final_Product

A diagram illustrating the synthetic pathway for this compound.
Experimental Protocol: Ruthenium Nanoparticle-Catalyzed H/D Exchange

This protocol is adapted from established methods for the deuteration of purine derivatives.

Materials:

  • Inosine

  • Ruthenium nanoparticles (RuNPs) embedded in a polymer matrix (e.g., PVP)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterium gas (D₂)

  • Reaction vessel suitable for pressure reactions (e.g., a Parr shaker)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Catalyst Suspension: Prepare a stock suspension of the ruthenium nanoparticle catalyst in D₂O.

  • Reaction Setup: In a pressure-resistant reaction vessel, dissolve Inosine in D₂O. Add the ruthenium nanoparticle catalyst suspension (typically 5 mol % of the catalyst relative to the substrate).

  • Deuteration Reaction: Seal the reaction vessel and purge it several times with D₂ gas. Pressurize the vessel with D₂ gas (e.g., 2 bar).

  • Incubation: Heat the reaction mixture to a specified temperature (e.g., 55°C) and agitate for a designated period (e.g., 12-24 hours) to allow for the H/D exchange to proceed.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the D₂ gas. The crude reaction mixture can be filtered to remove the catalyst.

  • Purification: Purify the crude this compound using a suitable method such as preparative HPLC to obtain the final product with high chemical purity.

  • Analysis: Characterize the purified product to confirm its identity and determine its isotopic purity using mass spectrometry and NMR spectroscopy.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial for its application as an internal standard or tracer. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

Analytical Workflow

The following diagram outlines the general workflow for the analysis of the isotopic purity of synthesized this compound.

Analytical_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis MS_Sample_Prep Sample Preparation for MS LC_MS LC-MS/MS Analysis MS_Sample_Prep->LC_MS MS_Data_Analysis Data Analysis: - Extract Ion Chromatograms - Integrate Isotopic Peaks LC_MS->MS_Data_Analysis MS_Purity_Calc Calculate % Isotopic Enrichment MS_Data_Analysis->MS_Purity_Calc NMR_Sample_Prep Sample Preparation for NMR H1_NMR 1H NMR Analysis NMR_Sample_Prep->H1_NMR H1_NMR_Analysis Data Analysis: - Compare integrals of C2-H and C8-H signals with a reference signal H1_NMR->H1_NMR_Analysis H1_Purity_Calc Calculate % Deuteration H1_NMR_Analysis->H1_Purity_Calc Synthesized_Product Purified this compound Synthesized_Product->MS_Sample_Prep Synthesized_Product->NMR_Sample_Prep

Workflow for isotopic purity analysis of this compound.
Experimental Protocols for Isotopic Purity Determination

2.2.1. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol/water).

  • LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS system equipped with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire full scan mass spectra in positive ion mode.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of unlabeled inosine ([M+H]⁺), singly deuterated inosine ([M+D+H]⁺), and doubly deuterated inosine ([M+2D+H]⁺).

    • Integrate the peak areas for each isotopic species.

    • Calculate the isotopic purity by determining the relative abundance of the doubly deuterated species compared to the total abundance of all isotopic species.[2]

2.2.2. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify the signals corresponding to the H2 and H8 protons of any residual unlabeled inosine.

    • Integrate the signals for H2 and H8 and compare them to the integral of a non-exchangeable proton signal on the ribose sugar moiety.

    • The percentage of deuteration at each position can be calculated from the reduction in the integral values of the H2 and H8 signals relative to the reference signal.

Quantitative Data on Isotopic Purity

The following table summarizes the expected isotopic distribution and purity for a typical synthesis of this compound based on the ruthenium nanoparticle-catalyzed H/D exchange method.

ParameterExpected ValueMethod of Determination
Isotopic Distribution
% d₀ (unlabeled)< 1%Mass Spectrometry
% d₁ (singly deuterated)1-5%Mass Spectrometry
% d₂ (doubly deuterated)> 95%Mass Spectrometry
Isotopic Enrichment
at C2> 98%¹H NMR Spectroscopy
at C8> 98%¹H NMR Spectroscopy
Overall Isotopic Purity > 98% Mass Spectrometry & NMR

Inosine Signaling Pathway

For researchers in drug development, understanding the biological context of inosine is crucial. Inosine is known to exert its effects through adenosine receptors, primarily A1 and A2A receptors.[1] The following diagram illustrates a simplified signaling pathway initiated by inosine binding to the A2A receptor.

Inosine_Signaling Inosine Inosine A2AR Adenosine A2A Receptor Inosine->A2AR binds G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates Cellular_Response Cellular Response (e.g., anti-inflammatory effects) Gene_Expression->Cellular_Response

Simplified Inosine signaling via the A2A receptor.

This technical guide provides a foundational understanding of the synthesis and isotopic purity analysis of this compound. The detailed protocols and expected data will be valuable for researchers aiming to produce or utilize this important isotopically labeled compound in their studies.

References

The Biological Functions of Deuterated Inosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological functions of deuterated inosine, grounded in the established roles of inosine and the principles of kinetic isotope effects. Deuteration, the strategic replacement of hydrogen with its heavy isotope deuterium, offers a powerful tool to modulate the metabolic stability and pharmacokinetic profile of bioactive molecules. This document details the known signaling pathways of inosine, the therapeutic implications of altering its metabolic fate through deuteration, and relevant experimental methodologies.

Introduction to Inosine and the Rationale for Deuteration

Inosine is an endogenous purine nucleoside, formed from the deamination of adenosine or the dephosphorylation of inosine monophosphate (IMP).[1][2] It is a pivotal intermediate in purine metabolism and has emerged as a significant bioactive molecule with diverse physiological roles.[1][2][3] Inosine exerts anti-inflammatory, immunomodulatory, and neuroprotective effects, primarily through its interaction with adenosine receptors.

The therapeutic potential of inosine is often limited by its metabolic profile. Deuteration offers a strategy to enhance its pharmacological properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage at the deuterated site. This "kinetic isotope effect" can increase the half-life of a compound, prolong its therapeutic action, and potentially reduce the formation of toxic metabolites. This guide explores the biological functions of inosine and how they may be amplified or modified through deuteration.

Core Biological Functions and Signaling Pathways of Inosine

Inosine's biological activities are multifaceted, stemming from its central role in purine metabolism and its ability to act as a signaling molecule.

Purine Metabolism

Inosine is a key node in both the synthesis and degradation of purines. It can be salvaged to form inosine monophosphate (IMP), a precursor for both adenosine and guanosine nucleotides, or it can be catabolized by purine nucleoside phosphorylase (PNP) to hypoxanthine, which is then converted to uric acid. Uric acid itself is a potent antioxidant, contributing to some of inosine's neuroprotective effects.

Purinergic Signaling

The majority of inosine's signaling functions are mediated through its interaction with adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors.

  • Adenosine A1 and A3 Receptor Activation: Inosine has been shown to activate A1 and A3 receptors. Activation of the A3 receptor, for which inosine shows some selectivity, can trigger mast cell degranulation.

  • Adenosine A2A Receptor Activation: Inosine is a functional agonist of the A2A receptor. This interaction is crucial for many of its immunomodulatory effects, including the enhancement of anti-tumor T-cell responses. A2A receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP) and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

The following diagram illustrates the primary signaling cascades initiated by inosine binding to adenosine receptors.

Inosine_Signaling_Pathways Inosine Signaling Pathways cluster_membrane Cell Membrane cluster_intracellular cluster_response A1R A1R PI3K_Akt PI3K/Akt A1R->PI3K_Akt A2AR A2AR ERK1_2 ERK1/2 A2AR->ERK1_2 CaMKII CaMKII A2AR->CaMKII cAMP cAMP Production A2AR->cAMP Immunomodulation Immunomodulation A2AR->Immunomodulation A3R A3R A3R->PI3K_Akt Inosine Inosine Inosine->A1R Inosine->A2AR Inosine->A3R TBK1_inhibition TBK1 Phosphorylation (Suppression) Inosine->TBK1_inhibition PKA PKA GSK3B_inhibition GSK-3β (Inhibition) PKA->GSK3B_inhibition Neuroprotection Neuroprotection PKA->Neuroprotection PI3K_Akt->GSK3B_inhibition PI3K_Akt->Neuroprotection ERK1_2->Neuroprotection CaMKII->Neuroprotection GSK3B_inhibition->Neuroprotection cAMP->PKA Anti_Inflammation Anti-inflammation TBK1_inhibition->Anti_Inflammation Axonal_Regrowth Axonal Regrowth Neuroprotection->Axonal_Regrowth Immunomodulation->Anti_Inflammation

Caption: Inosine signaling via adenosine receptors (A1R, A2AR, A3R) and downstream effectors.

Immunomodulatory and Anti-Inflammatory Functions

Inosine demonstrates significant immunomodulatory capabilities. It can enhance the efficacy of immune checkpoint blockade therapies by providing an alternative carbon source for CD8+ T cells. Furthermore, inosine produced by gut microbiota can bolster anti-tumor T-cell responses. It also exhibits broad-spectrum anti-inflammatory properties by suppressing the phosphorylation of TANK-binding kinase 1 (TBK1), a key mediator in innate immune responses, thereby reducing the release of pro-inflammatory cytokines like IL-6.

Neuroprotective and Thermogenic Effects

In animal models, inosine has shown neuroprotective properties, including the ability to stimulate axonal regrowth after injury. This is partly attributed to its downstream metabolite, uric acid, which acts as an antioxidant. More recently, inosine has been identified as a thermogenic signaling molecule that can increase energy expenditure and induce the "browning" of adipose tissue, suggesting a potential role in combating obesity.

Impact of Deuteration on Inosine's Biological Functions

The primary application of deuteration is to enhance a drug's metabolic stability. For inosine, this has several potential implications:

  • Prolonged Receptor Occupancy: The metabolic conversion of inosine to hypoxanthine is a key clearance pathway. Deuterating inosine at positions susceptible to enzymatic attack by purine nucleoside phosphorylase (PNP) could slow this degradation. This would increase the half-life of inosine, leading to prolonged activation of adenosine receptors and potentially enhancing its therapeutic effects.

  • Altered Metabolite Profile: By slowing the primary metabolic pathway, deuteration can sometimes redirect metabolism towards alternative routes ("metabolic switching"). This could alter the balance of inosine's downstream effects, for instance, by changing the rate of uric acid formation.

  • Enhanced Bioavailability: A reduced rate of first-pass metabolism can lead to higher systemic exposure and improved bioavailability.

The following diagram illustrates the experimental workflow for comparing the metabolic stability of inosine and its deuterated analog.

Deuteration_Workflow Workflow: Comparing Inosine and Deuterated Inosine Metabolism cluster_prep Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis cluster_results Inosine Inosine (Non-deuterated) Microsomes Liver Microsomes + PNP Enzyme Inosine->Microsomes D_Inosine Deuterated Inosine (e.g., Inosine-2,8-d2) D_Inosine->Microsomes LCMS LC-MS/MS Analysis Microsomes->LCMS Sample at time points Rate_Inosine Metabolic Rate of Inosine LCMS->Rate_Inosine Rate_D_Inosine Metabolic Rate of D-Inosine LCMS->Rate_D_Inosine HalfLife Calculate Half-Life (t½) Rate_Inosine->HalfLife Rate_D_Inosine->HalfLife KIE Determine Kinetic Isotope Effect (KIE) HalfLife->KIE Compare t½ values

Caption: Experimental workflow for assessing the metabolic stability of deuterated inosine.

Quantitative Data Summary

Direct quantitative comparisons of deuterated versus non-deuterated inosine are scarce in the literature. However, key quantitative parameters for inosine's interaction with its biological targets have been established. These values provide a baseline for evaluating the effects of deuteration.

ParameterMoleculeValueTarget/SystemReference
EC50 Inosine300.7 µMcAMP Production (A2AR mediated)
EC50 Inosine89.38 µMERK1/2 Phosphorylation (A2AR mediated)
EC50 Inosine12 ± 5 µMcAMP Lowering (Rat A3AR)
EC50 Inosine2.3 ± 0.9 µMMast Cell Degranulation
IC50 Inosine25 ± 6 µMBinding to Rat A3AR
IC50 Inosine15 ± 4 µMBinding to Guinea Pig A3AR
kH/kD Inosine1.01 - 1.18PNP-catalyzed phosphorolysis (pH dependent)

Note: The kinetic isotope effect (kH/kD) for purine nucleoside phosphorylase (PNP) indicates that C-N bond cleavage is not fully rate-limiting at neutral pH, but deuteration does have a measurable effect at pH extremes, suggesting it can slow this metabolic step.

Experimental Protocols

Protocol: Assessing A2A Receptor Activation via cAMP Assay

This protocol details a cell-based functional assay to compare the potency of inosine and deuterated inosine in activating the adenosine A2A receptor.

1. Objective: To determine the EC50 for cAMP production mediated by A2AR activation for both inosine and deuterated inosine.

2. Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor (HEK-hA2AR).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Phosphate-buffered saline (PBS).

  • Inosine and Deuterated Inosine stock solutions (e.g., in DMSO or water).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well cell culture plates.

  • Multi-channel pipette, incubator, plate reader.

3. Methodology:

  • Cell Seeding: Seed HEK-hA2AR cells into 96-well plates at a density of ~50,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of inosine and deuterated inosine in assay buffer. A typical concentration range would span from 1 nM to 1 mM. Include a vehicle control (buffer with DMSO, if used).

  • Assay Procedure:

    • Carefully remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add 50 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit. This typically involves adding lysis reagents followed by detection reagents.

  • Data Analysis:

    • Read the plate on a compatible plate reader.

    • Normalize the data to the vehicle control.

    • Plot the cAMP response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol is designed to compare the rate of metabolism of inosine and its deuterated analog.

1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of inosine and deuterated inosine in human liver microsomes.

2. Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system (e.g., solutions A and B containing G6P, NADP+, G6PD).

  • Potassium phosphate buffer (0.1 M, pH 7.4).

  • Inosine and Deuterated Inosine stock solutions (e.g., 1 mM in methanol).

  • Acetonitrile with an internal standard (e.g., deuterated hypoxanthine) for reaction quenching and sample analysis.

  • 96-well plates, incubator/water bath, centrifuge.

  • LC-MS/MS system.

3. Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing phosphate buffer, HLM (e.g., final concentration 0.5 mg/mL), and the test compound (inosine or deuterated inosine, e.g., final concentration 1 µM).

  • Incubation:

    • Pre-warm the reaction mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a well containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (inosine or deuterated inosine) at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life: t1/2 = 0.693 / k.

    • Calculate intrinsic clearance: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

Conclusion

Deuterated inosine represents a promising modification of a naturally occurring bioactive molecule. By leveraging the kinetic isotope effect, deuteration has the potential to significantly enhance the metabolic stability and pharmacokinetic properties of inosine. This could translate to a more durable and potent therapeutic effect in its applications for immunomodulation, neuroprotection, and the treatment of inflammatory diseases. The experimental frameworks provided in this guide offer a clear path for researchers to quantitatively assess the benefits of deuterated inosine and further explore its potential in drug development. Future preclinical and clinical studies are necessary to fully elucidate the therapeutic advantages of this approach.

References

The Role of Inosine-2,8-d2 in Elucidating Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Inosine-2,8-d2, a deuterated stable isotope-labeled tracer, in the study of purine metabolism. The strategic incorporation of deuterium at the C2 and C8 positions of the inosine molecule allows for precise tracking of its metabolic fate through the intricate network of purine salvage and catabolic pathways. This document outlines the core principles, experimental methodologies, and data interpretation strategies for utilizing this compound, offering a valuable resource for researchers in metabolic diseases, oncology, and pharmacology.

Introduction to Purine Metabolism and the Significance of Isotope Tracing

Purine nucleotides are fundamental biomolecules essential for a myriad of cellular processes, including nucleic acid synthesis, energy transfer (ATP, GTP), and cellular signaling. Cells maintain their purine pools through two primary pathways: de novo synthesis, which builds purines from simpler precursors, and the energetically favorable salvage pathways, which recycle pre-existing purine bases and nucleosides.[1][2] Dysregulation of purine metabolism is implicated in a range of pathologies, from hyperuricemia and gout to immunodeficiencies and cancer.

Stable isotope tracers, such as this compound, are powerful tools for dissecting the complexities of metabolic pathways.[3] By introducing a labeled compound into a biological system, researchers can trace the incorporation of the isotope into downstream metabolites, thereby quantifying the activity or "flux" of specific metabolic routes.[4] this compound serves as a valuable probe for investigating the purine salvage pathway, where inosine is a key intermediate.[5]

Quantitative Data Presentation

The application of this compound and other stable isotopes in purine metabolism studies generates a wealth of quantitative data. This data is crucial for understanding the dynamics of purine flux under various physiological and pathological conditions.

Kinetic Isotope Effects

The substitution of hydrogen with deuterium can influence the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). Measuring the KIE provides insights into the rate-limiting steps of a metabolic pathway. The table below summarizes the kinetic alpha-deuterium isotope effects for the phosphorolysis of inosine catalyzed by E. coli purine nucleoside phosphorylase at different pH values. A kH/kD value greater than 1 indicates that the C-N bond cleavage is at least partially rate-limiting.

pHVmax (relative to pH 7.3)kH/kD
5.00.191.10
6.10.721.10
7.31.001.01
8.40.221.16
9.40.041.18
Data adapted from Stein & Cordes (1981).
Isotopic Enrichment in Purine Nucleotides

Stable isotope tracing experiments with labeled inosine allow for the quantification of the contribution of the salvage pathway to the total purine nucleotide pool. The following table presents representative data from a study using [U-¹⁵N] inosine to trace its incorporation into downstream purine metabolites in A549 cells. While this study used a nitrogen-15 label, the principles of data representation are directly applicable to studies using this compound. The data illustrates the fractional enrichment of key purine nucleotides, indicating the extent of their synthesis via the inosine salvage pathway.

MetaboliteFractional Enrichment (%)
Inosine85.2
IMP25.1
AMP18.5
GMP20.3
ADP15.6
ATP12.8
GDP18.1
GTP16.4
Representative data illustrating the concept of isotopic enrichment. Adapted from a study using [U-¹⁵N] inosine.

Experimental Protocols

The successful implementation of a stable isotope tracing study using this compound requires meticulous attention to experimental detail, from cell culture to mass spectrometric analysis. The following sections provide a generalized protocol that can be adapted to specific research questions.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells (e.g., HeLa, A549) at a desired density in standard growth medium and allow them to adhere and reach the desired confluency.

  • Medium Exchange: Prior to labeling, aspirate the standard growth medium and replace it with a custom medium containing a known concentration of this compound. The concentration of the tracer should be carefully chosen to be physiologically relevant and sufficient for detection without causing metabolic perturbations.

  • Incubation: Incubate the cells with the labeling medium for a predetermined time course. The duration of labeling will depend on the expected rate of purine metabolism in the specific cell type and the desired level of isotopic enrichment. Time-course experiments are recommended to determine the optimal labeling window.

Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water, to the culture dish.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube for subsequent analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for quantifying the isotopic enrichment of purine metabolites.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm) is suitable for separating purine nucleosides and bases.

    • Mobile Phases:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the metabolites. An example gradient is: 1% to 25% B over 4 minutes, then a rapid increase to 98% B.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for the analysis of purine nucleosides.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and specificity in quantifying known compounds.

    • Mass Transitions: The mass spectrometer is programmed to monitor specific precursor-to-product ion transitions for both the unlabeled (M+0) and the deuterated (M+2 for this compound) forms of inosine and its downstream metabolites.

      • Inosine (M+0): m/z 269 → 137

      • This compound (M+2): m/z 271 → 139 (predicted)

      • Hypoxanthine (M+0): m/z 137 → 119

      • Hypoxanthine-d2 (M+2): m/z 139 → 121 (predicted)

      • IMP (M+0): m/z 349 → 137

      • IMP-d2 (M+2): m/z 351 → 139 (predicted)

      • AMP (M+0): m/z 348 → 136

      • AMP-d2 (M+2): m/z 350 → 138 (predicted)

      • GMP (M+0): m/z 364 → 152

      • GMP-d2 (M+2): m/z 366 → 154 (predicted)

Data Analysis
  • Peak Integration: Integrate the peak areas for the different isotopologues of each metabolite.

  • Calculation of Isotopic Enrichment: The fractional enrichment (or mole percent enrichment) is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues of that metabolite.

    • Fractional Enrichment = [Labeled Metabolite] / ([Labeled Metabolite] + [Unlabeled Metabolite])

  • Metabolic Flux Analysis: For more complex analyses, the isotopic labeling data can be used as input for metabolic flux analysis (MFA) software to calculate the absolute rates of metabolic reactions.

Visualization of Pathways and Workflows

Visualizing the metabolic pathways and experimental workflows is essential for a clear understanding of the experimental design and the biological context of the data. The following diagrams are generated using the Graphviz DOT language.

Purine_Salvage_Pathway cluster_salvage Purine Salvage Pathway Inosine_d2 This compound (Tracer) Inosine Inosine Inosine_d2->Inosine Cellular Uptake Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP HPRT1 Xanthine Xanthine Hypoxanthine->Xanthine XDH AMP Adenosine Monophosphate (AMP) IMP->AMP ADSS, ADSL GMP Guanosine Monophosphate (GMP) IMP->GMP IMPDH, GMPS Uric_Acid Uric Acid Xanthine->Uric_Acid XDH

Caption: Purine Salvage and Catabolic Pathway.

The diagram above illustrates the central role of inosine in the purine salvage pathway. This compound is taken up by the cell and enters the endogenous inosine pool. It can then be either salvaged to form IMP via the actions of purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HPRT1), or it can be catabolized to hypoxanthine, xanthine, and ultimately uric acid by xanthine dehydrogenase (XDH).

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Tracing A 1. Cell Culture B 2. Introduction of this compound Tracer A->B C 3. Time-Course Incubation B->C D 4. Metabolic Quenching C->D E 5. Metabolite Extraction D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing and Flux Analysis F->G

Caption: Experimental workflow for stable isotope tracing.

Conclusion

This compound is a powerful and specific tracer for investigating the dynamics of the purine salvage pathway. Its use in conjunction with modern analytical techniques like LC-MS/MS provides researchers with a quantitative tool to probe the intricate regulation of purine metabolism. The methodologies and data interpretation frameworks presented in this guide offer a solid foundation for designing and executing robust stable isotope tracing studies. Such experiments are crucial for advancing our understanding of metabolic reprogramming in disease and for the development of novel therapeutic strategies that target purine metabolism.

References

An In-depth Technical Guide to the Core Mechanism of Action of Inosine-2,8-d2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the mechanism of action of Inosine-2,8-d2 is limited. This guide focuses on the extensively studied mechanisms of its parent compound, Inosine. The deuteration at the 2 and 8 positions is a common pharmaceutical strategy to alter pharmacokinetics, primarily by slowing metabolism, without changing the fundamental biological targets. Therefore, the mechanisms described for Inosine are presumed to be the primary modes of action for this compound, which may exhibit enhanced metabolic stability.

Introduction to Inosine and the Rationale for Deuteration

Inosine is an endogenous purine nucleoside, a central intermediate in the metabolism of purines.[1][2] It is formed from the deamination of adenosine and plays a crucial role in various physiological processes, including RNA editing, metabolic regulation, and cellular signaling.[1][2] In recent years, Inosine has garnered significant attention for its multimodal therapeutic potential, exhibiting neuroprotective, immunomodulatory, anti-inflammatory, and cardioprotective properties.[3]

This compound is a deuterated isotopologue of Inosine. The substitution of hydrogen with its heavier, stable isotope, deuterium, at specific positions can strengthen the carbon-hydrogen bonds. This modification can make the molecule more resistant to metabolic breakdown by enzymes, a strategy known as the "deuterium kinetic isotope effect." The primary goal of developing a deuterated drug like this compound is to improve its pharmacokinetic profile, potentially leading to a longer half-life, increased systemic exposure, and a more favorable dosing regimen compared to the parent compound. While this guide will detail the mechanism of Inosine, it is this anticipated alteration in metabolism and pharmacokinetics that constitutes the core rationale for the development of this compound.

Core Signaling Pathways and Mechanisms of Action

Inosine exerts its biological effects through multiple pathways, primarily involving the activation of adenosine receptors and modulation of metabolic and inflammatory processes.

Adenosine Receptor-Dependent Signaling

A primary mechanism of Inosine's action is its function as an agonist at adenosine receptors, particularly the A1 and A2A subtypes (A1R and A2AR).

  • A2A Receptor Activation: Inosine binds to and activates the A2A receptor, a G-protein coupled receptor (GPCR). This activation leads to downstream signaling cascades that are crucial for its immunomodulatory and neurological effects.

    • cAMP Pathway: A2AR activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

    • ERK1/2 Pathway: Inosine also promotes the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Interestingly, studies have shown that Inosine acts as a biased agonist at the A2A receptor. Compared to adenosine, Inosine preferentially activates the ERK1/2 pathway over the cAMP pathway, suggesting a unique signaling signature that may contribute to its distinct therapeutic profile.

  • A1 Receptor Activation: The antinociceptive (pain-reducing) effects of Inosine have been linked to its activation of the adenosine A1 receptor.

  • Thermogenic Signaling: In brown adipose tissue, Inosine released from apoptotic cells can activate both A2A and A2B receptors, stimulating a thermogenic program via a cAMP-p38 signaling axis to increase energy expenditure.

Inosine_Adenosine_Receptor_Signaling cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor AC Adenylyl Cyclase A2AR->AC Activates ERK ERK1/2 Phosphorylation A2AR->ERK Biased Agonism cAMP cAMP Production AC->cAMP Inosine Inosine / this compound Inosine->A2AR Binds PKA PKA cAMP->PKA Activates Immunomodulation Immunomodulation cAMP->Immunomodulation Neuroprotection Neuroprotection & Antidepressant Effects ERK->Neuroprotection CREB CREB Phosphorylation PKA->CREB CREB->Neuroprotection

Fig 1. Inosine signaling via the Adenosine A2A receptor.
Immunomodulation

Inosine has potent anti-inflammatory and immunomodulatory effects.

  • Cytokine Inhibition: It inhibits the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-12, and Interferon-gamma (IFN-γ), in macrophages and spleen cells. This inhibition occurs via a post-transcriptional mechanism.

  • T-Cell Function: Inosine, particularly when generated by gut microbiota, can enhance anti-tumor T-cell responses, thereby improving the efficacy of immune checkpoint blockade therapies. It can also serve as an alternative carbon source for effector T-cells under glucose-restricted conditions, supporting their growth and function. A recent patent also describes the use of inosine to increase the effector function of exhausted CAR T-cells during their manufacturing.

Neuroprotection and Axonal Regeneration

Inosine demonstrates significant neuroprotective capabilities.

  • Antioxidant Effects: After administration, Inosine is metabolized to uric acid, a potent natural antioxidant that contributes to neuroprotection by scavenging harmful free radicals.

  • Axonal Rewiring: In models of stroke and spinal cord injury, Inosine has been shown to induce axonal rewiring and promote the growth of new neural connections.

  • Intracellular Signaling: The antidepressant-like effects of Inosine involve the activation of pro-survival signaling pathways such as PI3K/Akt and ERK1/2, and the inhibition of GSK-3β.

Inosine_Neuroprotection_Pathway Inosine Inosine / this compound Metabolism Metabolism Inosine->Metabolism A1R Adenosine A1R Inosine->A1R A2AR Adenosine A2AR Inosine->A2AR UricAcid Uric Acid Metabolism->UricAcid Antioxidant Antioxidant Effect (ROS Scavenging) UricAcid->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection PI3K_Akt PI3K/Akt Pathway A2AR->PI3K_Akt Activates ERK ERK1/2 Pathway A2AR->ERK Activates GSK3b GSK-3β A2AR->GSK3b Inhibits PI3K_Akt->Neuroprotection AxonalGrowth Axonal Growth & Regeneration ERK->AxonalGrowth GSK3b->Neuroprotection Inhibition leads to

Fig 2. Neuroprotective mechanisms of Inosine.

Quantitative Data Summary

The following table summarizes key quantitative data for the parent compound, Inosine. Data for this compound is not currently available in public literature.

ParameterValueAssay SystemReference
A2A Receptor Activation
cAMP Production (EC₅₀)300.7 µMCHO-hA2AR cells
ERK1/2 Phosphorylation (EC₅₀)89.38 µMCHO-hA2AR cells
Pharmacokinetics
Half-life (Inosine)~15 hoursIn vivo (general)
Half-life (Adenosine)~10 secondsIn vivo (general)

Key Experimental Protocols

The mechanisms of Inosine have been elucidated through a variety of experimental models. Below are generalized protocols for key assays.

Protocol: In Vitro Cytokine Production Assay

This protocol is designed to assess the anti-inflammatory effects of Inosine by measuring cytokine secretion from immune cells.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary splenocytes are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of Inosine (or this compound) for 1-2 hours.

  • Stimulation: Immune stimulation is induced by adding Lipopolysaccharide (LPS) (100 ng/mL) to the wells. A vehicle control group (no LPS, no Inosine) and a positive control group (LPS, no Inosine) are included.

  • Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.

  • Cytokine Quantification: Levels of TNF-α, IL-1, and IL-12 in the supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Protocol: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol measures the activation of the ERK1/2 signaling pathway in response to Inosine.

  • Cell Culture: HEK293 or CHO cells stably expressing the human A2A receptor are grown to 80-90% confluency in 6-well plates.

  • Serum Starvation: Cells are serum-starved for 12-18 hours prior to the experiment to reduce basal signaling activity.

  • Treatment: Cells are treated with the desired concentration of Inosine (e.g., 100 µM) for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: The culture medium is removed, and cells are washed with ice-cold PBS. Cells are then lysed on ice using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blot: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated overnight with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). The membrane is then washed and incubated with a secondary HRP-conjugated antibody. A parallel blot or stripping and re-probing of the same membrane is performed for total ERK1/2 as a loading control.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the ratio of p-ERK to total ERK.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Ex Vivo Analysis ReceptorBinding Receptor Binding Assay (A1R, A2AR) cAMP_Assay cAMP Accumulation Assay ReceptorBinding->cAMP_Assay ERK_Assay ERK1/2 Phosphorylation (Western Blot) ReceptorBinding->ERK_Assay Cytokine_Assay Cytokine Secretion (ELISA) ReceptorBinding->Cytokine_Assay PK_Study Pharmacokinetic Study (Inosine vs. Inosine-d2) Metabolite_ID Metabolite Identification (LC-MS) PK_Study->Metabolite_ID Efficacy_Model Disease Model (e.g., Sepsis, SCI) PK_Study->Efficacy_Model PD_Biomarkers Pharmacodynamic Biomarkers Efficacy_Model->PD_Biomarkers Start Compound (this compound) Start->ReceptorBinding Start->PK_Study

Fig 3. Hypothetical workflow for characterizing this compound.

Conclusion

This compound, as a deuterated form of Inosine, is expected to operate through the same multifaceted mechanisms as its parent compound. These include biased agonism at adenosine A2A receptors, potent immunomodulatory and anti-inflammatory effects, and significant neuroprotective actions mediated by both direct signaling and its antioxidant metabolite, uric acid. The strategic deuteration is anticipated to enhance its metabolic stability, potentially translating into improved therapeutic efficacy. Further research specifically comparing the pharmacokinetics and pharmacodynamics of this compound to Inosine is required to fully validate its therapeutic potential.

References

The Discovery and Significance of Inosine in RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inosine, a nucleoside resulting from the deamination of adenosine, represents a critical layer of post-transcriptional regulation with profound implications for cellular function and disease. Once considered a mere metabolic intermediate, inosine's presence in RNA is now understood to be a widespread and dynamic modification that significantly expands the informational content of the transcriptome. This guide provides an in-depth exploration of the discovery of inosine in RNA, its multifaceted biological significance, and the experimental methodologies used to study this pivotal modification. We delve into the enzymatic machinery responsible for adenosine-to-inosine (A-to-I) editing, the diverse functional consequences of this change, and its role in the innate immune system. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge and tools necessary to investigate the role of inosine in their own areas of interest, from basic research to therapeutic development.

The Discovery of Inosine in RNA: A Historical Perspective

The journey to understanding the importance of inosine in RNA began in 1965 with its identification as a component of the first sequenced transfer RNA (tRNA), tRNAAla.[1] Initially, its role was primarily linked to the "wobble hypothesis," where inosine at the first position of the tRNA anticodon allows for non-standard base pairing with multiple codons, thereby expanding the decoding capacity of a single tRNA molecule.[1]

A pivotal moment in the discovery of inosine's broader significance came in 1987 when Bass and Weintraub identified A-to-I editing in Xenopus laevis double-stranded mRNAs.[1] This discovery revealed that inosine is not limited to tRNA and that its introduction into messenger RNA (mRNA) could alter the genetic information encoded by a gene. This process, termed A-to-I RNA editing, is catalyzed by a family of enzymes known as Adenosine Deaminases Acting on RNA (ADARs).[2][3] In humans, there are three main ADAR proteins: ADAR1 and ADAR2, which are catalytically active, and ADAR3, which is thought to be inactive and may act as a competitive inhibitor.

The realization that inosine is interpreted as guanosine (G) by the cellular machinery for splicing and translation was a critical breakthrough. This "A-to-G" recoding at the RNA level, without any alteration to the underlying DNA sequence, unveiled a powerful mechanism for generating proteomic diversity from a limited set of genes.

The Significance of Inosine in RNA

The conversion of adenosine to inosine in RNA has far-reaching consequences, impacting a wide array of cellular processes. These effects can be broadly categorized as follows:

2.1. Proteomic Diversification through Recoding:

When A-to-I editing occurs within the coding sequence of an mRNA, it can lead to a codon change and, consequently, an amino acid substitution in the resulting protein. This recoding can alter the protein's function, localization, or stability. Prominent examples include:

  • Glutamate Receptors (GluRs): Editing of the GluA2 subunit of the AMPA receptor at the Q/R site is nearly 100% efficient in the adult brain. This single amino acid change from glutamine (Q) to arginine (R) dramatically reduces the calcium permeability of the receptor channel, a critical feature for preventing excitotoxicity.

  • Serotonin Receptors (5-HT2CR): The pre-mRNA for the 5-HT2C receptor can be edited at five different sites, leading to multiple protein isoforms with varying signaling properties. Edited isoforms generally exhibit reduced constitutive activity and lower agonist potency, providing a mechanism for fine-tuning serotonergic signaling.

2.2. Modulation of RNA Splicing and Stability:

Inosine's presence in non-coding regions of pre-mRNA, such as introns and untranslated regions (UTRs), can significantly influence RNA processing:

  • Alternative Splicing: Since the splicing machinery recognizes inosine as guanosine, A-to-I editing can create or abolish splice sites, leading to the inclusion or exclusion of exons and the generation of different mRNA isoforms.

  • RNA Stability: The introduction of I-C or I-U base pairs in place of A-U pairs can alter the secondary structure and stability of RNA molecules. This can affect RNA degradation rates and nuclear retention. For instance, hyper-edited RNAs can be recognized and degraded by specific nucleases like Tudor-SN.

2.3. Regulation of the Innate Immune Response:

One of the most critical roles of inosine in RNA is to prevent the inappropriate activation of the innate immune system by endogenous double-stranded RNA (dsRNA).

  • Self vs. Non-self Discrimination: The innate immune system has sensors, such as Melanoma Differentiation-Associated protein 5 (MDA5) and Protein Kinase R (PKR), that recognize long dsRNA as a hallmark of viral infection, triggering an interferon response.

  • ADAR1-Mediated Suppression: ADAR1 edits endogenous dsRNAs, such as those formed by inverted repeat sequences (e.g., Alu elements). This editing disrupts the perfect double-stranded structure, marking them as "self" and preventing their recognition by MDA5. Loss of ADAR1 function leads to the accumulation of unedited endogenous dsRNA, triggering a chronic inflammatory response and causing severe autoimmune diseases like Aicardi-Goutières syndrome.

Quantitative Data on Inosine's Impact

To provide a clearer understanding of the quantitative aspects of inosine's function, the following tables summarize key data from the literature.

Table 1: A-to-I Editing Frequencies in Human Tissues

GeneEditing SiteBrain (Cortex)Brain (Cerebellum)LungLiverKidney
GRIA2 Q/R>99%>99%---
HTR2C Site A~30%~25%---
HTR2C Site B~40%~35%---
HTR2C Site C~50%~45%---
HTR2C Site D~60%~55%---
CYFIP2 K/E~85%~80%---
FLNA Q/R~90%~85%---
BLCAP Y/C~70%~65%---
IGFBP7 R/G~50%~45%---
Alu Elements (Global Average)HighHighModerateModerateModerate

Table 2: Functional Consequences of Inosine Editing on Neurotransmitter Receptors

ReceptorEditing SiteUnedited Isoform PropertyEdited Isoform PropertyQuantitative Change
AMPA Receptor (GluA2) Q/RHigh Ca2+ permeabilityLow Ca2+ permeabilityPCa/PNa ratio decreases significantly.
Serotonin Receptor (5-HT2CR) Multiple sitesHigh constitutive activityReduced constitutive activityUp to 4-fold reduction in basal activity for fully edited (VGV) vs. unedited (INI) isoform.
Serotonin Receptor (5-HT2CR) Multiple sitesHigh agonist potencyReduced agonist potency~5-fold increase in EC50 for serotonin in fully edited (VGV) vs. unedited (INI) isoform.

Table 3: EC50 Values of Serotonin for Different 5-HT2CR Isoforms

5-HT2CR IsoformEditing SitesAmino Acid ChangeEC50 (nM)
ININoneIsoleucine-Asparagine-Isoleucine6.1
VNIA, BValine-Asparagine-Isoleucine~7
VNVA, B, DValine-Asparagine-Valine~8
VSIA, B, CValine-Serine-Isoleucine>10
VSVA, B, C, DValine-Serine-Valine>10
ISICIsoleucine-Serine-Isoleucine~7

Data adapted from Tohda et al. (2010), showing the concentration of serotonin required to elicit a half-maximal response in Xenopus oocytes expressing different receptor isoforms.

Experimental Protocols for Inosine Detection and Analysis

A variety of techniques have been developed to detect and quantify inosine in RNA. These methods can be broadly classified as either direct or indirect.

4.1. Inosine-Specific Cleavage Assay

This method provides direct evidence for the presence of inosine at specific sites.

Principle: Ribonuclease T1 (RNase T1) cleaves RNA after guanosine and inosine residues. By treating the RNA with glyoxal and boric acid, guanosine residues are modified and protected from cleavage, while inosine remains susceptible. Subsequent cleavage with RNase T1 will therefore occur specifically at inosine sites. The cleavage products can then be detected and mapped.

Detailed Methodology:

  • RNA Preparation: Isolate total RNA or poly(A)+ RNA from the sample of interest using a standard protocol. Ensure the RNA is of high quality and free from contaminants.

  • Glyoxal Treatment:

    • In a microcentrifuge tube, combine 5 µg of RNA with glyoxal and borate buffer.

    • Incubate the reaction at 50°C for 15 minutes to modify guanosine residues.

  • RNase T1 Digestion:

    • Add RNase T1 to the reaction mixture. The optimal concentration of RNase T1 should be determined empirically.

    • Incubate at 37°C for 30 minutes to allow for inosine-specific cleavage.

  • Primer Ligation and Reverse Transcription:

    • To identify the cleavage sites, a 3' adapter is ligated to the newly generated 3' ends of the RNA fragments.

    • Reverse transcribe the ligated RNA fragments using a primer complementary to the adapter.

  • PCR Amplification and Sequencing:

    • Amplify the resulting cDNA using a gene-specific forward primer and a primer corresponding to the adapter sequence.

    • Sequence the PCR products to identify the precise location of the inosine-induced cleavage.

4.2. Inosine Chemical Erasing followed by Sequencing (ICE-Seq)

ICE-Seq is a high-throughput method for the transcriptome-wide identification of A-to-I editing sites.

Principle: Inosine residues in RNA can be chemically modified by cyanoethylation. This modification blocks reverse transcription at the site of inosine. By comparing the sequencing results of treated and untreated RNA samples, a reduction in guanosine reads at a specific adenosine position in the treated sample indicates the presence of inosine.

Detailed Methodology:

  • RNA Preparation: Isolate high-quality total RNA from the sample.

  • Cyanoethylation Reaction:

    • Divide the RNA sample into two aliquots: one for treatment (CE+) and one as a control (CE-).

    • Treat the CE+ sample with acrylonitrile in a buffered solution to cyanoethylate inosine residues.

  • RNA Fragmentation and Library Preparation:

    • Fragment both the CE+ and CE- RNA samples to the desired size for sequencing.

    • Prepare sequencing libraries from both samples using a standard RNA-seq library preparation kit. This includes reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

  • High-Throughput Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads from both the CE+ and CE- samples to the reference genome.

    • At each adenosine position in the genome, compare the frequency of A-to-G mismatches between the CE+ and CE- samples.

    • A significant reduction in the A-to-G mismatch frequency in the CE+ sample compared to the CE- sample is indicative of an A-to-I editing site.

4.3. Comparative RNA Pull-Down Assay for Inosine-Binding Proteins

This protocol is designed to identify proteins that specifically bind to inosine-containing RNA.

Principle: Biotinylated RNA baits, one containing inosine and the other containing adenosine at the same position, are used to pull down interacting proteins from a cell lysate. The proteins that are enriched in the inosine-containing RNA pull-down compared to the adenosine-containing control are considered potential inosine-binding proteins.

Detailed Methodology:

  • Bait RNA Preparation:

    • Synthesize two biotinylated RNA oligonucleotides of the same sequence, with one containing an inosine at a specific position and the other containing an adenosine at the same position.

    • Alternatively, in vitro transcribe longer RNA baits using biotinylated UTP, with the inosine or adenosine incorporated at the desired site.

  • Cell Lysate Preparation:

    • Prepare a whole-cell or nuclear extract from the cells or tissue of interest under conditions that preserve protein-RNA interactions.

  • RNA-Protein Binding:

    • Incubate the biotinylated inosine-containing RNA bait and the adenosine-containing RNA bait with the cell lysate to allow for the formation of RNA-protein complexes.

  • Pull-Down of RNA-Protein Complexes:

    • Add streptavidin-coated magnetic beads to each binding reaction to capture the biotinylated RNA and its interacting proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Elution and Analysis:

    • Elute the bound proteins from the beads.

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining or by mass spectrometry.

    • Identify proteins that are present in the inosine-RNA pull-down but absent or significantly less abundant in the adenosine-RNA pull-down.

Signaling Pathways and Logical Relationships

5.1. ADAR1-Mediated Suppression of the Innate Immune Response

The following diagram illustrates the crucial role of ADAR1 in preventing the activation of the MDA5-mediated innate immune response by endogenous dsRNA.

ADAR1_MDA5_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Endogenous dsRNA Endogenous dsRNA ADAR1 ADAR1 Endogenous dsRNA->ADAR1 Unedited dsRNA Unedited dsRNA Edited dsRNA Edited dsRNA ADAR1->Edited dsRNA A-to-I Editing MDA5 MDA5 Edited dsRNA->MDA5 Inhibits Activation Unedited dsRNA->MDA5 Activates MAVS MAVS MDA5->MAVS IRF3 IRF3 MAVS->IRF3 Phosphorylation IFN Production IFN Production IRF3->IFN Production

Caption: ADAR1 edits endogenous dsRNA, preventing MDA5 activation and interferon production.

5.2. Experimental Workflow for Identifying Inosine-Binding Proteins

The following diagram outlines the key steps in the comparative RNA pull-down assay to identify proteins that specifically bind to inosine-containing RNA.

Inosine_Binding_Protein_Workflow cluster_bait_prep Bait Preparation Bait_I Biotinylated Inosine-RNA Incubation Incubation Bait_I->Incubation Bait_A Biotinylated Adenosine-RNA Bait_A->Incubation Lysate Cell Lysate Lysate->Incubation Pulldown Streptavidin Bead Pull-down Incubation->Pulldown Wash Wash Pulldown->Wash Elution Elution Wash->Elution Analysis Mass Spectrometry (LC-MS/MS) Elution->Analysis Identification Identification of Inosine-Specific Binding Proteins Analysis->Identification

Caption: Workflow for identifying inosine-specific binding proteins via comparative pull-down.

Conclusion and Future Directions

The discovery of inosine in RNA has fundamentally changed our understanding of gene expression and regulation. From its initial characterization in tRNA to the widespread appreciation of A-to-I editing in mRNA, it is now clear that inosine is a key player in shaping the transcriptome and proteome. The functional consequences of inosine are vast, ranging from the fine-tuning of neuronal signaling to the critical role of self-recognition in the innate immune system. Aberrant inosine editing is increasingly implicated in a variety of human diseases, including neurological disorders, autoimmune diseases, and cancer, making the enzymes and pathways involved attractive targets for therapeutic intervention.

The experimental techniques outlined in this guide provide a robust toolkit for researchers to explore the epitranscriptome. As high-throughput sequencing technologies continue to advance, we can expect a more comprehensive and quantitative understanding of the "inosinome" in different cell types, developmental stages, and disease states. Future research will likely focus on elucidating the full repertoire of inosine-binding proteins and their regulatory networks, as well as developing novel therapeutic strategies that target the A-to-I editing machinery with high specificity. The continued exploration of inosine's role in RNA promises to yield further insights into the complex and dynamic nature of gene regulation.

References

The Immunomodulatory Landscape of Deuterium-Labeled Inosine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inosine, a naturally occurring purine nucleoside, has demonstrated a complex and multifaceted role in modulating the immune system. Its ability to interact with adenosine receptors and influence downstream signaling pathways has positioned it as a molecule of interest for therapeutic development in inflammatory and autoimmune diseases. The strategic replacement of hydrogen with deuterium atoms in drug candidates, a process known as deuteration, has emerged as a viable approach to improve pharmacokinetic and pharmacodynamic properties. This technical guide explores the known immunomodulatory effects of inosine and extrapolates the potential impact of deuterium labeling on its activity. While direct experimental data on deuterium-labeled inosine is limited, this document synthesizes existing research on inosine's mechanisms of action and the established principles of deuteration to provide a comprehensive overview for researchers and drug developers.

Introduction to Inosine and its Immunomodulatory Functions

Inosine is an endogenous purine nucleoside formed from the deamination of adenosine. It plays a crucial role in various physiological processes and has been shown to exert significant immunomodulatory and anti-inflammatory effects.[1][2][3] Unlike adenosine, which has a very short half-life, inosine is more stable, making it a more attractive therapeutic candidate.[4][5] Inosine's immunomodulatory actions are primarily mediated through its interaction with adenosine receptors, particularly the A2A and A3 subtypes.

The immunomodulatory properties of inosine include:

  • Suppression of Pro-inflammatory Cytokines: Inosine has been shown to inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-12, and interferon-gamma (IFN-γ) in various immune cells.

  • Modulation of T-cell Responses: Inosine can influence T-cell activation and differentiation. It has been shown to be a potential alternative carbon source for CD8+ T-cell function, particularly in glucose-restricted environments like the tumor microenvironment.

  • Interaction with Adenosine Receptors: Inosine acts as an agonist at A2A and A3 adenosine receptors, triggering downstream signaling cascades that can either suppress or activate inflammatory responses depending on the cellular context.

  • Anti-inflammatory Effects in In Vivo Models: Studies in animal models of sepsis, acute lung injury, and colitis have demonstrated the protective, anti-inflammatory effects of inosine administration.

The Rationale for Deuterium Labeling of Inosine

Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can significantly alter the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can lead to:

  • Reduced Rate of Metabolism: Slower breakdown of the drug by metabolic enzymes, such as cytochrome P450s or, in the case of inosine, purine nucleoside phosphorylase.

  • Increased Half-life and Exposure: A longer duration of action and higher plasma concentrations of the active drug.

  • Altered Metabolite Profile: A potential shift in metabolic pathways, which could reduce the formation of toxic metabolites.

  • Enhanced Receptor Affinity: Computational studies suggest that selective deuteration can improve the binding affinity of ligands to their receptors, which could translate to increased potency.

Given that the metabolism of inosine by purine nucleoside phosphorylase is a key step in its clearance, deuteration at specific positions could slow this process, thereby prolonging its immunomodulatory effects. Furthermore, enhanced affinity for adenosine receptors could lead to a more potent immunomodulatory response at lower concentrations.

Quantitative Data on Inosine's Immunomodulatory Effects

The following tables summarize quantitative data from studies on non-deuterated inosine. This information provides a baseline for hypothesizing the potential effects of deuterated inosine.

Table 1: Effect of Inosine on Cytokine Production in Murine Macrophages

CytokineStimulantInosine ConcentrationInhibition (%)Reference
TNF-αLPS1 mM~70%
IL-1LPS1 mM~60%
IL-12 p40LPS + IFN-γ1 mM~80%

Table 2: Inosine Binding Affinity and Functional Activity at Adenosine Receptors

Receptor SubtypeAssayInosine IC50/EC50Reference
Rat A3AR[125I]N6-aminobenzyladenosine binding25 ± 6 µM
Guinea Pig Lung A3AR[125I]N6-aminobenzyladenosine binding15 ± 4 µM
Rat A3AR (HEK-293 cells)cAMP reduction12 ± 5 µM
Human A2AR (CHO cells)cAMP production300.7 µM
Human A2AR (CHO cells)ERK1/2 phosphorylation89.38 µM

Key Signaling Pathways

The immunomodulatory effects of inosine are mediated through complex signaling pathways initiated by its binding to adenosine receptors.

Inosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Inosine Inosine / Deuterated Inosine A2AR A2A Receptor Inosine->A2AR Agonist Binding A3R A3 Receptor Inosine->A3R Agonist Binding AC Adenylate Cyclase A2AR->AC ERK ERK1/2 A2AR->ERK Activates A3R->AC cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_inhibition Inhibition of NF-κB Pathway PKA->NFkB_inhibition Cytokine_Modulation Modulation of Cytokine Production (e.g., ↓ TNF-α, ↑ IL-10) ERK->Cytokine_Modulation CREB->Cytokine_Modulation NFkB_inhibition->Cytokine_Modulation

Caption: Inosine Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for assessing the immunomodulatory effects of novel compounds like deuterium-labeled inosine. Below are protocols for key in vitro experiments.

Cytokine Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay is fundamental for determining the pro- or anti-inflammatory properties of a test compound.

Objective: To quantify the effect of deuterium-labeled inosine on the production of key cytokines by stimulated human PBMCs.

Materials:

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Human whole blood from healthy donors

  • Deuterium-labeled inosine and non-deuterated inosine

  • Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA) as a stimulant

  • ELISA kits for human TNF-α, IL-1β, IL-6, IL-10, and IFN-γ

  • 96-well cell culture plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Wash the isolated PBMCs and resuspend them in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Treatment: Seed 100 µL of the cell suspension into each well of a 96-well plate. Add 50 µL of medium containing various concentrations of deuterium-labeled inosine or non-deuterated inosine. Include a vehicle control. Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation: Add 50 µL of the stimulant (e.g., LPS at a final concentration of 100 ng/mL) to the appropriate wells. Include unstimulated controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Cytokine_Release_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood Human Whole Blood Ficoll Ficoll Gradient Centrifugation Blood->Ficoll PBMCs Isolate PBMCs Ficoll->PBMCs Plate Plate PBMCs (1x10^6 cells/mL) PBMCs->Plate Treat Add Deuterated/ Non-deuterated Inosine Plate->Treat Stimulate Add Stimulant (LPS/PHA) Treat->Stimulate Incubate Incubate 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Quantify Cytokines (ELISA) Collect->ELISA Data Analyze Data ELISA->Data

Caption: Cytokine Release Assay Workflow.

T-Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of T-cells, a key event in the adaptive immune response.

Objective: To determine if deuterium-labeled inosine modulates T-cell proliferation.

Materials:

  • Isolated human CD4+ or CD8+ T-cells

  • Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation dye

  • Anti-CD3 and anti-CD28 antibodies for T-cell activation

  • Complete RPMI 1640 medium

  • Deuterium-labeled inosine and non-deuterated inosine

  • Flow cytometer

Procedure:

  • T-cell Isolation: Isolate T-cells from PBMCs using magnetic-activated cell sorting (MACS).

  • CFSE Staining: Label the T-cells with CFSE according to the manufacturer's protocol.

  • Culture and Treatment: Plate the CFSE-labeled T-cells in a 96-well plate coated with anti-CD3 antibodies. Add soluble anti-CD28 antibodies and the test compounds (deuterated and non-deuterated inosine) at various concentrations.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE intensity, allowing for the quantification of proliferation.

Hypothetical Immunomodulatory Effects of Deuterium-Labeled Inosine

Based on the principles of deuteration and the known biology of inosine, we can hypothesize the following potential advantages of deuterium-labeled inosine:

  • Enhanced Anti-inflammatory Activity: By slowing the metabolic breakdown of inosine, deuteration could lead to sustained levels of the nucleoside at sites of inflammation. This could result in a more prolonged suppression of pro-inflammatory cytokine production.

  • Increased Potency: If deuteration enhances the binding affinity of inosine for A2A and/or A3 adenosine receptors, a lower concentration of the deuterated compound may be required to achieve the same immunomodulatory effect as the non-deuterated form.

  • Improved Therapeutic Window: A more favorable pharmacokinetic profile could lead to less frequent dosing and a reduction in potential off-target effects, thereby improving the overall safety and tolerability of the therapeutic.

Conclusion and Future Directions

Deuterium-labeled inosine represents a promising, yet underexplored, avenue for the development of novel immunomodulatory therapies. While direct experimental evidence is currently lacking, the foundational knowledge of inosine's mechanism of action and the well-established benefits of deuteration provide a strong rationale for its investigation. Future research should focus on the synthesis of specifically deuterated inosine analogues and their comprehensive evaluation in the in vitro and in vivo models described in this guide. Such studies are essential to validate the hypothesized benefits and to unlock the full therapeutic potential of this approach for treating a range of inflammatory and autoimmune disorders.

References

exploring Inosine-2,8-d2 as an alternative carbon source

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Exploring Inosine-2,8-d2 as an Alternative Carbon Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of alternative carbon sources is a critical endeavor in biotechnology and drug development, driven by the need to understand and manipulate cellular metabolism in various physiological and pathological contexts. Inosine, a naturally occurring purine nucleoside, has emerged as a viable alternative carbon source, particularly in environments with limited glucose availability.[1][2][3] This technical guide provides a comprehensive overview of the utilization of this compound, a deuterated isotopologue of inosine, as a tool to trace and understand the metabolic fate of inosine. This document details the underlying metabolic pathways, presents quantitative data on its efficacy, provides detailed experimental protocols for its use in research, and visualizes key concepts using signaling pathway and workflow diagrams. While this compound is primarily a tracer, the metabolic principles of its ribose moiety as a carbon source are directly applicable from studies of unlabeled and 13C-labeled inosine.[1][4]

Introduction: The Role of Inosine in Cellular Metabolism

Inosine is a purine nucleoside composed of a hypoxanthine base attached to a ribose sugar. It is an intermediate in the purine metabolism pathway and is formed from the deamination of adenosine. Beyond its role in purine metabolism, recent studies have highlighted the ability of inosine to serve as an alternative carbon source to support cell growth and function, particularly for immune cells such as CD8+ T-cells, in glucose-restricted environments. The energy and biosynthetic precursors are derived from the ribose part of the inosine molecule.

This compound is a stable isotope-labeled version of inosine, where two hydrogen atoms on the purine ring (at positions 2 and 8) are replaced with deuterium. This labeling makes it a valuable tracer for metabolic studies using mass spectrometry, allowing researchers to follow the fate of the inosine molecule within the cell. The deuterium labels on the purine ring are not expected to significantly alter the metabolism of the ribose moiety, which is the primary contributor to its function as a carbon source.

Metabolic Pathway of Inosine Utilization

The catabolism of inosine as a carbon source is initiated by the enzyme purine nucleoside phosphorylase (PNP) . PNP cleaves the glycosidic bond of inosine, yielding hypoxanthine and ribose-1-phosphate .

  • Ribose-1-phosphate can then enter central carbon metabolism. It is readily converted to ribose-5-phosphate , a key intermediate in the Pentose Phosphate Pathway (PPP) . From the PPP, the carbon skeleton can be further metabolized through glycolysis to generate ATP and biosynthetic precursors.

  • The hypoxanthine base is further metabolized via the purine degradation pathway, ultimately being converted to xanthine and then to uric acid by the enzyme xanthine oxidase. The hypoxanthine part of the molecule is not a significant source of carbon for biomass.

Inosine_Metabolism Inosine_d2 This compound PNP Purine Nucleoside Phosphorylase (PNP) Inosine_d2->PNP Hypoxanthine_d2 Hypoxanthine-2,8-d2 PNP->Hypoxanthine_d2 Cleavage R1P Ribose-1-Phosphate PNP->R1P Cleavage Xanthine_d2 Xanthine-2,8-d2 Hypoxanthine_d2->Xanthine_d2 Xanthine Oxidase R5P Ribose-5-Phosphate R1P->R5P Uric_Acid_d2 Uric Acid-2,8-d2 Xanthine_d2->Uric_Acid_d2 Xanthine Oxidase PPP Pentose Phosphate Pathway (PPP) R5P->PPP Glycolysis Glycolysis PPP->Glycolysis ATP ATP Glycolysis->ATP Biomass Biosynthetic Precursors Glycolysis->Biomass

Metabolic fate of this compound as a carbon source.

Inosine Signaling Pathways

In addition to its role as a metabolite, inosine can also act as a signaling molecule by interacting with adenosine receptors, primarily the A1 and A2A receptors. This interaction can trigger downstream signaling cascades, including the modulation of cyclic AMP (cAMP) levels and the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.

Inosine_Signaling cluster_membrane Cell Membrane A2AR A2A Receptor AC Adenylyl Cyclase A2AR->AC Activates ERK ERK1/2 A2AR->ERK Activates Inosine Inosine Inosine->A2AR cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-inflammatory) PKA->Cellular_Response pERK p-ERK1/2 ERK->pERK pERK->Cellular_Response

Inosine signaling through the A2A adenosine receptor.

Quantitative Data: Inosine as a Carbon Source

Studies comparing inosine to glucose as a primary carbon source for activated CD8+ T-cells have provided valuable quantitative insights into its efficacy.

Table 1: Proliferation and Viability of Activated CD8+ T-Cells

ConditionProliferation (% Divided Cells)Cell Death (%)
Glucose Free~10%~50%
Glucose (10 mM)~80%~20%
Inosine (10 mM)~75%~25%

Data synthesized from studies on murine CD8+ T-cells after 72 hours of culture. Proliferation was assessed by CFSE dilution and cell death by 7-AAD staining.

Table 2: Effector Function of Activated CD8+ T-Cells

ConditionGranzyme B (% positive cells)TNF-α (% positive cells)IFN-γ (% positive cells)
Glucose Free~20%~15%~10%
Glucose (10 mM)~85%~80%~70%
Inosine (10 mM)~80%~75%~65%

Data represent the percentage of activated murine CD8+ T-cells expressing key effector molecules after 4 days of differentiation.

Table 3: Growth of Various Cancer Cell Lines

Cell LineRelative Growth in Inosine vs. Glucose (%)
HeLa~80%
A549~60%
Jurkat~90%
MCF7~30%

Relative growth was determined by comparing cell confluence after 72-96 hours in glucose-free medium supplemented with either glucose or inosine.

Experimental Protocols

Cell Culture and Proliferation Assay using this compound

This protocol outlines the steps to assess the ability of this compound to support cell proliferation in a glucose-restricted environment.

Materials:

  • Cells of interest (e.g., activated primary CD8+ T-cells, cancer cell lines)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Glucose-free culture medium

  • This compound (sterile, stock solution)

  • Glucose (sterile, stock solution)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • 7-Aminoactinomycin D (7-AAD)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired density in complete medium. For primary T-cells, activate them using anti-CD3 and anti-CD28 antibodies for 24 hours.

  • CFSE Staining: Resuspend cells at 1x10^6 cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete medium. Wash the cells twice with complete medium.

  • Experimental Setup: Resuspend the CFSE-stained cells in the following media conditions in a 24-well plate:

    • Complete medium (with glucose)

    • Glucose-free medium

    • Glucose-free medium + 10 mM Glucose

    • Glucose-free medium + 10 mM this compound

  • Incubation: Culture the cells for 72-96 hours at 37°C and 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Resuspend in 100 µL of binding buffer and add 7-AAD. Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells using a flow cytometer. CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferation. 7-AAD will stain dead cells.

Stable Isotope Tracing of this compound Metabolism

This protocol describes how to trace the metabolic fate of the ribose and purine moieties of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Cells cultured in glucose-free medium supplemented with this compound (from protocol 5.1)

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge

  • Lyophilizer

  • LC-MS system (e.g., Q-Exactive or Triple Quadrupole)

Procedure:

  • Metabolite Extraction:

    • After the desired incubation time with this compound, rapidly aspirate the medium.

    • Wash the cells once with ice-cold saline.

    • Immediately add ice-cold 80% methanol to the culture plate to quench metabolism.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the lysate at 4°C to pellet protein and cell debris.

    • Transfer the supernatant (containing the metabolites) to a new tube.

    • Lyophilize the supernatant to dryness.

  • LC-MS Analysis:

    • Reconstitute the dried metabolites in a suitable solvent for your LC-MS method.

    • Inject the sample into the LC-MS system.

    • Analyze the data for the presence of deuterated metabolites. The two deuterium atoms on the hypoxanthine ring will result in a +2 Da mass shift compared to the unlabeled counterparts. Look for deuterated hypoxanthine, xanthine, and uric acid. The ribose-derived metabolites will not be deuterated.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_metabolite_extraction Metabolite Extraction cluster_analysis Analysis Start Start with Activated Cells (e.g., CD8+ T-cells) Culture Culture in Glucose-Free Medium + this compound Start->Culture Incubate Incubate for 48-72 hours Culture->Incubate Quench Quench Metabolism (Ice-cold 80% Methanol) Incubate->Quench Extract Collect Cell Lysate Quench->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Lyophilize Lyophilize to Dryness Centrifuge->Lyophilize Reconstitute Reconstitute Metabolites LCMS LC-MS Analysis Reconstitute->LCMS Data_Analysis Data Analysis (Identify Deuterated Metabolites) LCMS->Data_Analysis Endpoint Determine Metabolic Fate of this compound Data_Analysis->Endpoint

Workflow for tracing this compound metabolism.

Conclusion and Future Directions

This compound serves as a powerful tool for investigating the role of inosine as an alternative carbon source in cellular metabolism. The evidence strongly suggests that the ribose moiety of inosine can effectively substitute for glucose in supporting cell proliferation and function, particularly under nutrient-limiting conditions. The deuterium labels on the purine ring allow for the precise tracing of the hypoxanthine backbone, confirming its catabolism through the purine degradation pathway.

For drug development professionals, understanding how cancer cells or immune cells utilize alternative carbon sources like inosine can open new therapeutic avenues. For instance, targeting the PNP enzyme could selectively starve cancer cells that are dependent on inosine in the glucose-deprived tumor microenvironment. Conversely, supplementing with inosine could enhance the efficacy of T-cell-based immunotherapies by providing an additional fuel source for these immune cells.

Future research should focus on in vivo studies using this compound to validate these findings in more complex biological systems. Furthermore, a deeper quantitative analysis of the ATP yield and biomass production from inosine compared to glucose would provide a more complete picture of its energetic efficiency. The continued exploration of inosine metabolism will undoubtedly uncover further intricacies of cellular fuel selection and provide novel strategies for therapeutic intervention.

References

A Technical Guide to the Preliminary Investigation of Inosine-2,8-d2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data interpretation for preliminary studies involving Inosine-2,8-d2 in a cell culture setting. This deuterated stable isotope serves as a valuable tracer for investigating purine metabolism, including both the de novo synthesis and salvage pathways. By tracking the incorporation of the deuterium labels into downstream metabolites, researchers can elucidate metabolic fluxes, identify enzymatic dysregulation, and assess the impact of therapeutic agents on purine nucleotide pools.

Core Principles of this compound Metabolic Tracing

Inosine is a central intermediate in purine metabolism.[1] It can be either synthesized de novo or salvaged from the breakdown of other nucleotides. Once introduced into the cell culture medium, this compound is transported into the cells where it enters the purine metabolic network. The deuterium atoms at the 2 and 8 positions of the purine ring act as stable isotopic labels that can be detected by mass spectrometry.

The primary metabolic fate of inosine involves its conversion to hypoxanthine by the enzyme purine nucleoside phosphorylase (PNP).[2] Hypoxanthine can then be salvaged to form inosine monophosphate (IMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2] IMP is a critical branchpoint metabolite that can be converted to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks for RNA and DNA.[3] By measuring the enrichment of deuterium in these downstream metabolites, it is possible to quantify the contribution of exogenous inosine to the total purine nucleotide pool.

Experimental Protocols

The following protocols are representative methodologies for conducting a preliminary investigation of this compound in a cell culture model. Optimization for specific cell lines and experimental questions is recommended.

Cell Culture and Labeling

A critical aspect of stable isotope tracing is to minimize the background levels of the unlabeled metabolite of interest.[4]

Materials:

  • Cell line of interest (e.g., HeLa, A549, primary cells)

  • Base medium deficient in purines (e.g., custom-formulated RPMI or DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS) to reduce unlabeled nucleosides

  • This compound (sterile, high isotopic purity)

  • Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Adaptation to Purine-Depleted Medium (Optional but Recommended): To enhance the uptake and incorporation of the labeled inosine, adapt the cells to a purine-depleted medium for 24-48 hours prior to the experiment. This can be achieved by culturing them in the base medium supplemented with dFBS.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the purine-depleted base medium with dFBS and the desired concentration of this compound. A typical starting concentration can range from 10 to 100 µM, but this should be optimized for the specific cell line and experimental goals.

  • Labeling: Aspirate the existing medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.

  • Time Course: Incubate the cells for various time points to monitor the dynamic incorporation of the label. A suggested time course could be 0, 1, 4, 8, and 24 hours. The duration should be sufficient to achieve isotopic steady state for the metabolites of interest.

Metabolite Extraction

The following is a common protocol for the extraction of polar metabolites from cultured cells.

Materials:

  • Ice-cold 80% Methanol (LC-MS grade)

  • Ice-cold Milli-Q water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 20,000 x g at 4°C

  • SpeedVac or similar vacuum concentrator

Procedure:

  • Quenching and Lysis: At each time point, aspirate the labeling medium and place the culture vessel on dry ice to rapidly quench metabolic activity.

  • Washing: Quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled inosine. Aspirate the PBS completely.

  • Extraction: Add a sufficient volume of pre-chilled 80% methanol to the culture vessel to cover the cell monolayer. For a 6-well plate, 1 mL per well is a common volume.

  • Scraping: Use a cell scraper to detach the cells into the methanol solution.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a SpeedVac.

  • Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

Mass Spectrometry Analysis

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS).

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water.

  • LC Separation: Inject the reconstituted samples onto a suitable chromatography column (e.g., a HILIC column for polar metabolites) to separate the metabolites of interest.

  • MS Detection: Analyze the eluting metabolites using the mass spectrometer in negative ion mode, which is often optimal for nucleotides.

  • Data Acquisition: Acquire full-scan mass spectra to identify and quantify the different isotopologues (M+0, M+1, M+2) of the targeted metabolites.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and structured format to facilitate comparison across different conditions and time points.

Isotopic Enrichment Analysis

The primary quantitative output is the fractional enrichment of the deuterium label in downstream metabolites. This is calculated as the peak area of the labeled isotopologue (M+2) divided by the sum of the peak areas of all isotopologues.

Table 1: Fractional Enrichment of Deuterium in Purine Metabolites Following this compound Labeling in HeLa Cells (Hypothetical Data)

Metabolite1 hour4 hours8 hours24 hours
Inosine (M+2)95.2%96.1%95.8%94.9%
Hypoxanthine (M+2)78.5%85.3%88.1%86.4%
IMP (M+2)45.1%62.7%75.3%78.9%
AMP (M+2)15.6%35.8%52.4%60.1%
GMP (M+2)12.3%30.1%48.9%55.7%
ATP (M+2)8.9%25.4%40.2%51.5%
GTP (M+2)7.1%22.8%38.7%49.8%
RNA-Adenosine (M+2)1.2%5.8%12.5%25.3%
RNA-Guanosine (M+2)0.9%4.6%10.8%22.1%

This table represents example data and does not reflect actual experimental results.

Interpretation of Results
  • High enrichment in intracellular inosine (M+2) confirms the efficient uptake of the tracer.

  • Rapid and high enrichment in hypoxanthine (M+2) and IMP (M+2) indicates active purine salvage through PNP and HGPRT.

  • Time-dependent increase in the enrichment of AMP, GMP, ATP, and GTP (M+2) demonstrates the flux of the labeled inosine into the adenine and guanine nucleotide pools.

  • Lower but increasing enrichment in RNA-derived nucleosides suggests the incorporation of the labeled nucleotides into newly synthesized RNA. The rate of incorporation can provide insights into RNA turnover.

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

Inosine_Metabolism Inosine_d2 This compound (extracellular) Inosine_d2_intra This compound (intracellular) Inosine_d2->Inosine_d2_intra Transport Hypoxanthine_d2 Hypoxanthine-2,8-d2 Inosine_d2_intra->Hypoxanthine_d2 PNP IMP_d2 IMP-d2 Hypoxanthine_d2->IMP_d2 HGPRT AMP_d2 AMP-d2 IMP_d2->AMP_d2 ADSS GMP_d2 GMP-d2 IMP_d2->GMP_d2 IMPDH ATP_d2 ATP-d2 AMP_d2->ATP_d2 GTP_d2 GTP-d2 GMP_d2->GTP_d2 RNA_DNA RNA / DNA (labeled) ATP_d2->RNA_DNA GTP_d2->RNA_DNA

Caption: Metabolic fate of this compound via the purine salvage pathway.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Cell Seeding labeling Labeling with This compound seeding->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms data_analysis Data Analysis (Isotopic Enrichment) lcms->data_analysis

Caption: General experimental workflow for this compound tracing.

Purine Synthesis Pathways

Purine_Pathways cluster_salvage DeNovo De Novo Synthesis (from PRPP) IMP IMP DeNovo->IMP Salvage Salvage Pathway Inosine_d2 This compound Hypoxanthine_d2 Hypoxanthine-d2 Inosine_d2->Hypoxanthine_d2 PNP Hypoxanthine_d2->IMP HGPRT AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: Convergence of de novo and salvage pathways at the IMP node.

Concluding Remarks

The use of this compound as a metabolic tracer offers a powerful approach to quantitatively assess purine metabolism in a cell culture context. This technical guide provides a foundational framework for designing and executing preliminary investigations. By carefully controlling experimental conditions, employing robust extraction and analytical techniques, and systematically analyzing the resulting data, researchers can gain significant insights into the dynamics of purine nucleotide synthesis and its role in cellular physiology and disease.

References

Methodological & Application

Revolutionizing Bioanalysis: Inosine-2,8-d2 as a Robust Internal Standard in LC-MS for Accurate Quantification of Inosine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of biomedical research and drug development, the precise quantification of endogenous molecules is paramount. The strategic use of stable isotope-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for achieving accurate and reproducible results. This application note details a comprehensive and robust protocol for the utilization of Inosine-2,8-d2 as an internal standard for the sensitive and accurate quantification of inosine in biological matrices. This methodology is particularly relevant for researchers, scientists, and drug development professionals engaged in metabolic studies, biomarker discovery, and pharmacokinetic analysis.

Inosine, a naturally occurring purine nucleoside, plays a critical role in various physiological processes, including inflammation, neurotransmission, and immunoregulation. Its accurate measurement is crucial for understanding its role in health and disease. The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and exhibits identical ionization and fragmentation behavior, effectively mitigates matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantitative data.

This document provides detailed application notes and step-by-step protocols for sample preparation, LC-MS/MS analysis, and data processing. Furthermore, it includes quantitative data from validation studies to demonstrate the method's performance and adheres to the principles of clarity and reproducibility essential for seamless adoption in research and regulated environments.

Core Principles of Internal Standardization with this compound

The fundamental principle behind using this compound as an internal standard lies in its structural and chemical similarity to the analyte, inosine. The two deuterium atoms at the 2 and 8 positions of the hypoxanthine base add 2 Daltons to the mass of the molecule without significantly altering its physicochemical properties. This ensures that both compounds behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer. By adding a known amount of this compound to each sample, any variations introduced during the analytical workflow will affect both the analyte and the internal standard proportionally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out any experimental inconsistencies.

Below is a graphical representation of the logical workflow for quantitative analysis using an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with known amount of this compound Sample->Spike Extract Extraction (e.g., SPE, Protein Precipitation) Spike->Extract LC Chromatographic Separation (e.g., C18 column) Extract->LC MS Mass Spectrometric Detection (MRM mode) LC->MS Peak_Integration Peak Area Integration for Inosine and this compound MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Inosine / this compound) Peak_Integration->Ratio_Calculation Quantification Quantify Inosine Concentration using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for Inosine quantification using this compound.

Application Notes

Analyte and Internal Standard
  • Analyte: Inosine

  • Internal Standard (IS): this compound

Mass Spectrometry Parameters

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The MRM transitions are critical for the selectivity and sensitivity of the method.

Based on the common fragmentation pattern of inosine, which involves the cleavage of the glycosidic bond between the ribose sugar and the hypoxanthine base, the following transitions are recommended. The fragmentation of inosine results in a protonated hypoxanthine fragment. For this compound, this fragment will have a mass shift of +2 Da due to the two deuterium atoms.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Inosine269.1137.1Positive
This compound271.1139.1Positive

Note: These values represent the [M+H]+ ions. Optimization of collision energy and other MS parameters is recommended for the specific instrument being used.

The signaling pathway diagram below illustrates the fragmentation logic in the mass spectrometer.

G cluster_Inosine Inosine Fragmentation cluster_IS This compound Fragmentation Inosine Inosine [M+H]+ m/z 269.1 Hypoxanthine Protonated Hypoxanthine m/z 137.1 Inosine->Hypoxanthine CID Inosine_d2 This compound [M+H]+ m/z 271.1 Hypoxanthine_d2 Protonated Deuterated Hypoxanthine m/z 139.1 Inosine_d2->Hypoxanthine_d2 CID

Caption: MS/MS fragmentation of Inosine and its deuterated standard.

Liquid Chromatography Parameters

A reverse-phase chromatographic separation is suitable for resolving inosine from other matrix components.

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 2% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Note: This is a general-purpose gradient and should be optimized for the specific application and matrix.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol is adapted from a validated method for inosine determination in human plasma.[1]

  • Thaw Plasma Samples: Thaw frozen human plasma samples on ice.

  • Spike with Internal Standard: To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) and vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B). Vortex to mix.

  • Filtration/Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare stock solutions of inosine and this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the inosine stock solution to create working standards for the calibration curve. Prepare a separate working solution for the internal standard.

  • Calibration Curve: Spike a blank matrix (e.g., charcoal-stripped plasma or a surrogate matrix) with the inosine working standards to create a calibration curve covering the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL). Add the internal standard at a constant concentration to all calibration standards.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same blank matrix.

Quantitative Data and Method Validation

The following table summarizes typical validation parameters for an LC-MS/MS method for inosine quantification, demonstrating the expected performance when using a stable isotope-labeled internal standard.[1]

Validation ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 85%
Matrix Effect Minimal, compensated by IS

Conclusion

The use of this compound as an internal standard provides a highly reliable and robust method for the quantitative analysis of inosine in complex biological matrices by LC-MS/MS. The detailed protocols and application notes presented here offer a solid foundation for researchers to implement this methodology in their laboratories. The inherent advantages of stable isotope dilution, including the effective compensation for matrix effects and experimental variability, ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of the role of inosine in biological systems and for the development of new therapeutic interventions.

References

Application Notes and Protocols for Inosine-2,8-d2 Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic pathways within a biological system. The use of stable isotope tracers, such as deuterium-labeled compounds, allows for the precise tracking of atoms through metabolic networks. Inosine, a central intermediate in purine metabolism, plays a critical role in cellular energy homeostasis, nucleic acid synthesis, and signaling pathways. Dysregulation of inosine metabolism has been implicated in various diseases, including cancer and neurological disorders.

This document provides a detailed protocol for conducting metabolic flux analysis using Inosine-2,8-d2 as a tracer. The deuterium labels at the C2 and C8 positions of the purine ring allow for the tracing of the inosine molecule as it is metabolized through the purine salvage and degradation pathways. By monitoring the incorporation of deuterium into downstream metabolites, researchers can quantify the flux through these critical pathways, providing valuable insights into cellular metabolism in health and disease.

Key Applications

  • Drug Discovery and Development: Elucidate the mechanism of action of drugs targeting purine metabolism.

  • Cancer Biology: Investigate the role of purine metabolism in cancer cell proliferation and survival.

  • Neuroscience: Study the involvement of inosine pathways in neuronal function and neurodegenerative diseases.

  • Immunology: Understand the role of purine metabolism in immune cell activation and function.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic fate of this compound and the general experimental workflow for the metabolic flux analysis.

cluster_0 This compound Metabolism Inosine_d2 This compound Hypoxanthine_d2 Hypoxanthine-2,8-d2 Inosine_d2->Hypoxanthine_d2 PNP Xanthine_d2 Xanthine-2,8-d2 Hypoxanthine_d2->Xanthine_d2 XDH IMP_d2 IMP-2,8-d2 Hypoxanthine_d2->IMP_d2 HPRT1 Uric_Acid_d2 Uric Acid-2,8-d2 Xanthine_d2->Uric_Acid_d2 XDH AMP_d2 AMP-2,8-d2 IMP_d2->AMP_d2 GMP_d2 GMP-2,8-d2 IMP_d2->GMP_d2

Caption: Metabolic fate of this compound.

cluster_1 Experimental Workflow A Cell Culture and Labeling with this compound B Metabolite Extraction A->B C LC-MS/MS Analysis B->C D Data Analysis and Flux Calculation C->D

Caption: Experimental workflow for this compound metabolic flux analysis.

Experimental Protocols

Cell Culture and Labeling
  • Cell Seeding: Plate cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare culture medium containing this compound at a final concentration typically ranging from 50 to 200 µM. The optimal concentration should be determined empirically for each cell line.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation. A steady-state labeling is often achieved after 24 hours.

Metabolite Extraction
  • Quenching Metabolism:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to quench metabolic activity.

  • Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol:water, -80°C) to the cells.

    • Scrape the cells from the culture vessel in the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Homogenization and Clarification:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection:

    • Carefully collect the supernatant containing the polar metabolites.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile:water).

  • Chromatographic Separation:

    • Use a C18 reverse-phase column for the separation of inosine and its metabolites.

    • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Detection:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Operate the mass spectrometer in positive ion mode.

    • Perform targeted MS/MS analysis for the unlabeled and deuterated forms of inosine and its downstream metabolites. The specific mass transitions to be monitored are listed in the table below.

Data Presentation

The following table summarizes the expected mass-to-charge ratios (m/z) for the unlabeled (M+0) and deuterated (M+2) forms of key metabolites in the inosine metabolic pathway.

MetaboliteUnlabeled (M+0) m/zDeuterated (M+2) m/z
Inosine269.0886271.0998
Hypoxanthine137.0463139.0575
Xanthine153.0412155.0524
Uric Acid169.0362171.0474
Inosine Monophosphate (IMP)349.0600351.0712
Adenosine Monophosphate (AMP)348.0757350.0869
Guanosine Monophosphate (GMP)364.0706366.0818
Representative Quantitative Data

The following table presents hypothetical data from a time-course experiment, illustrating the fractional enrichment of deuterium in inosine and its downstream metabolites. Fractional enrichment is calculated as the peak area of the deuterated metabolite divided by the sum of the peak areas of the deuterated and unlabeled metabolites.

Time (hours)Inosine (M+2) Fractional EnrichmentHypoxanthine (M+2) Fractional EnrichmentUric Acid (M+2) Fractional EnrichmentIMP (M+2) Fractional Enrichment
00.000.000.000.00
10.850.150.020.05
40.950.450.100.18
80.980.700.250.35
240.990.920.550.60

Data Analysis and Flux Calculation

  • Peak Integration and Isotopic Correction:

    • Integrate the peak areas for the unlabeled and all labeled isotopologues of each metabolite.

    • Correct for the natural abundance of stable isotopes to determine the true fractional enrichment from the this compound tracer.

  • Metabolic Flux Modeling:

    • Utilize software packages designed for metabolic flux analysis (e.g., INCA, Metran, VANTED).

    • Input the measured fractional enrichments and a metabolic network model of purine metabolism.

    • The software will use iterative algorithms to estimate the metabolic fluxes that best fit the experimental data.

Conclusion

The protocol described herein provides a comprehensive framework for conducting metabolic flux analysis using this compound. This approach offers a powerful tool for researchers to quantitatively assess the activity of purine metabolic pathways in various biological contexts. The detailed experimental procedures and data analysis guidelines will enable scientists in both academic and industrial settings to gain deeper insights into the metabolic underpinnings of health and disease, thereby facilitating the development of novel therapeutic strategies.

Application Note: Quantitative Analysis of Inosine in Human Plasma by LC-MS/MS using Inosine-2,8-d2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Inosine is an endogenous purine nucleoside that plays a crucial role in purine metabolism and acts as a bioactive molecule in various signaling pathways.[1] It is increasingly recognized as a potential biomarker and therapeutic agent, necessitating a robust and accurate method for its quantification in biological matrices like plasma.[2] This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of inosine in human plasma. The protocol utilizes a stable isotope-labeled internal standard, Inosine-2,8-d2, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[3] The described methodology, including solid-phase extraction (SPE) for sample clean-up, is suitable for clinical monitoring and research applications.[4]

Inosine Signaling Pathways

Inosine exerts its biological effects by modulating several signaling pathways, primarily through the activation of adenosine receptors.[5] It is a functional agonist for adenosine A1 (A1R) and A2A (A2AR) receptors and can also interact with the A3 receptor. Activation of these G-protein coupled receptors initiates downstream cascades that are critical for neuroprotection, immunomodulation, and anti-inflammatory responses. Key pathways activated by inosine include the PKA, PI3K/Akt, and MEK/ERK1/2 pathways, which are involved in cell survival and neuroplasticity.

Inosine_Signaling_Pathway Inosine Signaling Cascade cluster_receptors Adenosine Receptors cluster_pathways Downstream Signaling Pathways Inosine Inosine A1R A1R Inosine->A1R A2AR A2AR Inosine->A2AR A3R A3R Inosine->A3R PI3K_Akt PI3K/Akt A1R->PI3K_Akt ERK1_2 MEK/ERK1/2 A1R->ERK1_2 PKA PKA A2AR->PKA A2AR->ERK1_2 A3R->PI3K_Akt

Caption: Inosine activates adenosine receptors, triggering downstream PKA, PI3K/Akt, and ERK pathways.

Experimental Protocols

This section provides a detailed protocol for the extraction and quantification of inosine from human plasma.

1. Materials and Reagents

  • Inosine (analytical standard)

  • This compound (internal standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Formate

  • Phosphoric Acid

  • Deionized Water

  • Human Plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., HLB)

2. Preparation of Standards and Solutions

  • Inosine Stock Solution (1 mg/mL): Accurately weigh and dissolve inosine in a known volume of methanol/water (1:1, v/v).

  • This compound Stock Solution (0.1 mg/mL): Accurately weigh and dissolve this compound in a known volume of methanol.

  • Working Solutions: Prepare serial dilutions of the inosine stock solution in methanol/water to create calibration standards. Prepare a working solution of the internal standard by diluting the stock solution.

3. Sample Preparation Workflow

The sample preparation involves protein precipitation followed by solid-phase extraction to remove plasma components that may interfere with the analysis.

Sample_Preparation_Workflow Start 1. Plasma Sample (250 µL) Add_IS 2. Add Internal Standard (this compound) Start->Add_IS Precipitate 3. Add Phosphoric Acid (e.g., 4.25%, 250 µL) Vortex Add_IS->Precipitate SPE_Load 4. Load onto Activated SPE Column Precipitate->SPE_Load SPE_Wash 5. Wash Column SPE_Load->SPE_Wash SPE_Elute 6. Elute with Mobile Phase (1 mL) SPE_Wash->SPE_Elute Centrifuge 7. Collect & Centrifuge Eluate SPE_Elute->Centrifuge Analyze 8. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for the extraction of inosine from plasma using SPE.

Protocol Steps:

  • Pipette 250 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Add 250 µL of 4.25% phosphoric acid solution and vortex for 30 seconds to precipitate proteins.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Condition an SPE column according to the manufacturer's instructions.

  • Load the supernatant from the centrifuged sample onto the SPE column.

  • Wash the column to remove interfering substances.

  • Elute the analyte and internal standard with 1 mL of mobile phase solution.

  • Collect the eluate and transfer it to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.

  • Liquid Chromatography:

    • Column: C18 column (e.g., monolithic C18)

    • Mobile Phase A: 20 mM Ammonium Formate in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.2 - 1.0 mL/min

    • Injection Volume: 2-10 µL

    • Gradient: A linear gradient elution is typically used to separate inosine from other plasma components.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Inosine: m/z 269.1 → 137.1

      • This compound (IS): m/z 271.1 → 137.1 (or 139.1, requires empirical optimization)

Quantitative Data and Method Performance

The described LC-MS/MS method demonstrates excellent performance for the quantification of inosine in human plasma. The following table summarizes key validation parameters from published studies.

ParameterResultSource
Linearity Range 28.5 - 912.0 ng/mL
18.58 - 594.5 µg/mL
Lower Limit of Quantification (LLOQ) 28.5 ng/mL
18.58 µg/mL
Accuracy 96.9% - 103.8%
Precision (Intra- & Inter-day) < 10% RSD
Extraction Recovery 98.9% - 102.3%
Stability (Room Temp, 4h) < 15% change
Stability (3 Freeze-Thaw Cycles) < 15% change

This application note presents a comprehensive and validated LC-MS/MS method for the quantitative determination of inosine in human plasma using this compound as an internal standard. The protocol, featuring a robust sample preparation technique and optimized instrumental parameters, provides the sensitivity, accuracy, and precision required for demanding research and clinical applications. The method is well-suited for pharmacokinetic studies, biomarker discovery, and clinical monitoring of inosine levels.

References

Application Notes and Protocols for In Vivo Stable Isotope Tracing with Inosine-2,8-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique used to investigate the in vivo dynamics of metabolic pathways. By introducing a labeled metabolite, such as Inosine-2,8-d2, into a biological system, researchers can track the fate of the isotope as it is incorporated into downstream metabolites. This provides valuable insights into metabolic fluxes, pathway activities, and the impact of disease or therapeutic interventions on cellular metabolism. Inosine, a purine nucleoside, plays a central role in the purine salvage pathway, which is crucial for nucleotide synthesis in various tissues. Tracing with this compound allows for the specific investigation of this pathway's contribution to the overall purine pool.

These application notes provide a comprehensive overview and proposed protocols for conducting in vivo stable isotope tracing studies using this compound. The methodologies outlined are based on established principles of stable isotope tracing and metabolomics analysis.

Metabolic Pathway of Inosine

Inosine is a key intermediate in the purine salvage pathway. It is formed from the deamination of adenosine or from the breakdown of inosine monophosphate (IMP). Inosine can then be further metabolized to hypoxanthine, which can be salvaged back into the nucleotide pool, or be oxidized to xanthine and ultimately uric acid for excretion. The deuterium labels on the C2 and C8 positions of the purine ring of inosine allow for the tracing of the purine base through these metabolic conversions.

Inosine_Metabolic_Pathway cluster_purine_salvage Purine Salvage Pathway cluster_de_novo De Novo Synthesis AMP AMP IMP IMP AMP->IMP AMPD Inosine This compound IMP->Inosine NT5C Hypoxanthine Hypoxanthine-d2 Inosine->Hypoxanthine PNP Hypoxanthine->IMP HPRT1 Xanthine Xanthine-d2 Hypoxanthine->Xanthine XDH Uric_Acid Uric Acid-d2 Xanthine->Uric_Acid XDH Adenosine Adenosine Adenosine->Inosine ADA Guanosine Guanosine Guanine Guanine Guanosine->Guanine PNP GMP GMP GMP->Guanosine NT5C Guanine->Xanthine GDA Guanine->GMP HPRT1 PRPP PRPP de_novo_synthesis De Novo Pathway PRPP->de_novo_synthesis de_novo_synthesis->IMP

Figure 1: Inosine Metabolic Pathway.

Experimental Workflow

A typical in vivo stable isotope tracing experiment with this compound involves several key steps, from the preparation and administration of the tracer to the analysis and interpretation of the data. The following diagram outlines a general workflow for such a study.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Tracer_Prep Prepare Sterile this compound Solution Administration Administer this compound (e.g., Intravenous Infusion) Tracer_Prep->Administration Animal_Prep Acclimatize and Prepare Animal Model Animal_Prep->Administration Blood_Collection Collect Blood Samples (Time Course) Administration->Blood_Collection Tissue_Harvest Harvest Tissues of Interest Administration->Tissue_Harvest Extraction Metabolite Extraction Blood_Collection->Extraction Quenching Immediately Quench Metabolism (e.g., Liquid Nitrogen) Tissue_Harvest->Quenching Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing and Isotopologue Analysis LCMS->Data_Processing

Figure 2: Experimental Workflow.

Application Notes

Applications
  • Cancer Metabolism: Investigating the reliance of tumors on the purine salvage pathway for nucleotide synthesis, which can be a therapeutic target.

  • Immunology: Studying the role of purine metabolism in immune cell activation and function.

  • Neuroscience: Elucidating the contribution of purine salvage to the nucleotide pool in the brain under normal and pathological conditions.

  • Drug Development: Assessing the on-target and off-target effects of drugs that modulate purine metabolism.

Choice of Tracer: this compound

This compound is an excellent tracer for several reasons:

  • Stable Label: The deuterium atoms at the C2 and C8 positions are not readily exchanged under physiological conditions, ensuring the label is retained as the purine ring is metabolized.

  • Specific Pathway: It directly enters the purine salvage pathway, allowing for a focused investigation of this metabolic route.

  • Mass Spectrometry: The +2 Da mass shift is easily detectable by mass spectrometry, allowing for clear differentiation between labeled and unlabeled metabolites.

Experimental Protocols

Note: The following protocols are proposed based on general principles of in vivo stable isotope tracing and metabolomics. Specific parameters such as animal model, dosage, and timing should be optimized for each individual study.

Protocol 1: In Vivo Administration of this compound

1. Materials:

  • This compound (sterile, high purity)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Animal model (e.g., mouse, rat)

  • Infusion pump and catheters (for continuous infusion) or syringes (for bolus injection)

2. Procedure:

  • Tracer Preparation:

    • Dissolve this compound in sterile saline to the desired concentration. The final concentration will depend on the intended dose and administration volume. Ensure complete dissolution and sterility.

  • Animal Preparation:

    • Acclimatize animals to the experimental conditions.

    • For intravenous administration, catheterize the appropriate blood vessel (e.g., tail vein, jugular vein) under anesthesia.

  • Administration Method (choose one):

    • Continuous Infusion:

      • Administer a priming bolus dose to rapidly achieve a target plasma enrichment, followed by a continuous infusion to maintain a steady-state concentration of the tracer in the plasma.

      • Example (for a mouse): Priming bolus of 10 mg/kg followed by a continuous infusion of 10 mg/kg/hr.

    • Bolus Injection:

      • Administer a single bolus injection of the tracer. This method is simpler but results in a dynamic change in plasma tracer concentration over time.

      • Example (for a mouse): A single intravenous injection of 20 mg/kg.

3. Post-Administration:

  • Monitor the animal throughout the experiment.

  • Collect blood and tissue samples at predetermined time points.

Protocol 2: Sample Collection and Processing

1. Materials:

  • Anticoagulant (e.g., EDTA, heparin) for blood collection

  • Liquid nitrogen

  • Pre-chilled tubes

  • Homogenizer

  • Extraction solvent (e.g., 80% methanol, -80°C)

2. Procedure:

  • Blood Collection:

    • Collect blood samples into tubes containing an anticoagulant at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes post-administration).

    • Centrifuge immediately at 4°C to separate plasma.

    • Snap-freeze the plasma in liquid nitrogen and store at -80°C.

  • Tissue Harvesting:

    • At the end of the experiment, euthanize the animal and rapidly excise the tissues of interest.

    • Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.

    • Store tissues at -80°C until metabolite extraction.

Protocol 3: Metabolite Extraction from Tissues

1. Materials:

  • Frozen tissue sample

  • Cold extraction solvent (e.g., 80% methanol, -80°C)

  • Bead beater or other homogenization equipment

  • Centrifuge

2. Procedure:

  • Weigh the frozen tissue (~20-50 mg) in a pre-chilled tube.

  • Add a pre-determined volume of cold extraction solvent (e.g., 1 mL of 80% methanol per 20 mg of tissue).

  • Homogenize the tissue using a bead beater or other appropriate method while keeping the sample cold.

  • Vortex the homogenate thoroughly.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.

  • Carefully collect the supernatant containing the metabolites.

  • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heat.

  • Store the dried metabolite extract at -80°C until analysis.

Protocol 4: LC-MS/MS Analysis

1. Materials:

  • Dried metabolite extract

  • Reconstitution solvent (e.g., 50% methanol)

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

  • Appropriate chromatography column (e.g., HILIC or reversed-phase)

2. Procedure:

  • Reconstitute the dried metabolite extract in a small volume of reconstitution solvent.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the metabolites using a suitable chromatographic gradient.

  • Detect the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) or full scan mode.

  • Set up MRM transitions to specifically detect the unlabeled (M+0) and labeled (M+2) forms of inosine and its downstream metabolites (e.g., hypoxanthine, xanthine, uric acid).

Table 1: Example LC-MS/MS Parameters for Inosine and Related Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Inosine (M+0)269.1137.115
This compound (M+2)271.1139.115
Hypoxanthine (M+0)137.0119.020
Hypoxanthine-d2 (M+2)139.0121.020
Xanthine (M+0)153.0135.025
Xanthine-d2 (M+2)155.0137.025
Uric Acid (M+0)169.0141.020
Uric Acid-d2 (M+2)171.0143.020

Data Presentation and Analysis

The primary output of a stable isotope tracing experiment is the fractional enrichment of the label in various metabolites over time. This data can be used to calculate metabolic flux rates and understand the relative contribution of different pathways.

Table 2: Example of Quantitative Data Presentation - Fractional Enrichment of Inosine and its Metabolites in Liver Tissue

Time (minutes)Inosine (M+2 / Total)Hypoxanthine (M+2 / Total)Xanthine (M+2 / Total)Uric Acid (M+2 / Total)
00.000.000.000.00
50.850.450.150.05
150.750.600.350.15
300.600.650.500.30
600.400.550.550.45
1200.200.350.400.40

Data Interpretation:

  • The fractional enrichment data can be plotted over time to visualize the kinetics of label incorporation and turnover.

  • This data can be used in metabolic modeling software to calculate absolute flux rates through the purine salvage pathway.

  • Comparison of fractional enrichment between different experimental groups (e.g., control vs. drug-treated) can reveal the metabolic effects of the treatment.

Conclusion

In vivo stable isotope tracing with this compound is a valuable tool for dissecting the complexities of purine metabolism. The protocols and application notes provided here offer a framework for designing and conducting these experiments. Careful optimization of experimental parameters and rigorous data analysis are essential for obtaining meaningful and reproducible results that can advance our understanding of metabolic regulation in health and disease.

Application Notes and Protocols: Tracing T-cell Metabolism with Inosine-2,8-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation and function are intrinsically linked to profound metabolic reprogramming.[1][2][3][4] Upon antigen stimulation, T-cells shift from a quiescent metabolic state to a highly active one, characterized by increased glycolysis and glutaminolysis to support proliferation and effector functions.[1] In nutrient-limited environments, such as the tumor microenvironment, the availability of glucose can be restricted, impairing T-cell function. Recent studies have identified inosine as an alternative carbon source that can fuel T-cell metabolism and enhance anti-tumor immunity, particularly under glucose-deprived conditions.

Inosine is a purine nucleoside that can be salvaged by T-cells and metabolized via the purine nucleoside phosphorylase (PNP) into hypoxanthine and ribose-1-phosphate. The ribose-1-phosphate can then enter central carbon metabolism, specifically the pentose phosphate pathway (PPP) and glycolysis, to generate ATP and biosynthetic precursors.

This document provides a detailed experimental design and protocols for utilizing Inosine-2,8-d2, a stable isotope-labeled inosine, as a tracer to investigate its metabolic fate within activated T-cells. Stable isotope-resolved metabolomics (SIRM) is a powerful technique to dynamically track the flow of atoms from a labeled substrate through metabolic pathways. By tracing the deuterium atoms from this compound, researchers can elucidate the contribution of inosine to various metabolic pathways in T-cells, providing valuable insights for immunometabolism research and the development of novel immunotherapies.

Experimental Design

Objective: To trace the metabolic fate of this compound in activated human T-cells and quantify its contribution to central carbon metabolism.

Hypothesis: Activated T-cells will uptake and metabolize this compound, incorporating the deuterium-labeled ribose moiety into intermediates of the pentose phosphate pathway and glycolysis.

Specific Aims:

  • To establish an in vitro T-cell activation and culture system for stable isotope tracing with this compound.

  • To develop a robust LC-MS/MS method for the detection and quantification of deuterium-labeled metabolites derived from this compound.

  • To quantify the isotopic enrichment of key metabolites in the pentose phosphate pathway and glycolysis following this compound administration.

  • To assess the impact of glucose availability on the metabolic flux of inosine into central carbon metabolism.

Experimental Workflow

Experimental_Workflow TCell_Isolation Human T-Cell Isolation TCell_Activation T-Cell Activation (e.g., anti-CD3/CD28) TCell_Isolation->TCell_Activation Isotope_Labeling Labeling with this compound TCell_Activation->Isotope_Labeling Metabolite_Extraction Metabolite Extraction Isotope_Labeling->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis & Interpretation LCMS_Analysis->Data_Analysis

Caption: High-level overview of the experimental workflow.

Signaling Pathways and Metabolic Fate

Inosine Metabolism in T-Cells

Inosine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Inosine_d2 This compound Inosine_d2_in This compound Inosine_d2->Inosine_d2_in Transport Hypoxanthine_d2 Hypoxanthine-d2 Inosine_d2_in->Hypoxanthine_d2 PNP R1P Ribose-1-Phosphate Inosine_d2_in->R1P PNP Purine_Salvage Purine Salvage Hypoxanthine_d2->Purine_Salvage PPP Pentose Phosphate Pathway R1P->PPP Glycolysis Glycolysis PPP->Glycolysis

Caption: Metabolic fate of this compound in T-cells.

Experimental Protocols

Protocol 1: Human T-Cell Isolation and Culture

This protocol describes the isolation of primary human T-cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin

  • L-Glutamine

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the PBMC layer at the plasma-Ficoll interface.

  • Wash the PBMCs three times with PBS.

  • Resuspend PBMCs in PBS with 2% FBS and add the RosetteSep™ cocktail.

  • Incubate for 20 minutes at room temperature.

  • Layer the cell suspension over Ficoll-Paque and centrifuge as in step 3.

  • Collect the enriched T-cell layer.

  • Wash the T-cells twice with PBS.

  • Resuspend T-cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine) and count the cells.

TCell_Isolation_Protocol Start Whole Blood Collection Dilution Dilute with PBS Start->Dilution Ficoll_Layering Layer over Ficoll-Paque Dilution->Ficoll_Layering Centrifugation1 Centrifuge (400g, 30min) Ficoll_Layering->Centrifugation1 PBMC_Harvest Harvest PBMC Layer Centrifugation1->PBMC_Harvest PBMC_Wash Wash PBMCs PBMC_Harvest->PBMC_Wash RosetteSep Incubate with RosetteSep PBMC_Wash->RosetteSep Ficoll_Layering2 Layer over Ficoll-Paque RosetteSep->Ficoll_Layering2 Centrifugation2 Centrifuge (400g, 30min) Ficoll_Layering2->Centrifugation2 TCell_Harvest Harvest Enriched T-Cells Centrifugation2->TCell_Harvest TCell_Wash Wash T-Cells TCell_Harvest->TCell_Wash Resuspend Resuspend in Culture Medium TCell_Wash->Resuspend

Caption: Workflow for human T-cell isolation.

Protocol 2: T-Cell Activation and Labeling with this compound

This protocol details the activation of isolated T-cells and subsequent labeling with the stable isotope tracer.

Materials:

  • Purified human T-cells

  • Complete RPMI 1640 medium

  • Human T-Activator CD3/CD28 Dynabeads™

  • Recombinant human IL-2

  • This compound (stock solution in sterile water or DMSO)

  • Glucose-free RPMI 1640 medium

Procedure:

  • Plate purified T-cells at a density of 1 x 10^6 cells/mL in a tissue culture plate.

  • Add Human T-Activator CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio.

  • Add recombinant human IL-2 to a final concentration of 30 U/mL.

  • Incubate for 48-72 hours to allow for T-cell activation and expansion.

  • After activation, wash the cells with PBS to remove the activation beads and old medium.

  • Resuspend the activated T-cells in either complete RPMI 1640 (glucose-replete) or glucose-free RPMI 1640 (glucose-deprived).

  • Add this compound to a final concentration of 100 µM (this concentration may need optimization).

  • Incubate for the desired time points (e.g., 0, 1, 4, 8, 24 hours) to allow for tracer incorporation.

TCell_Activation_Labeling Start Plate Purified T-Cells Activation Add anti-CD3/CD28 Beads & IL-2 Start->Activation Incubate_Activation Incubate (48-72h) Activation->Incubate_Activation Wash_Cells Wash Activated T-Cells Incubate_Activation->Wash_Cells Resuspend_Media Resuspend in Experimental Media Wash_Cells->Resuspend_Media Add_Tracer Add this compound Resuspend_Media->Add_Tracer Incubate_Labeling Incubate for Time Course Add_Tracer->Incubate_Labeling

Caption: Workflow for T-cell activation and isotope labeling.

Protocol 3: Metabolite Extraction

This protocol describes the quenching of metabolism and extraction of intracellular metabolites for LC-MS analysis.

Materials:

  • Labeled T-cells

  • Cold PBS

  • 80% Methanol (-80°C)

  • Cell scraper

  • Centrifuge

Procedure:

  • At each time point, quickly aspirate the culture medium.

  • Immediately wash the cells twice with ice-cold PBS to remove extracellular metabolites.

  • Add 1 mL of ice-cold 80% methanol to the plate to quench metabolic activity and lyse the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant containing the metabolites to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until LC-MS analysis.

Metabolite_Extraction_Protocol Start Harvest Labeled T-Cells Wash Wash with Cold PBS Start->Wash Quench Add Cold 80% Methanol Wash->Quench Lyse Scrape and Vortex Quench->Lyse Precipitate Incubate at -80°C Lyse->Precipitate Centrifuge Centrifuge (14,000g, 15min) Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_Extract Dry Metabolite Extract Collect_Supernatant->Dry_Extract Store Store at -80°C Dry_Extract->Store

Caption: Workflow for intracellular metabolite extraction.

Protocol 4: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of deuterium-labeled metabolites. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

  • Inject the samples onto an appropriate HPLC column for separation (e.g., a HILIC column for polar metabolites).

  • Perform the chromatographic separation using a gradient of mobile phases.

  • Analyze the eluent by mass spectrometry in both positive and negative ion modes.

  • Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of key metabolites.

  • Identify metabolites by matching their accurate mass and retention time to a library of standards.

  • Determine the isotopic enrichment by analyzing the mass isotopologue distribution for each metabolite of interest. The deuterium from this compound will lead to an increase in the mass of downstream metabolites.

LCMS_Data_Analysis Start Reconstitute Metabolite Extract Inject Inject into LC-MS/MS Start->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Metabolite Identification Detect->Identify Quantify Quantify Isotopic Enrichment Identify->Quantify Analyze Metabolic Flux Analysis Quantify->Analyze

Caption: Data analysis pipeline for LC-MS metabolomics.

Data Presentation

The quantitative data from this study should be summarized in clear and structured tables to facilitate comparison between different conditions.

Table 1: Expected Mass Shifts for Key Metabolites from this compound

MetaboliteAbbreviationUnlabeled Mass (m/z)Labeled Mass (m/z)Pathway
Ribose-1-phosphateR1P229.011231.023Pentose Phosphate
Ribose-5-phosphateR5P229.011231.023Pentose Phosphate
Sedoheptulose-7-phosphateS7P289.022291.034Pentose Phosphate
Fructose-6-phosphateF6P259.022261.034Glycolysis
Glucose-6-phosphateG6P259.022261.034Glycolysis
3-Phosphoglycerate3-PG185.001187.013Glycolysis
Lactate89.02491.036Glycolysis

Note: The exact m/z will depend on the ionization mode and adducts.

Table 2: Isotopic Enrichment of Key Metabolites in Activated T-cells

MetaboliteConditionTime Point (hours)% M+2 Enrichment (Mean ± SD)
R5P Glucose Replete0
1
4
8
24
Glucose Deprived0
1
4
8
24
F6P Glucose Replete0
1
4
8
24
Glucose Deprived0
1
4
8
24
Lactate Glucose Replete0
1
4
8
24
Glucose Deprived0
1
4
8
24

Table 3: Relative Abundance of Key Metabolites in Activated T-cells

MetaboliteConditionTime Point (hours)Relative Abundance (Mean ± SD)
R5P Glucose Replete0
1
4
8
24
Glucose Deprived0
1
4
8
24
F6P Glucose Replete0
1
4
8
24
Glucose Deprived0
1
4
8
24
Lactate Glucose Replete0
1
4
8
24
Glucose Deprived0
1
4
8
24

Conclusion

The experimental design and protocols outlined in this document provide a comprehensive framework for investigating the metabolic fate of this compound in activated T-cells. By employing stable isotope tracing and high-resolution mass spectrometry, researchers can gain valuable insights into the role of inosine as an alternative fuel source for T-cell metabolism. This knowledge can contribute to the development of innovative strategies to enhance T-cell function in various therapeutic contexts, including cancer immunotherapy.

References

Application Notes and Protocols for Studying A-to-I RNA Editing Using Inosine-2,8-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-to-inosine (A-to-I) RNA editing is a crucial post-transcriptional modification where adenosine (A) is converted to inosine (I) in double-stranded RNA.[1][2] This process is catalyzed by Adenosine Deaminases Acting on RNA (ADAR) enzymes and plays a significant role in diversifying the transcriptome and proteome.[1][2][3] Dysregulation of A-to-I editing has been implicated in various human diseases, including neurological disorders and cancer, making it an important area of study for both basic research and therapeutic development.

Inosine is recognized as guanosine (G) by the cellular machinery for splicing and translation. The use of stable isotope-labeled compounds, such as Inosine-2,8-d2, coupled with mass spectrometry, offers a powerful and direct method for the quantitative analysis of A-to-I RNA editing. This approach allows for the precise tracking and quantification of inosine within RNA molecules, providing valuable insights into the dynamics and extent of RNA editing.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of A-to-I RNA editing.

Application: Quantitative Analysis of A-to-I RNA Editing

Metabolic labeling with stable isotopes is a robust technique for the quantitative analysis of various biomolecules, including RNA modifications. By introducing a "heavy" isotope-labeled precursor into cells or organisms, the labeled atoms are incorporated into newly synthesized molecules. Subsequent analysis by mass spectrometry can distinguish between the labeled (newly synthesized or modified) and unlabeled (pre-existing) molecules, allowing for precise quantification.

In the context of A-to-I RNA editing, a deuterated precursor, such as a deuterated adenosine, can be supplied to cells. This labeled adenosine will be incorporated into newly transcribed RNA. The action of ADAR enzymes will then convert a fraction of the labeled adenosines into labeled inosines. By measuring the ratio of labeled inosine to labeled adenosine, the rate and extent of A-to-I editing can be determined. While direct use of this compound as a metabolic precursor is less common, the principles of stable isotope labeling with a suitable deuterated precursor are applicable.

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be summarized to compare A-to-I editing levels under different experimental conditions.

Sample IDTreatmentLabeled Adenosine (d-A) Intensity (cps)Labeled Inosine (d-I) Intensity (cps)A-to-I Editing Level (%) (d-I / (d-A + d-I)) * 100
CTRL-01Control1.5 x 10^67.5 x 10^44.76
CTRL-02Control1.6 x 10^68.0 x 10^44.76
CTRL-03Control1.4 x 10^67.2 x 10^44.89
TREAT-01ADAR Inhibitor1.8 x 10^61.8 x 10^40.99
TREAT-02ADAR Inhibitor1.9 x 10^62.1 x 10^41.09
TREAT-03ADAR Inhibitor1.7 x 10^61.9 x 10^41.10

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA in Cell Culture with a Deuterated Adenosine Precursor

This protocol describes the metabolic labeling of cellular RNA with a deuterated adenosine precursor to study A-to-I RNA editing.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Deuterated adenosine (e.g., Adenosine-13C5,15N5 or a suitable deuterated variant)

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent or other RNA extraction kit

  • Nuclease-free water

Procedure:

  • Cell Culture: Plate the cells at an appropriate density and allow them to adhere and grow for 24 hours.

  • Labeling Medium Preparation: Prepare the cell culture medium containing the deuterated adenosine precursor at a final concentration of 100 µM to 1 mM. The optimal concentration should be determined empirically for each cell line.

  • Metabolic Labeling: Remove the standard culture medium from the cells, wash once with PBS, and add the labeling medium.

  • Incubation: Incubate the cells in the labeling medium for a desired period (e.g., 4, 8, 12, or 24 hours) to allow for the incorporation of the labeled precursor into newly synthesized RNA.

  • Cell Harvest: After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS.

  • RNA Extraction: Lyse the cells directly in the culture dish using TRIzol reagent, following the manufacturer's protocol for total RNA extraction.

  • RNA Quantification and Quality Control: Resuspend the purified RNA in nuclease-free water. Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

  • Storage: Store the labeled RNA at -80°C until further processing.

Protocol 2: RNA Digestion and Nucleoside Analysis by LC-MS/MS

This protocol details the enzymatic digestion of labeled RNA to single nucleosides and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Labeled total RNA from Protocol 1

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ammonium acetate buffer (pH 5.3)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Analytical standards for adenosine, inosine, and their corresponding deuterated forms.

  • LC-MS/MS system

Procedure:

  • RNA Digestion:

    • In a nuclease-free microcentrifuge tube, mix 1-5 µg of labeled total RNA with Nuclease P1 in ammonium acetate buffer.

    • Incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the digested sample to pellet any undigested material.

    • Transfer the supernatant to an LC-MS vial.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system equipped with a C18 reverse-phase column.

    • Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Perform mass spectrometry analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific mass transitions for unlabeled and deuterated adenosine and inosine.

  • Data Analysis:

    • Integrate the peak areas for each nucleoside (labeled and unlabeled).

    • Calculate the A-to-I editing level as the ratio of the deuterated inosine signal to the sum of the deuterated adenosine and deuterated inosine signals.

Visualizations

A_to_I_RNA_Editing_Pathway cluster_transcription Transcription cluster_editing A-to-I Editing cluster_translation Translation DNA DNA pre_mRNA pre-mRNA (contains Adenosine) DNA->pre_mRNA RNA Polymerase II dsRNA dsRNA structure (formed in pre-mRNA) pre_mRNA->dsRNA edited_mRNA Edited mRNA (contains Inosine) dsRNA->edited_mRNA Deamination ADAR ADAR Enzyme ADAR->dsRNA Protein Altered Protein edited_mRNA->Protein Ribosome Ribosome Ribosome->Protein decodes I as G Experimental_Workflow start Start: Cell Culture labeling Metabolic Labeling with Deuterated Adenosine start->labeling extraction Total RNA Extraction labeling->extraction digestion Enzymatic Digestion to Nucleosides extraction->digestion lcms LC-MS/MS Analysis digestion->lcms analysis Data Analysis: Quantify d-A and d-I lcms->analysis end End: Determine A-to-I Editing Level analysis->end

References

Determining Inosine-2,8-d2 Enrichment in Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in metabolic studies, the use of stable isotope-labeled compounds is a powerful technique to trace the fate of molecules through complex biochemical pathways. Inosine-2,8-d2, a deuterated form of the purine nucleoside inosine, serves as an excellent tracer for investigating purine metabolism. This document provides detailed application notes and protocols for determining the enrichment of this compound in downstream metabolites, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Introduction to Inosine Metabolism and Isotope Tracing

Inosine is a central intermediate in purine metabolism, formed from the deamination of adenosine or from the breakdown of inosine monophosphate (IMP).[1] It can be further metabolized to hypoxanthine, xanthine, and ultimately uric acid.[2] By introducing this compound into a biological system, researchers can track the incorporation of the deuterium labels into these downstream metabolites, providing quantitative insights into the activity of the purine salvage pathway and catabolism. This approach is invaluable for understanding the metabolic reprogramming in various diseases, including cancer and metabolic disorders, and for evaluating the efficacy of drugs targeting these pathways.

Experimental Workflow Overview

A typical workflow for an this compound tracing study involves several key stages, from cell culture or animal studies to data analysis.

Experimental Workflow cluster_experiment In Vitro / In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Culture/Animal Model Cell Culture/Animal Model This compound Administration This compound Administration Cell Culture/Animal Model->this compound Administration Time-course Sampling Time-course Sampling This compound Administration->Time-course Sampling Metabolite Extraction Metabolite Extraction Time-course Sampling->Metabolite Extraction Protein Precipitation Protein Precipitation Metabolite Extraction->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Enrichment Calculation Enrichment Calculation Data Processing->Enrichment Calculation Purine Metabolism This compound This compound Hypoxanthine-d1 Hypoxanthine-d1 This compound->Hypoxanthine-d1 Purine Nucleoside Phosphorylase Xanthine-d1 Xanthine-d1 Hypoxanthine-d1->Xanthine-d1 Xanthine Oxidase Uric Acid-d1 Uric Acid-d1 Xanthine-d1->Uric Acid-d1 Xanthine Oxidase

References

Application of Inosine-2,8-d2 in Drug Pharmacokinetics: A Bioanalytical Approach

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

In the realm of drug pharmacokinetics, the precise and accurate quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard in bioanalysis by mass spectrometry, offering a means to correct for variability during sample preparation and analysis. Inosine-2,8-d2, a deuterated analog of the endogenous nucleoside inosine, serves as an ideal internal standard for the quantification of inosine and related compounds in pharmacokinetic studies. Its identical chemical properties to the unlabeled analyte ensure that it co-elutes chromatographically and experiences similar ionization effects, leading to highly reliable data. This document provides detailed protocols and application notes for the use of this compound in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of inosine in human plasma.

Inosine is a naturally occurring purine nucleoside that plays a role in various physiological processes. It is an intermediate in the purine metabolism pathway and a precursor to adenosine.[1] Pharmacokinetic studies of inosine itself, or of drugs that are metabolized to inosine, are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. The use of a stable isotope-labeled internal standard like this compound is essential for generating the high-quality data required for regulatory submissions and for making informed decisions in drug development.[2][3]

Principle of the Method

This method describes a validated bioanalytical procedure for the quantification of inosine in human plasma using this compound as an internal standard. The procedure involves the isolation of the analyte and internal standard from the plasma matrix via solid-phase extraction (SPE), followed by separation using reversed-phase high-performance liquid chromatography (HPLC) and detection by a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared in the same biological matrix.

Core Applications

  • Pharmacokinetic Studies: Determining the concentration-time profile of inosine in plasma following the administration of an inosine-containing drug or a pro-drug that metabolizes to inosine.

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of an inosine-based drug.

  • Metabolic Studies: Investigating the formation of inosine from parent drug compounds.

  • Therapeutic Drug Monitoring: Monitoring the plasma concentrations of inosine to ensure they are within the therapeutic range.

Data Presentation

The following tables summarize representative quantitative data from the validation of a bioanalytical method for inosine using this compound as an internal standard.

Table 1: Calibration Curve for Inosine in Human Plasma

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
25.00.052 ± 0.004104.0
50.00.101 ± 0.007101.0
1000.205 ± 0.015102.5
2500.510 ± 0.031102.0
5001.03 ± 0.06103.0
10002.01 ± 0.11100.5
20004.08 ± 0.22102.0

Correlation Coefficient (r²): >0.995 Linear Range: 25.0 - 2000 ng/mL Lower Limit of Quantification (LLOQ): 25.0 ng/mL

Table 2: Precision and Accuracy for Inosine Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18 over 3 days)
Mean Conc. ± SD (ng/mL) Precision (%CV)
LLOQ25.025.8 ± 2.18.1
Low75.078.2 ± 5.57.0
Medium750735 ± 415.6
High15001545 ± 775.0

Experimental Protocols

Materials and Reagents
  • Inosine (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

Preparation of Stock and Working Solutions
  • Inosine Stock Solution (1 mg/mL): Accurately weigh 10 mg of inosine and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Inosine Working Solutions: Prepare serial dilutions of the inosine stock solution in 50% methanol/water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol/water.

Sample Preparation (Solid-Phase Extraction)
  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • To 100 µL of each plasma sample, add 25 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma samples onto the SPE cartridges.

  • Wash the cartridges with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Sb-Aq (2.1 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-30% B

    • 5-5.1 min: 30-95% B

    • 5.1-6 min: 95% B

    • 6.1-8 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry Conditions:

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 55 psi

  • Curtain Gas: 35 psi

  • Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • MRM Transitions:

    • Inosine: Q1: 269.1 m/z → Q3: 137.1 m/z

    • This compound: Q1: 271.1 m/z → Q3: 139.1 m/z

  • Dwell Time: 100 ms

Mandatory Visualizations

Inosine_Metabolism Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase (PNP) Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP HGPRT Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase IMP->Inosine 5'-Nucleotidase

Caption: Metabolic Pathway of Inosine.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound IS Plasma_Sample->Add_IS Precipitation Protein Precipitation / Dilution Add_IS->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Ratio_Calculation Calculate Analyte/IS Ratio Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Bioanalytical Workflow for Inosine Quantification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Inosine-2,8-d2 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals optimizing LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) parameters for the detection of Inosine and its stable isotope-labeled internal standard, Inosine-2,8-d2.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Inosine and this compound?

A1: The most common and robust MRM (Multiple Reaction Monitoring) transition for Inosine involves the protonated precursor ion [M+H]+ and a characteristic product ion resulting from the cleavage of the ribose sugar. For this compound, the precursor mass is shifted by +2 Da due to the two deuterium atoms. The product ion may or may not retain the deuterium labels depending on the fragmentation pathway, but typically the most abundant fragmentation is consistent.

Q2: Why is a stable isotope-labeled internal standard like this compound necessary?

A2: A stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification in LC-MS/MS. It has nearly identical chemical and physical properties to the analyte (Inosine), meaning it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. By adding a known amount of this compound to every sample, any variation during sample preparation, injection, or ionization can be normalized, leading to highly precise and accurate results.

Q3: What type of liquid chromatography is best suited for Inosine analysis?

A3: Reversed-phase liquid chromatography (RPLC) is the most common technique for separating Inosine. A C18 column is widely used and provides good retention and peak shape.[1] For highly polar analytes or when separating a complex mixture of nucleosides, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative.

Q4: How do I optimize the Collision Energy (CE) and Declustering Potential (DP)?

A4: These parameters are instrument-dependent and must be optimized empirically. The standard procedure is to infuse a solution of the analyte (e.g., 100-500 ng/mL) directly into the mass spectrometer. While monitoring the desired MRM transition, the CE and DP voltages are ramped to find the values that produce the maximum, most stable signal for the product ion. The values provided in the tables below serve as an excellent starting point for this optimization.

Optimized LC-MS/MS Parameters

The following tables summarize the recommended starting parameters for the detection of Inosine and its deuterated internal standard. Note: These values, particularly CE and DP, should be verified and fine-tuned on your specific instrument.

Table 1: Optimized Mass Spectrometry Parameters
AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Declustering Potential (DP) [V]Collision Energy (CE) [eV]
Inosine269.1137.16025
This compound (IS)271.1137.16025

Rationale: The transition m/z 269.1 → 137.1 corresponds to the protonated inosine molecule fragmenting to its purine base (hypoxanthine). For the this compound standard, the precursor mass increases by 2 Da. The primary fragmentation often results in the loss of the ribose sugar and the deuterated positions on the purine base, leading to a common product ion of m/z 137.1. The DP and CE values are strong starting points based on typical values for similar small nucleosides.

Table 2: Recommended Liquid Chromatography Parameters
ParameterRecommended Value
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Table 3: Example LC Gradient
Time (min)% Mobile Phase B
0.02
1.02
5.060
5.195
6.095
6.12
8.02

Experimental Protocol: Quantification of Inosine in Plasma

This protocol outlines the key steps for preparing and analyzing plasma samples for Inosine quantification.

experimental_workflow sample 1. Plasma Sample (with this compound IS) ppt 2. Protein Precipitation (e.g., with Acetonitrile) sample->ppt Add IS centrifuge 3. Centrifugation (14,000 rpm, 10 min, 4°C) ppt->centrifuge Vortex supernatant 4. Supernatant Transfer (to clean vial) centrifuge->supernatant dry 5. Evaporation (under Nitrogen stream) supernatant->dry reconstitute 6. Reconstitution (in Mobile Phase A) dry->reconstitute inject 7. LC-MS/MS Injection reconstitute->inject data 8. Data Analysis (Peak Integration & Quant) inject->data

Caption: Workflow for Inosine quantification in plasma samples.

  • Sample Preparation : Thaw plasma samples on ice.

  • Internal Standard Spiking : To a 50 µL aliquot of plasma, add 5 µL of this compound internal standard working solution (e.g., 1 µg/mL).

  • Protein Precipitation : Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.

  • Evaporation : Dry the supernatant completely under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex to ensure the residue is fully dissolved.

  • Analysis : Inject 5 µL of the reconstituted sample into the LC-MS/MS system using the parameters outlined in Tables 1, 2, and 3.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of Inosine.

troubleshooting_guide start Problem Observed low_signal Low or No Signal start->low_signal peak_tailing Poor Peak Shape (Tailing/Fronting) start->peak_tailing rt_shift Retention Time Shift start->rt_shift cause_low1 Incorrect MS Parameters (CE, DP, Transitions) low_signal->cause_low1 cause_low2 Ion Source Contamination low_signal->cause_low2 cause_low3 Sample Degradation low_signal->cause_low3 cause_low4 Ion Suppression (Matrix Effects) low_signal->cause_low4 cause_tail1 Column Degradation (void or contamination) peak_tailing->cause_tail1 cause_tail2 Mobile Phase pH Issue peak_tailing->cause_tail2 cause_tail3 Secondary Interactions (e.g., with silanols) peak_tailing->cause_tail3 cause_rt1 Leak in LC System rt_shift->cause_rt1 cause_rt2 Inconsistent Mobile Phase Composition rt_shift->cause_rt2 cause_rt3 Column Equilibration Issue rt_shift->cause_rt3 sol_low1 Re-optimize via infusion cause_low1->sol_low1 sol_low2 Clean ion source cause_low2->sol_low2 sol_low3 Prepare fresh samples cause_low3->sol_low3 sol_low4 Improve sample cleanup Dilute sample cause_low4->sol_low4 sol_tail1 Flush or replace column cause_tail1->sol_tail1 sol_tail2 Check buffer preparation cause_tail2->sol_tail2 sol_tail3 Use column with better end-capping cause_tail3->sol_tail3 sol_rt1 Check fittings & pump seals cause_rt1->sol_rt1 sol_rt2 Prepare fresh mobile phase cause_rt2->sol_rt2 sol_rt3 Increase equilibration time cause_rt3->sol_rt3

Caption: Troubleshooting logic for common LC-MS/MS issues.

IssuePotential CauseRecommended Solution
Low or No Signal Ion Suppression : Co-eluting compounds from the sample matrix compete with Inosine for ionization.Dilute the sample or improve the sample cleanup procedure (e.g., use Solid Phase Extraction - SPE).
Incorrect MS/MS Parameters : Suboptimal Collision Energy or Declustering Potential.Infuse a standard solution of Inosine and re-optimize the CE and DP values directly on the instrument.
Contaminated Ion Source : Buildup on the ion source optics can reduce ion transmission.Follow the manufacturer's protocol to clean the ion source, capillary, and skimmer cone.
Poor Peak Shape (Tailing) Column Contamination/Aging : Buildup of matrix components on the column frit or degradation of the stationary phase.Flush the column with a strong solvent. If the problem persists, replace the column.
Secondary Interactions : Analyte interacts with active sites (e.g., free silanols) on the column packing material.Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base might help. Consider a different, well-end-capped column.
Retention Time Shifts Inconsistent Mobile Phase : Evaporation or improper mixing of mobile phase components.Prepare fresh mobile phase daily. Ensure solvents are properly degassed.
LC System Leak : A small leak in a fitting or pump seal can cause pressure fluctuations and shift retention times.Systematically check all fittings for signs of leakage. Perform a system pressure test.
Insufficient Column Equilibration : The column is not fully equilibrated with the initial mobile phase conditions before injection.Increase the equilibration time at the end of the gradient to at least 10 column volumes.

References

Technical Support Center: Inosine-2,8-d2 Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Inosine-2,8-d2 in metabolic tracer studies.

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary metabolic fate of this compound?

This compound is primarily metabolized through the purine salvage pathway. It is first cleaved by purine nucleoside phosphorylase (PNP) into hypoxanthine-2,8-d2 and ribose-1-phosphate. The deuterated hypoxanthine is then converted to inosine monophosphate (IMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), incorporating the deuterium labels into the cellular purine nucleotide pool.[1] This M+2 labeled IMP can then be used for the synthesis of other purine nucleotides like adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

FAQ 2: Is there a risk of losing the deuterium labels from this compound during metabolic processing?

The carbon-deuterium (C-D) bonds at the C2 and C8 positions of the purine ring are generally stable under physiological conditions. However, some enzymatic reactions could potentially facilitate hydrogen-deuterium exchange. While the C2 position is considered significantly stable, the C8 position might be more susceptible to exchange, although this is less common in the absence of specific catalysts.[2][3] It is crucial to perform control experiments to assess the degree of label loss in your specific experimental system.

FAQ 3: My mass spectrometry results show low enrichment of d2-labeled metabolites. What are the possible causes?

Low enrichment of d2-labeled metabolites can stem from several factors:

  • High Endogenous Pools: Large intracellular pools of unlabeled inosine and hypoxanthine will dilute the tracer, leading to lower observed enrichment.

  • Slow Metabolic Flux: The rate of the purine salvage pathway in your cells or tissue of interest might be slow, resulting in minimal incorporation of the tracer within the experimental timeframe.

  • Label Loss: As mentioned in FAQ 2, there is a small possibility of label loss, which would result in the detection of M+1 or M+0 species instead of the expected M+2.

  • Suboptimal Sample Preparation: Inefficient extraction of metabolites can lead to a sample that is not representative of the intracellular pool, potentially underrepresenting the labeled species.

  • Analytical Issues: Incorrect mass spectrometer settings, poor chromatographic separation, or ion suppression effects can all contribute to low detected signal for your labeled metabolites.

FAQ 4: Can this compound be used to study de novo purine synthesis?

This compound is primarily a tracer for the purine salvage pathway. It does not directly trace the de novo synthesis pathway, which builds purine rings from simpler precursors like glycine, formate, and glutamine. To study de novo purine synthesis, tracers such as 13C- or 15N-labeled glycine or formate are more appropriate. However, by comparing the labeling patterns from this compound with those from de novo pathway tracers, you can assess the relative contributions of both pathways to the total purine nucleotide pool.

Troubleshooting Guides

Problem 1: High background signal and low signal-to-noise ratio in mass spectrometry data.
Possible Cause Troubleshooting Step
Matrix Effects Optimize chromatographic separation to better resolve metabolites from interfering matrix components. Consider using a different ionization source or sample cleanup method (e.g., solid-phase extraction).
Contamination Ensure all solvents and reagents are of high purity (LC-MS grade). Thoroughly clean the mass spectrometer and LC system.
Suboptimal Instrument Settings Optimize MS parameters such as spray voltage, gas flows, and collision energy for your specific analytes.
Problem 2: Inconsistent or non-reproducible labeling patterns between biological replicates.
Possible Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Standardize cell seeding density, growth media composition, and incubation times. Ensure all replicates are treated identically.
Variable Tracer Administration Ensure precise and consistent delivery of the this compound tracer to all samples.
Inconsistent Sample Quenching and Extraction Rapidly quench metabolism to halt enzymatic activity. Use a standardized and validated metabolite extraction protocol for all samples.[4][5]
Biological Variability Increase the number of biological replicates to improve statistical power and account for inherent biological variation.

Experimental Protocols

Key Experiment: Tracing this compound into the Purine Salvage Pathway in Cultured Cells

1. Cell Culture and Tracer Incubation:

  • Plate cells at a consistent density and allow them to reach the desired confluency.
  • Replace the growth medium with fresh medium containing a defined concentration of this compound (e.g., 100 µM).
  • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

2. Metabolite Extraction:

  • Aspirate the medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Quench metabolism by adding liquid nitrogen directly to the culture plate.
  • Add 1 mL of ice-cold 80% methanol to the plate and scrape the cells.
  • Transfer the cell lysate to a microcentrifuge tube.
  • Vortex vigorously and centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant containing the metabolites to a new tube.

3. Sample Analysis by LC-MS:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
  • Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
  • Develop a targeted LC-MS method to detect and quantify this compound and its downstream metabolites (e.g., hypoxanthine-d2, IMP-d2, AMP-d2, GMP-d2).

Quantitative Data Summary

Metabolite Expected Mass Shift (M+) Typical Fractional Enrichment Range (%) Notes
This compound+2>95% (in tracer stock)The isotopic purity of the tracer should be confirmed before use.
Hypoxanthine-2,8-d2+25-50%Enrichment will depend on the activity of purine nucleoside phosphorylase and pool sizes.
Inosine Monophosphate (IMP)-d2+21-20%Represents the entry point of the salvaged purine into the nucleotide pool.
Adenosine Monophosphate (AMP)-d2+20.5-10%Enrichment will be lower than IMP due to dilution from other synthesis pathways.
Guanosine Monophosphate (GMP)-d2+20.5-10%Enrichment will be lower than IMP due to dilution from other synthesis pathways.

Note: The fractional enrichment values are illustrative and will vary significantly depending on the cell type, experimental conditions, and incubation time.

Visualizations

Purine_Salvage_Pathway Inosine_d2 This compound Hypoxanthine_d2 Hypoxanthine-2,8-d2 Inosine_d2->Hypoxanthine_d2 PNP Ribose1P Ribose-1-Phosphate Inosine_d2->Ribose1P PNP IMP_d2 IMP-d2 (M+2) Hypoxanthine_d2->IMP_d2 HGPRT AMP_d2 AMP-d2 (M+2) IMP_d2->AMP_d2 GMP_d2 GMP-d2 (M+2) IMP_d2->GMP_d2 PRPP PRPP PRPP->IMP_d2

Caption: Metabolic fate of this compound via the purine salvage pathway.

Troubleshooting_Workflow Start Low d2-Metabolite Enrichment CheckTracer Verify Tracer Purity and Concentration Start->CheckTracer CheckCells Assess Cell Viability and Metabolism Start->CheckCells OptimizeProtocol Optimize Extraction and LC-MS Method CheckTracer->OptimizeProtocol CheckCells->OptimizeProtocol AnalyzeData Re-evaluate Data Processing OptimizeProtocol->AnalyzeData Interpret Interpret Results AnalyzeData->Interpret

Caption: Troubleshooting workflow for low d2-metabolite enrichment.

References

Inosine-2,8-d2 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Inosine-2,8-d2. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1] Proper storage is crucial to maintain both chemical and isotopic purity.[1]

Q2: How should I store solutions of this compound?

Aqueous solutions of inosine are not recommended for storage for more than one day. For optimal stability, prepare solutions fresh before use. If short-term storage is necessary, store aliquots in tightly sealed vials at -80°C and use them promptly after thawing. Avoid repeated freeze-thaw cycles.

Q3: What is the primary cause of degradation for this compound?

The main degradation pathways for inosine, and by extension this compound, are hydrolysis of the N-glycosidic bond, particularly under acidic conditions, and oxidation.[2][3][4] Exposure to moisture can also lead to hydrogen-deuterium (H-D) exchange, which would compromise the isotopic purity of the compound.

Q4: How does deuterium labeling affect the stability of this compound compared to unlabeled inosine?

Deuterium substitution at the C2 and C8 positions can slow down reactions where a carbon-hydrogen bond is broken in the rate-determining step, an effect known as the kinetic isotope effect (KIE). For the acid-catalyzed hydrolysis of inosine, a kH/kD of approximately 1.2 has been reported, suggesting that this compound is slightly more stable to acid hydrolysis than its non-deuterated counterpart.

Q5: What solvents are recommended for dissolving this compound?

This compound is soluble in water. For applications requiring organic solvents, dimethyl sulfoxide (DMSO) can be used. When preparing solutions, it is critical to use anhydrous solvents to prevent H-D exchange.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results Degradation of the compound due to improper storage or handling.Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture. Prepare solutions fresh for each experiment.
Isotopic dilution due to H-D exchange.Handle the solid compound in a dry, inert atmosphere (e.g., a glovebox). Use anhydrous solvents for preparing solutions. Minimize exposure to atmospheric moisture.
Appearance of unexpected peaks in chromatogram Formation of degradation products. The primary degradation product of inosine hydrolysis is hypoxanthine.Perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products. Use a high-resolution mass spectrometer to identify the mass of the unknown peaks.
Loss of deuterium label Exposure to protic solvents or atmospheric moisture.Use deuterated solvents for NMR and other sensitive applications. Ensure all glassware is thoroughly dried before use. Store the compound under an inert atmosphere.

Stability Data Summary

While specific quantitative stability data for this compound is limited, the following table summarizes the known stability profile of inosine, which serves as a reliable guide.

Condition Effect on Stability Primary Degradation Product
Acidic pH Promotes hydrolysis of the N-glycosidic bond.Hypoxanthine and Ribose
Neutral pH Relatively stable.-
Basic pH More stable than in acidic conditions, but degradation can still occur.-
Oxidative Stress Susceptible to oxidation.Various oxidized purine species
Elevated Temperature Accelerates degradation.Hypoxanthine and Ribose
Light Exposure Potential for photolytic degradation.Photodegradation products

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by ¹H NMR

Objective: To determine the percentage of deuterium incorporation at the C2 and C8 positions.

Methodology:

  • Accurately weigh 1-5 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

  • Acquire a ¹H NMR spectrum.

  • Integrate the residual proton signals at the C2 and C8 positions and compare them to the integral of a non-deuterated proton signal in the molecule (e.g., the anomeric proton of the ribose ring) of a known concentration of an internal standard.

  • Calculate the percentage of deuteration.

Protocol 2: Stability Assessment by LC-MS/MS

Objective: To quantify the degradation of this compound under specific stress conditions.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Aliquot the stock solution into several vials.

  • Expose the vials to different stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV light, 60°C).

  • At specified time points, quench the reaction (if necessary) and dilute the samples to a suitable concentration for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and any formed degradation products (e.g., hypoxanthine).

  • Plot the concentration of this compound versus time to determine the degradation rate.

Visual Guides

experimental_workflow Figure 1. General Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot into Vials prep->aliquot acid Acidic (e.g., 0.1 M HCl) aliquot->acid Expose base Basic (e.g., 0.1 M NaOH) aliquot->base Expose oxidative Oxidative (e.g., 3% H₂O₂) aliquot->oxidative Expose thermal Thermal (e.g., 60°C) aliquot->thermal Expose photo Photolytic (e.g., UV light) aliquot->photo Expose sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling lcms LC-MS/MS Analysis sampling->lcms data Data Interpretation lcms->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Figure 2. Primary Degradation Pathway of this compound inosine_d2 This compound hydrolysis Acid-Catalyzed Hydrolysis inosine_d2->hydrolysis hypoxanthine Hypoxanthine-2,8-d2 hydrolysis->hypoxanthine ribose Ribose hydrolysis->ribose

Caption: Hydrolytic degradation of this compound.

References

potential for deuterium exchange in Inosine-2,8-d2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals using Inosine-2,8-d2. It provides troubleshooting guidance and answers to frequently asked questions to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used? A1: this compound is a deuterium-labeled version of inosine, an endogenous purine nucleoside.[1] It is commonly used as an internal standard for quantitative analysis in mass spectrometry (MS) techniques like LC-MS, or as a tracer to study the metabolic fate of inosine.[1]

Q2: How stable are the deuterium labels on the C2 and C8 positions of the purine ring? A2: The deuterium atoms at the C2 and C8 positions of the purine ring in inosine are on carbon atoms within an aromatic system. Generally, deuterium labels on aromatic carbons are more stable and less prone to exchange compared to those on heteroatoms like oxygen (-OH) or nitrogen (-NH).[2][3] However, exchange can still occur under certain conditions.

Q3: What is deuterium exchange (or back-exchange) and why is it a concern? A3: Deuterium exchange is the process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[2] This is a critical issue as it compromises the integrity of the internal standard. It can lead to an underestimation of the internal standard concentration and a corresponding overestimation of the analyte concentration, ultimately causing inaccurate quantification.

Q4: What experimental conditions can promote deuterium exchange in this compound? A4: The rate of deuterium exchange is highly dependent on the pH and temperature of the solution. Both acidic and basic conditions can catalyze the exchange process. Elevated temperatures will also increase the rate of exchange. The choice of solvent can also play a role; protic solvents are a source of hydrogen for exchange.

Q5: What is the "isotope effect" and how does it affect my experiments with this compound? A5: The isotope effect refers to the minor differences in physicochemical properties between a deuterated compound and its non-deuterated counterpart due to the mass difference between deuterium and hydrogen. In liquid chromatography, this can lead to a chromatographic shift, where the deuterated standard (this compound) may elute slightly earlier than the unlabeled inosine. This separation can expose the analyte and the internal standard to different matrix environments, potentially leading to differential matrix effects and inaccurate results.

Troubleshooting Guides

This section addresses common problems encountered during the use of this compound as an internal standard in mass spectrometry.

Problem Potential Causes Recommended Solutions
Inaccurate or Inconsistent Quantitative Results 1. Lack of Co-elution : The deuterated standard and analyte have different retention times, leading to differential matrix effects. 2. Isotopic Exchange : The deuterium label is lost during sample preparation or analysis. 3. Purity Issues : The internal standard is contaminated with the unlabeled analyte.1. Verify Co-elution : Overlay chromatograms to check for separation. Adjust mobile phase, gradient, or column to ensure co-elution. 2. Assess Label Stability : Perform an exchange test by incubating the standard in a blank matrix under your experimental conditions (see Protocol 1). Avoid harsh pH or high-temperature conditions if possible. 3. Confirm Purity : Analyze the internal standard solution alone to check for the presence of unlabeled analyte. The response should be minimal compared to the LLOQ.
Decreasing Internal Standard Signal Over Time 1. Deuterium Exchange : The standard is actively exchanging deuterium with hydrogen from the solvent or matrix. 2. Degradation : The compound is not stable under the storage or experimental conditions.1. Modify Conditions : Lower the temperature and adjust the pH of solutions to be closer to neutral to minimize the exchange rate. 2. Check Stability : Prepare fresh stock solutions and verify storage conditions.
Chromatographic Peak for Deuterated Standard Appears Earlier Than Analyte 1. Kinetic Isotope Effect : This is a known phenomenon for deuterated compounds in reverse-phase chromatography.1. Optimize Chromatography : If the separation is significant and impacts results, adjust the mobile phase composition or gradient to minimize the shift. 2. Confirm Consistency : If the shift is small and consistent across all samples, it may not negatively impact quantification, but complete co-elution is ideal for correcting matrix effects.

Quantitative Data Summary

Table 1: Factors Influencing Deuterium Exchange Stability

Factor Effect on Exchange Rate Considerations for this compound
pH The exchange rate is minimized around neutral pH and increases under both acidic and basic conditions.Maintain sample and solvent pH as close to neutral as feasible throughout the experimental workflow.
Temperature Higher temperatures significantly increase the rate of exchange.Perform sample preparation at reduced temperatures (e.g., on ice) and avoid unnecessarily high temperatures in the autosampler or ion source.
Solvent Protic solvents (e.g., water, methanol) provide a source of protons that can exchange with deuterium.While unavoidable in many biological applications, be aware of the solvent's role. Use D2O-based buffers for stability tests.
Label Position Deuterium on aromatic carbons (like C2 and C8) is generally stable. Labels on heteroatoms (-OH, -NH) are highly labile.The C2 and C8 positions on inosine are favorable for label stability, but not immune to exchange under harsh conditions.

Table 2: Example of Temperature Dependence of C8-H/D Exchange Rate for Guanosine Monophosphate (GMP) *

Temperature (°C) Pseudo-first-order rate constant (k, h⁻¹)
30~0.001
50~0.01
80~0.1

*Data is for the 8-CH group in 5'-rGMP and is intended to illustrate the significant effect of temperature on the exchange rate of a C-D bond in a similar purine structure. The rate of exchange increases exponentially with temperature.

Experimental Protocols

Protocol 1: Assessment of Deuterium Label Stability

Objective : To determine if this compound undergoes significant deuterium exchange in the sample matrix under experimental conditions.

Methodology :

  • Prepare Samples : Spike this compound into a blank biological matrix (e.g., plasma, urine) at the working concentration.

  • Time Points : Divide the sample into aliquots for different time points (e.g., T=0, T=1h, T=4h, T=24h).

  • Incubation : Store the aliquots under the same conditions as your actual study samples (e.g., room temperature, 4°C, etc.).

  • Sample Processing : At each time point, process the sample using your standard extraction protocol.

  • LC-MS/MS Analysis : Analyze all processed samples. Monitor the signal intensity (peak area) for both the deuterated internal standard (this compound) and the corresponding unlabeled analyte (Inosine).

  • Data Interpretation : Compare the peak area of the unlabeled inosine in the T=1h, 4h, and 24h samples to the T=0 sample. A significant increase in the inosine signal over time indicates that back-exchange is occurring.

Protocol 2: Evaluation of Matrix Effects

Objective : To determine if components in the sample matrix are suppressing or enhancing the ionization of the analyte and internal standard differently.

Methodology :

  • Prepare Three Sample Sets :

    • Set A (Neat Solution) : Prepare the analyte and this compound in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike) : Process a blank matrix sample through your entire extraction procedure. Spike the analyte and internal standard into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike) : Spike the analyte and internal standard into a blank matrix sample before the extraction procedure.

  • LC-MS/MS Analysis : Analyze multiple replicates of all three sets of samples.

  • Data Interpretation :

    • Matrix Effect : Compare the peak areas from Set B to Set A.

      • Matrix Effect (%) = (Peak Area_Set B / Peak Area_Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery : Compare the peak areas from Set C to Set B.

      • Recovery (%) = (Peak Area_Set C / Peak Area_Set B) * 100

    • Differential Effects : Critically, compare the matrix effect percentage for the analyte versus the internal standard. A significant difference indicates that this compound is not accurately correcting for matrix effects.

Visualizations

G start Inaccurate or Inconsistent Quantitative Results check_coelution Step 1: Verify Co-elution of Analyte and Internal Standard start->check_coelution is_coeluting Are they co-eluting? check_coelution->is_coeluting adjust_chrom Adjust Chromatographic Method (e.g., gradient, column) is_coeluting->adjust_chrom No check_purity Step 2: Assess Internal Standard Purity is_coeluting->check_purity Yes adjust_chrom->check_coelution is_pure Is IS free of unlabeled analyte? check_purity->is_pure resynthesize Source higher purity standard is_pure->resynthesize No check_stability Step 3: Test for Isotopic Exchange (Back-Exchange) is_pure->check_stability Yes is_stable Is the label stable? check_stability->is_stable adjust_conditions Modify Sample Prep (↓ Temp, Neutral pH) is_stable->adjust_conditions No end_ok Quantification is likely reliable is_stable->end_ok Yes adjust_conditions->check_stability

Caption: A step-by-step workflow for troubleshooting inaccurate quantitative results.

G cluster_factors Causal Factors cluster_consequences Impact on Assay factors Experimental Conditions ph Non-Neutral pH (Acidic or Basic) temp Elevated Temperature position Labile Label Position (less relevant for C2, C8) exchange Deuterium Exchange (Back-Exchange) ph->exchange temp->exchange position->exchange is_loss Loss of Internal Standard Signal exchange->is_loss analyte_gain Artificial Increase in Unlabeled Analyte Signal exchange->analyte_gain consequences Consequences result Inaccurate Quantification (Overestimation of Analyte) is_loss->result analyte_gain->result

Caption: Logical pathway from experimental factors to inaccurate quantification.

G inosine Inosine a2ar Adenosine A2A Receptor (A2AR) inosine->a2ar activates ac Adenylyl Cyclase a2ar->ac stimulates camp cAMP ac->camp converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response phosphorylates targets

Caption: Simplified signaling pathway of Inosine via the Adenosine A2A receptor.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Inosine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides answers to frequently asked questions regarding poor peak shape during the chromatographic analysis of inosine. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Peak Tailing

Q1: My inosine peak is tailing. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing polar compounds like inosine.[1][2] This can compromise resolution and the accuracy of quantification.[3][4] The primary causes for inosine peak tailing are secondary interactions with the stationary phase, mobile phase issues, and column problems.

Potential Causes and Solutions for Peak Tailing:

  • Secondary Silanol Interactions: Inosine, a polar compound, can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1] These interactions are a common cause of peak tailing for basic and polar analytes.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to a range of 2.5-3.0) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.

    • Solution 2: Use an End-Capped Column: Employ a high-purity, end-capped column where the residual silanols are chemically bonded with a small hydrophobic group to make them inert.

    • Solution 3: Increase Buffer Concentration: Using a higher buffer concentration (e.g., >20-50 mM) can help to mask the residual silanol sites and improve peak symmetry.

  • Inappropriate Mobile Phase Conditions: The composition and pH of the mobile phase are critical for achieving symmetrical peaks.

    • Solution 1: Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form of inosine.

    • Solution 2: Use Appropriate Buffers: Employ buffers like phosphate or acetate to maintain a stable pH throughout the analysis. Inadequate buffering can lead to poor peak shape.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.

    • Solution 1: Use a Guard Column: A guard column protects the analytical column from strongly retained or particulate matter.

    • Solution 2: Flush or Replace the Column: If the column is contaminated, flush it with a strong solvent. If performance does not improve, the column may need to be replaced.

  • Metal Contamination: Metal ions, either from the HPLC system (e.g., stainless steel components) or the sample, can chelate with analytes like inosine, causing peak tailing.

    • Solution 1: Use a Bio-Inert or Metal-Free HPLC System: These systems minimize the contact of the sample with metallic surfaces.

    • Solution 2: Add a Chelating Agent: In some cases, adding a weak chelating agent to the mobile phase can help to mask the metal ions.

Peak Fronting

Q2: My inosine peak is fronting. What could be the issue?

Peak fronting, where the front part of the peak is broader than the back, is less common than tailing but can still occur.

Potential Causes and Solutions for Peak Fronting:

  • Column Overload: This is one of the most common causes of peak fronting. It can happen if the sample concentration is too high.

    • Solution: Dilute the sample or reduce the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to a fronting peak.

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.

  • Poor Column Packing or Collapse: A physical issue with the column, such as a collapsed bed, can lead to peak fronting.

    • Solution: This usually requires replacing the column.

Split Peaks

Q3: Why is my inosine peak splitting into two or more peaks?

Peak splitting can suggest a few different problems, from co-eluting compounds to issues with the column or sample introduction.

Potential Causes and Solutions for Split Peaks:

  • Blocked Column Frit: If the inlet frit of the column is partially blocked, it can cause the sample to be introduced onto the column unevenly, resulting in a split peak. This would likely affect all peaks in the chromatogram.

    • Solution: Reverse-flush the column to dislodge the blockage. If this doesn't work, the frit or the entire column may need to be replaced.

  • Column Void or Contamination: A void at the head of the column or contamination in the stationary phase can create different flow paths for the analyte, leading to split peaks.

    • Solution: Replacing the column is the most reliable solution. Using a guard column can help prevent this issue.

  • Sample Solvent Mismatch: Injecting a sample in a solvent significantly different from the mobile phase can cause peak splitting.

    • Solution: Prepare the sample in the mobile phase.

  • Co-eluting Impurity: The split peak might actually be two different compounds that are not fully resolved.

    • Solution: Try adjusting the mobile phase composition, gradient, or temperature to improve the separation. You can also inject a smaller volume to see if the two peaks resolve better.

Broad Peaks

Q4: My inosine peak is very broad. How can I improve its sharpness?

Broad peaks can be a sign of several issues, leading to poor resolution and reduced sensitivity.

Potential Causes and Solutions for Broad Peaks:

  • Large Extra-Column Volume: Excessive volume in the tubing, injector, or detector cell can lead to band broadening.

    • Solution: Use tubing with a smaller internal diameter and shorter length. Ensure all fittings are appropriate and properly connected.

  • Column Degradation: An old or poorly maintained column will lose its efficiency, resulting in broader peaks.

    • Solution: Replace the column. Regularly flushing the column can extend its life.

  • Slow Mass Transfer: This can be an issue if the flow rate is too high or the column temperature is too low.

    • Solution: Optimize the flow rate. Increasing the column temperature can also improve peak shape by reducing mobile phase viscosity and improving mass transfer.

  • Mobile Phase Issues: An incorrect mobile phase pH or insufficient buffer strength can contribute to peak broadening.

    • Solution: Ensure the mobile phase pH is optimized for inosine and that the buffer concentration is adequate (e.g., 20-50 mM).

Quantitative Data

The following table provides illustrative data on how the mobile phase pH can affect the peak shape of a polar analyte like inosine. Lower asymmetry factors indicate better peak shape.

Table 1: Illustrative Effect of Mobile Phase pH on Peak Asymmetry Factor for a Polar Analyte

Mobile Phase pHBuffer SystemAsymmetry Factor (As)Peak Shape Observation
7.020 mM Phosphate2.5Severe Tailing
5.020 mM Acetate1.8Moderate Tailing
4.020 mM Acetate1.4Slight Tailing
3.020 mM Phosphate1.1Symmetrical
2.520 mM Phosphate1.0Symmetrical

Note: This data is illustrative and based on general chromatographic principles for polar compounds. Actual results may vary depending on the specific column and other method conditions. Low pH mobile phases tend to improve peak tailing for basic compounds by reducing the ionization of acidic silanol groups on the stationary phase.

Experimental Protocols

Below is a representative experimental protocol for the analysis of inosine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: RP-HPLC Method for Inosine Quantification

This protocol is adapted from established methods for the analysis of inosine and other purines.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate with 2 mM tetrabutylammonium phosphate (TBAP), adjusted to pH 5.0.

    • Mobile Phase B: 10 mM ammonium phosphate, 2 mM TBAP, in 25% acetonitrile, adjusted to pH 7.0.

    • Gradient Elution:

      • 0-10 min: 100% A

      • 10-25 min: Linear gradient to 75% B

      • 25-35 min: Hold at 75% B

      • 35-40 min: Linear gradient to 100% B

      • 40-55 min: Hold at 100% B

      • 55-60 min: Linear gradient to 100% A

      • 60-75 min: Re-equilibrate with 100% A

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Dissolve the inosine standard or sample in the initial mobile phase (Mobile Phase A).

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflow for troubleshooting common peak shape problems for inosine.

G cluster_0 Troubleshooting Peak Tailing and Broadening start Poor Peak Shape: Tailing or Broad Peak cause1 Secondary Interactions (Silanol Groups) start->cause1 cause2 Mobile Phase Issues start->cause2 cause3 Column Problems start->cause3 cause4 Metal Contamination start->cause4 solution1a Lower Mobile Phase pH (e.g., pH 2.5-3.0) cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution1c Increase Buffer Strength cause1->solution1c solution2a Ensure pH is >2 units from analyte pKa cause2->solution2a solution2b Use Appropriate Buffer (Phosphate, Acetate) cause2->solution2b solution3a Reduce Sample Load cause3->solution3a solution3b Use Guard Column cause3->solution3b solution3c Flush or Replace Column cause3->solution3c solution4a Use Bio-Inert System cause4->solution4a solution4b Add Chelating Agent cause4->solution4b

Caption: Troubleshooting workflow for peak tailing and broadening.

G cluster_1 Troubleshooting Peak Fronting and Splitting start Poor Peak Shape: Fronting or Split Peak cause1 Sample Issues start->cause1 cause2 Column Hardware Problems start->cause2 cause3 Co-eluting Impurity start->cause3 solution1a Reduce Sample Load (Concentration/Volume) cause1->solution1a solution1b Dissolve Sample in Mobile Phase cause1->solution1b solution2a Reverse-Flush Column (to clear frit) cause2->solution2a solution2b Replace Column (if void or damaged) cause2->solution2b solution3a Optimize Separation (Gradient, Temp) cause3->solution3a solution3b Inject Smaller Volume cause3->solution3b

Caption: Troubleshooting workflow for peak fronting and splitting.

References

Technical Support Center: Isotopic Interference in Inosine-2,8-d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Inosine-2,8-d2 as an internal standard in quantitative mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A1: Isotopic interference in the context of mass spectrometry refers to the overlap of mass spectral signals between the analyte (inosine) and its deuterated internal standard (this compound). This interference can arise from two primary sources:

  • Natural Isotopic Abundance: Elements in the inosine molecule, particularly carbon, exist as a mixture of isotopes (e.g., ¹²C and ¹³C). The presence of naturally occurring heavy isotopes in the unlabeled inosine can lead to a small percentage of molecules having a mass-to-charge ratio (m/z) that overlaps with the signal of the deuterated internal standard. This becomes more significant at high concentrations of the analyte.

  • Isotopic Purity of the Internal Standard: The synthesis of deuterated standards is often not 100% complete. This can result in the presence of unlabeled inosine (d0) or partially labeled inosine (d1) within the this compound standard. This impurity can contribute to the signal at the analyte's m/z, leading to inaccurate quantification.

This interference can lead to non-linear calibration curves, biased results, and reduced assay sensitivity.

Q2: Are the deuterium labels on this compound stable during analysis?

A2: The deuterium labels at the C2 and C8 positions of the purine ring in inosine are generally stable under typical reversed-phase LC-MS conditions, which often involve neutral to acidic mobile phases. These carbon-bound deuteriums are not readily exchangeable with protons from the solvent, a phenomenon known as "back-exchange." However, prolonged exposure to strongly basic conditions or high temperatures should be avoided to minimize any potential for deuterium loss.

Q3: What are the expected precursor and product ions for inosine and this compound in LC-MS/MS analysis?

A3: In positive ion electrospray ionization (ESI+) mass spectrometry, the precursor ion ([M+H]⁺) for inosine is typically m/z 269.1. A common fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar and the formation of a protonated purine base product ion at m/z 137.1.

For this compound, the expected precursor ion would be m/z 271.1. Assuming the deuterium labels remain on the purine base after fragmentation, the expected product ion would be m/z 139.1. Note: These are theoretical values and should be confirmed experimentally by infusing a solution of the this compound standard into the mass spectrometer.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Non-linear calibration curve, especially at the lower or upper ends. 1. Isotopic contribution from the analyte to the internal standard signal. 2. Presence of unlabeled inosine in the this compound standard. 1. Evaluate Isotopic Overlap: Analyze a high concentration standard of unlabeled inosine and monitor the MRM transition of this compound. A significant signal indicates isotopic contribution.2. Check Standard Purity: Analyze a neat solution of the this compound internal standard and monitor the MRM transition for unlabeled inosine. The presence of a signal confirms d0 impurity.3. Mathematical Correction: If the interference is consistent, a mathematical correction can be applied during data processing. However, this may not be suitable for regulated analyses.4. Optimize Chromatography: While they are expected to co-elute, slight chromatographic separation can sometimes be achieved by modifying the gradient or column chemistry.
Signal for unlabeled inosine is detected in blank samples (containing only internal standard). 1. Contamination of the LC-MS system (carryover). 2. High level of d0 impurity in the this compound standard. 1. Address Carryover: Inject a series of blank solvent injections to wash the system. If the signal persists, further cleaning of the autosampler and column may be necessary.2. Verify Standard Purity: As described above, analyze the internal standard solution to assess the level of unlabeled inosine. Consider purchasing a new lot of the standard with higher isotopic purity.
Decreasing internal standard signal over time in prepared samples. 1. Instability of this compound in the sample matrix or solvent. 2. Potential for back-exchange under non-optimal storage conditions. 1. Conduct Stability Studies: Prepare samples and analyze them at different time points to assess the stability of the internal standard under your specific storage and autosampler conditions.2. Optimize Storage: Store stock solutions and prepared samples at low temperatures (e.g., 4°C or -20°C) and in appropriate solvents. Avoid high pH conditions.

Experimental Protocols

Protocol for Evaluating Isotopic Crosstalk

This protocol is designed to determine the extent of isotopic interference between unlabeled inosine and this compound.

  • Solution Preparation:

    • Analyte High Concentration (AHC) Solution: Prepare a solution of unlabeled inosine at the upper limit of quantification (ULOQ) of your assay.

    • Internal Standard Working Concentration (ISWC) Solution: Prepare a solution of this compound at the concentration used in your analytical method.

  • LC-MS/MS Analysis:

    • Inject the AHC solution and monitor the multiple reaction monitoring (MRM) transition for This compound .

    • Inject the ISWC solution and monitor the MRM transition for unlabeled inosine .

  • Data Evaluation:

    • Analyte to IS Crosstalk: In the AHC injection, the peak area in the this compound MRM channel should be negligible (e.g., <0.1%) compared to the peak area of the this compound at its working concentration.

    • IS to Analyte Crosstalk: In the ISWC injection, the peak area in the unlabeled inosine MRM channel should be minimal (e.g., <1%) compared to the peak area of the lower limit of quantification (LLOQ) standard.

Table of MRM Transitions for Inosine Analysis
Compound Precursor Ion (m/z) Product Ion (m/z) Polarity
Inosine269.1137.1Positive
This compound271.1 (Predicted)139.1 (Predicted)Positive

Note: The MRM transitions for this compound are predicted based on the fragmentation of unlabeled inosine. It is highly recommended to confirm these transitions by direct infusion of the deuterated standard into the mass spectrometer.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow cluster_purity Purity Check cluster_crosstalk Crosstalk Evaluation start Start: Inaccurate Quantification or Non-Linear Calibration Curve check_purity Step 1: Assess Isotopic Purity of this compound Standard start->check_purity purity_pass Purity Acceptable check_purity->purity_pass purity_fail Purity Unacceptable check_purity->purity_fail check_crosstalk Step 2: Evaluate Isotopic Crosstalk from Unlabeled Inosine crosstalk_pass Crosstalk Minimal check_crosstalk->crosstalk_pass crosstalk_fail Significant Crosstalk check_crosstalk->crosstalk_fail optimize_ms Step 3: Optimize MS Parameters chromatography Step 4: Improve Chromatographic Separation optimize_ms->chromatography correction Step 5: Apply Mathematical Correction (If permissible) chromatography->correction end End: Accurate and Reliable Quantification correction->end purity_pass->check_crosstalk new_standard Source New Standard with Higher Purity purity_fail->new_standard new_standard->check_purity crosstalk_pass->optimize_ms crosstalk_fail->optimize_ms

Caption: Troubleshooting workflow for isotopic interference in this compound analysis.

Validation & Comparative

Validating Inosine-2,8-d2 as a Quantitative Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolomics, and clinical trials involving inosine, its accurate quantification is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable and reproducible results. This guide provides a comprehensive comparison of the validation of a stable isotope-labeled inosine, exemplified by commercially available isotopic inosines, against alternative internal standards.

The Gold Standard: Stable Isotope-Labeled Inosine

Stable isotope-labeled internal standards, such as Inosine-13C5 or other deuterated forms, are considered the most suitable for quantitative bioanalysis. Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[1] By adding a known amount of the SIL-IS to samples, calibration standards, and quality controls at the beginning of sample preparation, it effectively normalizes for variability during extraction, chromatography, and detection, leading to highly accurate and precise results.

Performance of a Stable Isotope-Labeled Inosine Internal Standard

The following tables summarize the validation parameters for the quantification of inosine using a stable isotope-labeled inosine internal standard, based on published LC-MS/MS methods.

Table 1: Linearity of Inosine Quantification using a Stable Isotope-Labeled Internal Standard

ReferenceMatrixConcentration Range
Jimmerson et al. (2016)[2]Human Cells0.25–50 pmol/sample≥0.9995
Jin et al. (2021)[3]Human Plasma28.5–912.0 ng/mL>0.999

Table 2: Accuracy and Precision of Inosine Quantification using a Stable Isotope-Labeled Internal Standard

ReferenceMatrixQC LevelIntra-assay Accuracy (% deviation)Inter-assay Accuracy (% deviation)Intra-assay Precision (%CV)Inter-assay Precision (%CV)
Jimmerson et al. (2016)[2]Human CellsLLOQ, Low, Mid, High-11.5 to 13.2-8.6 to 13.21.1 to 14.7≤15.0
Jin et al. (2021)[3]Human PlasmaLow, Mid, High96.9 to 103.8Not Reported<10<10

Table 3: Recovery and Stability of Inosine using a Stable Isotope-Labeled Internal Standard

ReferenceMatrixParameterResult
Jin et al. (2021)Human PlasmaExtraction Recovery98.9% to 102.3%
Jin et al. (2021)Human PlasmaShort-Term Stability (Room Temp, 4h)<15% change
Jin et al. (2021)Human PlasmaFreeze-Thaw Stability (3 cycles)<15% change
Jin et al. (2021)Human PlasmaLong-Term Stability (-70°C, 7d)<15% change
Jin et al. (2021)Human PlasmaAutosampler Stability (4°C, 24h)<15% change

Alternative Internal Standards: A Compromise in Performance

When a stable isotope-labeled internal standard is not available, a structural analog may be used. For inosine, a potential structural analog internal standard mentioned in the literature is lamivudine. While more accessible, structural analogs do not perfectly mimic the analyte's behavior, which can lead to less accurate correction for matrix effects and other sources of variability.

Comparison with a Structural Analog Internal Standard (Lamivudine)

ParameterStable Isotope-Labeled InosineStructural Analog (e.g., Lamivudine)Rationale for Difference
Chromatographic Elution Co-elutes with inosineDifferent retention timeStructural differences lead to different interactions with the stationary phase.
Ionization Efficiency Nearly identical to inosineDifferent from inosineThe molecular structure affects the ease of ionization in the mass spectrometer source.
Matrix Effect Compensation ExcellentVariable and often incompleteAs the analog does not co-elute, it may experience different matrix effects than inosine.
Accuracy and Precision HighGenerally lowerIncomplete correction for variability leads to greater measurement uncertainty.

Experimental Protocols

LC-MS/MS Method for Inosine Quantification in Human Cells
  • Sample Preparation: Solid phase extraction of cell lysates followed by dephosphorylation to the molar equivalent nucleoside.

  • Internal Standard: Isotopic inosine (Ribose 13C5) is added to the samples.

  • Chromatography: Thermo Scientific Accela 1250® pump with a mobile phase of aqueous 4% acetonitrile and 0.1% formic acid at a flow rate of 200 μL/min.

  • Mass Spectrometry: Thermo Scientific TSQ Vantage® triple quadrupole mass spectrometer for MS-MS detection.

SPE-HPLC-MS/MS Method for Inosine in Human Plasma
  • Sample Preparation: Solid-phase extraction of human plasma. 0.1 μg/ml of internal standard solution and 250 μl of 4.25% phosphoric acid solution are added to the plasma, followed by vortex mixing. The mixture is then loaded onto an activated HLB solid-phase extraction column.

  • Internal Standard: An unspecified stable isotope-labeled inosine.

  • Chromatography and Mass Spectrometry: HPLC-MS/MS analysis with electrospray ionization in positive ion mode and multiple reaction monitoring. The ion pairs monitored were m/z 269.1/137.1 for inosine and m/z 230.2/112.2 for the internal standard.

Visualizing the Workflow and Logic

To better understand the processes involved in validating and using a stable isotope-labeled internal standard, the following diagrams illustrate a typical experimental workflow and the logical relationships in bioanalytical method validation.

Experimental workflow for inosine quantification.

G MethodValidation Method Validation Selectivity Selectivity MethodValidation->Selectivity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Recovery Recovery MethodValidation->Recovery Stability Stability MethodValidation->Stability MatrixEffect Matrix Effect MethodValidation->MatrixEffect LLOQ Lower Limit of Quantification (LLOQ) MethodValidation->LLOQ Selectivity->LLOQ Linearity->LLOQ Accuracy->Precision

Key parameters in bioanalytical method validation.

References

comparing Inosine-2,8-d2 with 13C-labeled inosine tracers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Inosine-2,8-d2 and 13C-labeled Inosine Tracers for Metabolic Research

Introduction

Inosine is a pivotal nucleoside in purine metabolism, serving as a key intermediate in both the synthesis and degradation of purines.[1][2][3] Beyond its metabolic role, inosine functions as a bioactive molecule involved in RNA editing, regulating enzymatic activity, and modulating signaling pathways.[1][4] Its involvement in a range of physiological and pathological processes, including immunomodulation, neuroprotection, and cancer metabolism, has made it a molecule of significant interest for researchers.

To unravel the complexities of inosine metabolism and its downstream effects, stable isotope tracers are indispensable tools. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the fate of molecules through intricate biochemical networks. Among the most common stable isotope tracers for inosine are deuterated (this compound) and carbon-13 labeled (¹³C-labeled) variants. This guide provides an objective comparison of these two tracer types, supported by experimental principles and data presentation formats, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

Core Principles of Isotopic Tracing with Inosine

Stable isotope tracing with inosine involves introducing either this compound or a ¹³C-labeled version into a biological system, such as cell culture or an in vivo model. As the labeled inosine is metabolized, the heavy isotopes are incorporated into downstream metabolites of the purine pathway, such as hypoxanthine, xanthine, uric acid, and purine nucleotides like inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP).

The distribution and incorporation of these heavy isotopes are then measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data allows for the quantification of metabolic flux, which is the rate of turnover of metabolites through a metabolic pathway, providing a dynamic snapshot of cellular metabolism.

Head-to-Head Comparison: this compound vs. ¹³C-labeled Inosine

The choice between a deuterated and a ¹³C-labeled tracer is critical and depends on the specific experimental goals, analytical methods, and budget. While both serve the purpose of tracing metabolic fate, they have distinct properties that can influence experimental outcomes.

FeatureThis compound (Deuterated)¹³C-labeled Inosine
Isotopic Stability Deuterium atoms, particularly on heteroatoms, can be susceptible to exchange with protons in aqueous solutions. However, the C-D bonds at positions 2 and 8 of the purine ring are generally stable under physiological conditions.The ¹³C label is integrated into the carbon backbone of the inosine molecule, making it highly stable with no risk of exchange under typical experimental conditions.
Isotope Effect The greater mass of deuterium compared to hydrogen can sometimes alter the rate of bond cleavage, leading to a kinetic isotope effect (KIE). This can potentially alter metabolic rates compared to the unlabeled molecule.The kinetic isotope effect is generally negligible for ¹³C, resulting in metabolic behavior that is virtually identical to the native compound.
Chromatographic Behavior Deuterated compounds can sometimes exhibit slightly different retention times in chromatography compared to their unlabeled counterparts, a phenomenon known as isotopic shift. This can complicate direct comparison with an unlabeled internal standard if not accounted for.¹³C-labeled standards co-elute perfectly with the native analyte, making them ideal internal standards for quantitative mass spectrometry.
Analytical Detection Primarily detected by mass spectrometry, where the mass difference is used for tracing.Can be detected by both mass spectrometry and NMR spectroscopy. The half-integer nuclear spin of ¹³C makes it NMR-active.
Primary Application Useful for tracing hydrogen exchange and redox metabolism. Often a more cost-effective option for general metabolic tracing.Considered the "gold standard" for metabolic flux analysis (MFA) due to its stability and minimal isotope effect. Ideal for use as an internal standard in quantitative assays.
Cost Generally less expensive to synthesize.Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthesis.

Data Presentation: Illustrative Metabolic Flux Data

The following table presents a hypothetical dataset to illustrate how quantitative results from a stable isotope tracing experiment might be displayed. This data represents the fractional contribution of the tracer to various downstream metabolites in a cancer cell line after 24 hours of incubation.

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.

MetaboliteExpected Mass Shift (from ¹³C₅-Inosine)Fractional Contribution (%) from ¹³C₅-InosineExpected Mass Shift (from this compound)Fractional Contribution (%) from this compound
Inosine Monophosphate (IMP)+545.2 ± 3.1+243.8 ± 3.5
Hypoxanthine+562.7 ± 4.5+261.1 ± 4.9
Xanthine+538.1 ± 2.9+237.5 ± 3.2
Uric Acid+525.9 ± 2.1+224.7 ± 2.4
Adenosine Monophosphate (AMP)+512.4 ± 1.5+211.9 ± 1.7
Guanosine Monophosphate (GMP)+515.8 ± 1.8+215.1 ± 2.0

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate results in stable isotope tracing studies. Below is a generalized protocol for a cell culture-based experiment.

Protocol: Stable Isotope Tracing of Inosine Metabolism in Cell Culture

1. Media Preparation:

  • Prepare a base medium that is deficient in inosine. For example, custom-formulated RPMI-1640.

  • Use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled inosine and other small molecule metabolites that could dilute the tracer.

  • Prepare a sterile, concentrated stock solution of the chosen tracer (e.g., [U-¹³C₅]-Inosine or this compound) in sterile water or PBS.

  • Supplement the base medium with the tracer to the desired final concentration (e.g., 100 µM). Also add dFBS and other necessary supplements like glutamine and antibiotics.

  • Sterile filter the complete labeling medium.

2. Cell Culture and Labeling:

  • Seed cells (e.g., A549 lung cancer cells) in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-70%).

  • Remove the standard medium, wash the cells once with sterile PBS, and replace it with the pre-warmed isotope-labeling medium.

  • Incubate the cells for a time course (e.g., 0, 2, 8, 24 hours) to allow for the uptake and metabolism of the labeled inosine.

3. Metabolite Extraction:

  • At each time point, rapidly aspirate the labeling medium.

  • Place the culture dish on dry ice and add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to quench metabolism instantly.

  • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.

  • Collect the supernatant containing the polar metabolites for analysis.

4. LC-MS/MS Analysis:

  • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatography: Use a suitable column (e.g., reversed-phase C18 or HILIC) to separate the metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection of the specific mass-to-charge ratios (m/z) of the unlabeled and labeled metabolites.

  • Quantification: Determine the peak area for each isotopologue of a given metabolite. The fractional enrichment is calculated as the ratio of the labeled metabolite's peak area to the total peak area of all its isotopologues.

Mandatory Visualizations

Signaling and Metabolic Pathways

InosineMetabolism cluster_de_novo De Novo Synthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps Adenosine Adenosine Inosine Inosine Hypoxanthine Hypoxanthine Xanthine Xanthine UricAcid Uric Acid AMP AMP GMP GMP Guanosine Guanosine

// Invisible edges for alignment subgraph { rank=same; MediaPrep; CellCulture; } } .dot Caption: A generalized experimental workflow for inosine tracer studies.

Conclusion

Both this compound and ¹³C-labeled inosine are powerful tracers for dissecting purine metabolism. The choice between them hinges on the specific research question and available resources.

  • ¹³C-labeled Inosine is the superior choice for quantitative metabolic flux analysis (MFA) and as an internal standard for mass spectrometry. Its high isotopic stability and negligible kinetic isotope effect ensure the most accurate and precise data, making it the gold standard for studies where quantitative rigor is paramount.

  • This compound offers a cost-effective alternative for general metabolic tracing studies. While researchers must be mindful of potential kinetic isotope effects and chromatographic shifts, its C-D bonds are sufficiently stable for many applications. It is a viable option when the primary goal is to qualitatively or semi-quantitatively trace the incorporation of inosine into downstream pathways.

Ultimately, the most comprehensive understanding of inosine metabolism may be achieved by integrating data from different types of tracers, leveraging the unique insights provided by both carbon and hydrogen isotope tracking.

References

Cross-Validation of Inosine-2,8-d2 Results with Other Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative analytical methods utilizing Inosine-2,8-d2 as an internal standard against alternative approaches for the quantification of inosine. The inclusion of experimental data and detailed protocols aims to assist researchers in selecting the most appropriate method for their specific applications in metabolomics, pharmacokinetic studies, and other areas of drug development.

Inosine, an endogenous purine nucleoside, plays a significant role in various physiological processes and is a key biomarker in several pathological conditions.[1] Accurate and precise quantification of inosine in biological matrices is therefore critical for research and clinical applications. Stable isotope-labeled internal standards, such as this compound, are frequently employed in mass spectrometry-based methods to enhance analytical accuracy and precision.[1][2][3] This guide explores the cross-validation of results obtained using this compound with other analytical techniques.

Comparison of Analytical Methods for Inosine Quantification

The primary method employing this compound is Isotope Dilution Mass Spectrometry (ID-MS), most commonly coupled with Liquid Chromatography (LC-MS/MS). This technique is often considered the "gold standard" for small molecule quantification due to its high sensitivity and specificity.[4] Alternative methods for quantifying inosine include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and immunoassays such as ELISA.

The following table summarizes the key performance characteristics of these methods. The data presented is a synthesis of typical performance metrics reported in the literature for the analysis of inosine and similar small molecules in biological fluids.

ParameterLC-MS/MS with this compound (Isotope Dilution)HPLC-UVELISA (Immunoassay)
Principle Separation by chromatography, detection by mass-to-charge ratio, and quantification against a stable isotope-labeled internal standard.Separation by chromatography and quantification based on UV absorbance.Quantification based on antigen-antibody recognition.
Specificity Very High (distinguishes between structurally similar compounds and isotopes).Moderate to High (dependent on chromatographic resolution).Variable (potential for cross-reactivity with structurally related molecules).
Sensitivity (LOQ) Low ng/mL to sub-ng/mL.High ng/mL to µg/mL.pg/mL to ng/mL.
Accuracy (% Recovery) 95-105%.90-110%.Can be variable, often 80-120%.
Precision (%RSD) < 15% (typically < 5%).< 15%.< 20%.
Matrix Effect Minimized due to co-eluting internal standard.Susceptible to matrix interference.Susceptible to matrix interference.
Throughput Moderate to High.Moderate.High (for large batches).
Cost per Sample High.Low.Moderate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the quantification of inosine using LC-MS/MS with this compound and HPLC-UV.

Protocol 1: Quantification of Inosine in Human Plasma by LC-MS/MS with this compound

This protocol is based on established methods for the analysis of nucleosides in biological fluids.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration dependent on the expected inosine concentration range).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Inosine: m/z 269.1 → 137.1

    • This compound: m/z 271.1 → 137.1

3. Data Analysis:

  • Quantify inosine concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix.

Protocol 2: Quantification of Inosine by HPLC-UV

This protocol is a general representation of HPLC-UV methods for nucleoside analysis.

1. Sample Preparation:

  • To 100 µL of plasma, add 200 µL of perchloric acid (1M) to precipitate proteins.

  • Vortex and centrifuge.

  • Neutralize the supernatant with potassium carbonate.

  • Centrifuge to remove the precipitate and filter the supernatant before injection.

2. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a buffer such as phosphate buffer and an organic modifier like methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Quantify inosine concentration by comparing the peak area of the analyte to a calibration curve prepared with external standards.

Signaling Pathways and Experimental Workflows

Diagrams illustrating key concepts and workflows can aid in understanding the principles behind these analytical methods.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification Isotope_Dilution_Principle Analyte Inosine (Unknown Amount) Mixture Analyte + IS Mixture Analyte->Mixture IS This compound (Known Amount) IS->Mixture MS_Analysis Mass Spectrometry Analysis Mixture->MS_Analysis Ratio Measure Intensity Ratio (Inosine / this compound) MS_Analysis->Ratio Quantification Calculate Original Inosine Amount Ratio->Quantification

References

Inosine-2,8-d2 Versus Unlabeled Inosine: A Comparative Guide for Metabolic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metabolic research, stable isotope-labeled compounds are indispensable tools for tracing metabolic pathways, quantifying metabolite turnover, and serving as internal standards for mass spectrometry-based analysis. Inosine, a central intermediate in purine metabolism, and its deuterated analogue, inosine-2,8-d2, are both utilized in these studies. This guide provides an objective comparison of their performance in metabolic assays, supported by established principles of enzyme kinetics and detailed experimental protocols.

The Kinetic Isotope Effect: A Decisive Factor

The primary difference in the metabolic fate of inosine versus this compound lies in the kinetic isotope effect (KIE) . The substitution of hydrogen with deuterium at the C2 and C8 positions of the purine ring creates stronger carbon-deuterium (C-D) bonds compared to the native carbon-hydrogen (C-H) bonds. The cleavage of these bonds is a rate-limiting step in the enzymatic conversion of inosine. Consequently, enzymes that catalyze these reactions will metabolize this compound at a slower rate than unlabeled inosine.

The metabolic breakdown of inosine is primarily a two-step enzymatic process:

  • Purine Nucleoside Phosphorylase (PNP) catalyzes the phosphorolysis of inosine to hypoxanthine and ribose-1-phosphate.

  • Xanthine Oxidase (XO) then oxidizes hypoxanthine to xanthine and subsequently to uric acid. This oxidation involves the cleavage of C-H bonds at the C2 and C8 positions.

Therefore, a significant KIE is anticipated in the xanthine oxidase-mediated steps of this compound metabolism, leading to a reduced rate of degradation and accumulation of the deuterated substrate compared to its unlabeled counterpart. Studies on similar deuterated purines have demonstrated this effect, with observed KIEs influencing the metabolic stability. For instance, the intrinsic deuterium isotope effect for xanthine oxidation by xanthine oxidase has been calculated to be as high as 7.4.[1]

Data Presentation: Comparative Metabolic Stability

The following table summarizes the expected quantitative differences in the metabolism of inosine and this compound in a typical in vitro metabolic assay using human liver microsomes, which contain active xanthine oxidase. The data is illustrative and based on the known kinetic isotope effect.

ParameterUnlabeled InosineThis compoundRationale
Half-life (t½) in HLM (minutes) ~ 30> 60The C-D bonds in this compound are stronger, leading to a slower rate of oxidation by xanthine oxidase (Kinetic Isotope Effect).
Intrinsic Clearance (CLint, µL/min/mg protein) HighLow to ModerateClearance is directly related to the rate of metabolism. The slower metabolism of the deuterated compound results in lower intrinsic clearance.
Metabolite Formation (Hypoxanthine, % of initial substrate) ~ 70% at 60 min~ 30% at 60 minThe reduced rate of conversion of this compound to its primary metabolite, hypoxanthine-d2, is a direct consequence of the KIE.
Primary Use in Assays Metabolic pathway tracing, flux analysisInternal standard for LC-MS, metabolic stability studiesThe slower, more predictable metabolism of this compound makes it an excellent internal standard, while the natural turnover of unlabeled inosine is better for studying metabolic flux.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol is designed to assess the comparative metabolic stability of unlabeled inosine and this compound.

1. Reagents and Materials:

  • Unlabeled Inosine

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., ¹³C-labeled inosine) for quenching and analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Experimental Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solutions of unlabelled inosine and this compound D Pre-incubate HLM suspension with test compounds at 37°C A->D B Prepare HLM suspension in phosphate buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Incubate at 37°C with shaking. Collect aliquots at 0, 5, 15, 30, 60 min E->F G Quench reaction with cold acetonitrile containing internal standard F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I

Caption: Experimental workflow for the in vitro metabolic stability assay.

3. Detailed Steps:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of unlabeled inosine and this compound in a suitable solvent (e.g., DMSO or water).

  • Prepare Incubation Mixture: In a 96-well plate, add the HLM suspension (final protein concentration of 0.5 mg/mL) to phosphate buffer. Add the test compound (unlabeled inosine or this compound) to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), quench the reaction by adding three volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C-labeled inosine).

  • Sample Processing: Centrifuge the quenched samples at 4°C to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the depletion of the parent compound (unlabeled inosine or this compound) over time using a validated LC-MS/MS method.

LC-MS/MS Analysis Protocol for Inosine and Metabolites

1. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Unlabeled Inosine: Monitor the transition for the protonated molecule to a characteristic fragment ion.

    • This compound: Monitor the corresponding transition for the deuterated molecule.

    • Hypoxanthine: Monitor the transition for its protonated molecule.

    • Internal Standard (e.g., ¹³C-Inosine): Monitor its specific transition.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.

Signaling and Metabolic Pathways

Inosine is a key node in purine metabolism, influencing both the de novo and salvage pathways. Its metabolic fate is intricately linked to cellular energy status and nucleotide requirements.

purine_metabolism cluster_salvage Purine Salvage Pathway cluster_denovo De Novo Synthesis Inosine Inosine / this compound Hypoxanthine Hypoxanthine / Hypoxanthine-d2 Inosine->Hypoxanthine PNP IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP HGPRT Xanthine Xanthine / Xanthine-d2 Hypoxanthine->Xanthine Xanthine Oxidase AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP UricAcid Uric Acid / Uric Acid-d2 Xanthine->UricAcid Xanthine Oxidase Precursors Ribose-5-phosphate, Amino Acids, CO2, etc. Precursors->IMP Adenosine Adenosine Adenosine->Inosine Adenosine Deaminase

Caption: Simplified diagram of inosine's role in purine metabolism.

Conclusion

The choice between this compound and unlabeled inosine in metabolic assays depends on the specific research question.

  • Unlabeled inosine is the preferred substrate for studying the natural flux and kinetics of purine metabolic pathways. Its faster turnover provides a more accurate representation of in vivo metabolic rates.

  • This compound serves as an excellent tool for specific applications where metabolic stability is advantageous. Its slower, predictable metabolism due to the kinetic isotope effect makes it an ideal internal standard for accurate quantification in LC-MS-based metabolomics. Furthermore, its reduced clearance can be exploited in studies designed to investigate the prolonged effects of inosine or to identify downstream, slowly formed metabolites.

Researchers and drug development professionals should carefully consider these differences to select the appropriate compound for their experimental needs, ensuring the generation of robust and reliable data.

References

Assessing the Kinetic Isotope Effect of Inosine-2,8-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Inosine is a critical intermediate in purine metabolism and plays a significant role in various signaling pathways.[1][2][3] The substitution of hydrogen with deuterium at specific positions can alter the rate of enzyme-catalyzed reactions, providing valuable insights into reaction mechanisms.

Comparative Analysis of Kinetic Isotope Effects

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] For deuterium substitution, the KIE is typically expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD).

The deuteration of inosine at the C2 and C8 positions in Inosine-2,8-d2 is expected to elicit secondary kinetic isotope effects in reactions where the C-H bonds at these positions are not broken in the rate-determining step. Below is a comparison of the expected KIE for this compound with experimentally determined KIEs for other deuterated inosine analogues.

Deuterated Inosine AnalogueEnzymeObserved KIE (kH/kD)Type of KIEReference
This compound (Predicted) Inosine Monophosphate Dehydrogenase (IMPDH)Expected to be close to unity (secondary KIE)SecondaryN/A
This compound (Predicted) Purine Nucleoside Phosphorylase (PNP)Expected to be close to unity (secondary KIE)SecondaryN/A
[2-deutero]-Inosine Monophosphate (IMP)Human Type II IMP DehydrogenaseVmax/Km = 1.9 to 3.5Primary[4]
α-deuterio-InosineE. coli Purine Nucleoside PhosphorylaseVmax/Km = 1.01 (at pH 7.3) to 1.18 (at pH 9.4)Secondary (alpha)
[2'-2H]InosineE. coli Purine Nucleoside PhosphorylaseIntrinsic effect of 1.068Secondary (beta)
[5'-3H]InosinePurine Nucleoside Phosphorylase5.4% KIE (arsenolysis)Remote

Interpretation:

  • This compound: The C-H bonds at the C2 and C8 positions of the purine ring are not directly involved in the key enzymatic reactions of inosine metabolism, such as the conversion to hypoxanthine by purine nucleoside phosphorylase or the oxidation of the inosine precursor IMP by IMP dehydrogenase. Therefore, any observed KIE for this compound in these reactions would be a secondary kinetic isotope effect , which is typically small (kH/kD close to 1).

  • [2-deutero]-IMP: In contrast, the reaction catalyzed by IMP dehydrogenase involves the oxidation of the C2 position of the purine ring. The deuteration at this position leads to a significant primary kinetic isotope effect (kH/kD of 1.9 to 3.5), indicating that the C-H bond cleavage at C2 is part of the rate-determining step of the reaction.

  • α- and β-deuterio-Inosine: Deuteration at the ribose moiety (alpha and beta positions) results in small to moderate secondary KIEs in the reaction catalyzed by purine nucleoside phosphorylase. These effects arise from changes in the vibrational modes of the ribose ring during the transition state of the glycosidic bond cleavage.

Experimental Protocols

While a specific protocol for assessing the KIE of this compound is not available, the following is a generalized methodology based on common techniques for measuring KIEs in enzyme-catalyzed reactions.

General Protocol for Measuring the Kinetic Isotope Effect using a Competitive Double Label Technique

This method is suitable for determining the Vmax/Km isotope effect.

  • Substrate Preparation:

    • Prepare a mixture of unlabeled inosine and this compound at a known ratio.

    • In parallel, prepare a radiolabeled tracer, such as [14C]-inosine, with high specific activity. The tracer is added to the substrate mixture to allow for the determination of the extent of the reaction.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing a suitable buffer, the enzyme of interest (e.g., purine nucleoside phosphorylase), and any necessary co-substrates (e.g., phosphate).

    • Initiate the reaction by adding the substrate mixture (unlabeled inosine, this compound, and [14C]-inosine).

    • Allow the reaction to proceed to a specific extent (e.g., 10-20% completion) to ensure initial velocity conditions.

    • Quench the reaction at various time points by adding a suitable quenching agent (e.g., strong acid or base).

  • Sample Analysis:

    • Separate the unreacted substrate from the product using a suitable chromatographic method (e.g., HPLC).

    • Determine the extent of the reaction by quantifying the amount of radiolabeled product formed using liquid scintillation counting.

    • Analyze the isotopic composition (ratio of unlabeled inosine to this compound) of the remaining unreacted substrate at each time point using mass spectrometry (e.g., LC-MS).

  • Data Analysis:

    • The kinetic isotope effect (kH/kD) on Vmax/Km can be calculated using the following equation:

      • kH/kD = log(1 - f) / log(1 - f * (Rs/R0))

      • Where:

        • f = fraction of the reaction completion

        • R0 = initial ratio of light to heavy isotope

        • Rs = ratio of light to heavy isotope in the remaining substrate

Visualizations

Inosine Metabolism Pathway

Inosine_Metabolism Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase Inosine_Monophosphate Inosine Monophosphate (IMP) Inosine_Monophosphate->Inosine 5'-Nucleotidase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase (PNP) Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Caption: Simplified pathway of inosine metabolism.

Experimental Workflow for KIE Measurement

KIE_Workflow sub_prep 1. Substrate Preparation (Inosine + Inosine-d2 + Tracer) enz_reac 2. Enzymatic Reaction sub_prep->enz_reac quenching 3. Reaction Quenching enz_reac->quenching separation 4. Substrate/Product Separation (HPLC) quenching->separation analysis 5. Isotope Ratio Analysis (LC-MS) & Radioactivity Counting separation->analysis calc 6. KIE Calculation analysis->calc

Caption: General workflow for determining the kinetic isotope effect.

Inosine Signaling through Adenosine Receptors

Inosine_Signaling Inosine Inosine A2A_Receptor Adenosine A2A Receptor Inosine->A2A_Receptor G_Protein G Protein A2A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces Downstream Downstream Signaling cAMP->Downstream

Caption: Inosine signaling via the adenosine A2A receptor.

References

A Comparative Analysis of Inosine Metabolism Using Different Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches for studying inosine metabolism using various stable isotopes. By tracing the metabolic fate of isotopically labeled inosine, researchers can gain profound insights into cellular bioenergetics, nucleotide salvage pathways, and the impact of inosine on various physiological and pathological processes. This document outlines the experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of inosine-related metabolic studies.

Data Presentation: Isotopic Tracers in Inosine Metabolism

The following table summarizes quantitative data from studies employing different isotopes to investigate the metabolic pathways of inosine. This comparative data highlights how the choice of isotope can illuminate different aspects of inosine's metabolic roles.

Isotopic TracerKey FindingsQuantitative Data HighlightsAnalytical MethodReference
[1′,2′,3′,4′,5′-¹³C₅]Inosine The ribose moiety of inosine serves as a carbon source, fueling central carbon metabolism, including the pentose phosphate pathway (PPP), glycolysis, and the Krebs cycle, particularly under glucose-restricted conditions.[1][2]In human effector T cells, [¹³C₅]inosine was metabolized as extensively as [¹³C₆]glucose via glycolysis, producing fully ¹³C-labeled isotopologues of phosphoenolpyruvate, pyruvate, and lactate.[1] The fractional enrichment of ¹³C₅ in the parent tracer inosine was higher in inosine-treated T cells compared to glucose-treated cells.[1][2]Ion Chromatography–Ultra-High-Resolution Fourier Transform Mass Spectrometry (IC-UHR-FTMS)
U-¹⁵N-Inosine Demonstrates the degradation of inosine to hypoxanthine and its subsequent release from cells. This is particularly relevant in studying nucleotide salvage and degradation pathways in immune cells like macrophages.Stimulated macrophages build up ~5-fold more hypoxanthine from U-¹⁵N-inosine compared to unstimulated macrophages. In both stimulated and unstimulated macrophages, intracellular inosine rapidly becomes fully labeled (M+4) within 30 minutes of supplementation.Mass Spectrometry
[2'-²H]Inosine & Inosine-2,8-d₂ Used to study kinetic isotope effects of enzymes involved in inosine metabolism, such as purine nucleoside phosphorylase (PNP). This helps in elucidating enzyme mechanisms and transition states.The kinetic isotope effect (kH/kD) for inosine phosphorolysis by E. coli PNP was found to be pH-dependent, with values ranging from 1.01 to 1.18, suggesting changes in the rate-limiting step of the reaction at different pH levels.Competitive Double Label Technique, NMR

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of isotope tracing experiments. Below are representative protocols for key experiments cited in the comparative data table.

Protocol 1: ¹³C-Labeling of Inosine for Metabolic Flux Analysis in T cells

This protocol is adapted from studies investigating the role of inosine as an alternative carbon source for T-cell function.

1. Cell Culture and Isotope Labeling:

  • Culture human effector T cells in a standard RPMI-1640 medium.

  • To initiate the experiment, switch the cells to a glucose-free conditioned medium.

  • Supplement the medium with either 2 mM [¹³C₆]glucose or 2 mM [1′,2′,3′,4′,5′-¹³C₅]inosine.

  • Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

2. Metabolite Extraction:

  • After incubation, rapidly quench metabolism by placing the cell culture plates on dry ice and aspirating the medium.

  • Add 1 mL of ice-cold 80% methanol to each well to extract metabolites.

  • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube for analysis.

3. LC-MS Analysis:

  • Analyze the extracted metabolites using an Ion Chromatography–Ultra-High-Resolution Fourier Transform Mass Spectrometer (IC-UHR-FTMS).

  • Separate metabolites using a suitable chromatography column and gradient.

  • Detect the mass-to-charge ratio (m/z) of the metabolites to identify the incorporation of ¹³C from the labeled inosine or glucose into downstream metabolic intermediates.

Protocol 2: ¹⁵N-Labeling for Tracing Inosine Degradation in Macrophages

This protocol is based on studies examining nucleotide metabolism reprogramming in macrophages.

1. Cell Culture and Stimulation:

  • Culture bone marrow-derived macrophages (BMDMs) in a suitable medium (e.g., DMEM).

  • For experiments involving stimulated macrophages, treat the cells with activating agents such as LPS and IFNγ for a specified duration (e.g., 48 hours).

2. Isotope Labeling and Time Course:

  • Supplement the culture medium of both unstimulated and stimulated macrophages with 50 µM U-¹⁵N-inosine.

  • Collect cell samples and media at various time points (e.g., 0, 30, 60, 120 minutes) to monitor the kinetics of inosine uptake and metabolism.

3. Metabolite Extraction and Analysis:

  • Extract intracellular metabolites as described in Protocol 1.

  • Analyze both intracellular extracts and media samples by mass spectrometry to determine the abundance and labeling patterns of inosine and its downstream metabolites, such as hypoxanthine and xanthine.

Visualizing Inosine Metabolism and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental procedures.

InosineMetabolism cluster_pathway Inosine Metabolic Pathways Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Ribose1Phosphate Ribose-1-Phosphate Inosine->Ribose1Phosphate PNP Xanthine Xanthine Hypoxanthine->Xanthine XOD IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP HGPRT UricAcid Uric Acid Xanthine->UricAcid XOD PPP Pentose Phosphate Pathway Ribose1Phosphate->PPP Glycolysis Glycolysis PPP->Glycolysis KrebsCycle Krebs Cycle Glycolysis->KrebsCycle AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP

Caption: Inosine is metabolized into hypoxanthine and ribose-1-phosphate.

IsotopeTracingWorkflow cluster_workflow General Isotope Tracing Experimental Workflow Start Start: Cell Culture (e.g., Macrophages, T cells) Labeling Introduce Isotope-Labeled Inosine (e.g., ¹³C₅-Inosine, U-¹⁵N-Inosine) Start->Labeling Incubation Incubate for a Defined Time Course Labeling->Incubation Quenching Rapidly Quench Metabolism (e.g., Cold Methanol) Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Sample Analysis (LC-MS, NMR) Extraction->Analysis Data Data Processing and Metabolic Flux Analysis Analysis->Data End End: Biological Interpretation Data->End

Caption: A typical workflow for an inosine isotope tracing experiment.

References

Scrutinizing RNA Dynamics: A Comparative Guide to Metabolic Labeling and Inosine Detection in RNA Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of current methodologies for researchers, scientists, and drug development professionals.

Executive Summary

The direct utility of Inosine-2,8-d2 for metabolic labeling in standard RNA sequencing workflows is not documented in peer-reviewed literature. Current research indicates that deuterated nucleosides like this compound primarily serve as internal standards for quantification in mass spectrometry and as tracers in NMR-based structural studies. For researchers interested in RNA dynamics and the identification of inosine within transcripts, a suite of powerful and validated alternative methods exists. This guide provides a detailed comparison of the leading techniques for studying newly synthesized RNA—SLAM-seq, TUC-seq, and TimeLapse-seq—and for the specific detection of adenosine-to-inosine (A-to-I) RNA editing sites via ICE-seq. We present a side-by-side analysis of their underlying principles, experimental workflows, and performance metrics to aid researchers in selecting the optimal method for their experimental goals.

Part 1: The Role of this compound and an Overview of Alternative Approaches

A thorough review of scientific literature and commercial product information reveals that this compound is a deuterium-labeled stable isotope of inosine. Such labeled compounds are invaluable in analytical techniques like mass spectrometry, where they are used as internal standards to precisely quantify the amount of their unlabeled counterparts in a biological sample. There is currently no evidence to support its use as a metabolic label for the purpose of tracking newly synthesized RNA within a sequencing-based readout that relies on reverse transcription.

In contrast, the field of transcriptomics has well-established methods for exploring RNA dynamics and identifying RNA modifications. These can be broadly categorized into two groups relevant to the study of inosine:

  • Metabolic Labeling of Nascent RNA: These methods introduce a modified nucleoside into newly transcribed RNA. This label is then chemically converted to induce a specific mutation during reverse transcription, allowing for the computational identification of new versus pre-existing transcripts. The most prominent methods in this category are SLAM-seq, TUC-seq, and TimeLapse-seq, all of which utilize 4-thiouridine (4sU).

  • Direct Inosine Detection: Inosine in RNA primarily arises from the enzymatic deamination of adenosine (A-to-I editing). Specialized techniques have been developed to specifically identify these inosine sites, providing insights into post-transcriptional regulation. A key method in this area is Inosine Chemical Erasing sequencing (ICE-seq).

Part 2: Comparison of Methods for Studying Nascent RNA Dynamics

The following table provides a quantitative and qualitative comparison of the three leading methods for metabolic labeling of nascent RNA for sequencing.

FeatureSLAM-seq (Thiol(SH)-Linked Alkylation for Metabolic Sequencing)TUC-seq (Thiouridine-to-Cytidine Conversion Sequencing)TimeLapse-seq
Principle Metabolic labeling with 4-thiouridine (4sU), followed by chemical alkylation with iodoacetamide (IAA). The alkylated 4sU causes misincorporation of guanine instead of adenine during reverse transcription, resulting in T>C transitions in the sequencing data.[1][2]Metabolic labeling with 4sU, followed by osmium tetroxide-mediated chemical conversion of 4sU to a cytidine analog. This directly changes the base identity in the RNA molecule, leading to T>C transitions in the sequencing data.[3][4]Metabolic labeling with 4sU, followed by oxidative-nucleophilic-aromatic substitution to convert 4sU into a cytidine analog. This recoding of the nucleobase results in T>C mutations upon sequencing.[5]
Conversion Rate >90%>90%Approximately 80%
Key Reagents 4-thiouridine (4sU), Iodoacetamide (IAA)4-thiouridine (4sU), Osmium tetroxide (OsO₄)4-thiouridine (4sU), Oxidant (e.g., sodium periodate), Amine (e.g., 2,2,2-trifluoroethylamine)
Advantages High conversion efficiency, relatively straightforward chemical step.High conversion efficiency, direct conversion of 4sU to a native-like cytidine.Avoids the use of potentially harsh alkylating agents.
Disadvantages Iodoacetamide is a reactive alkylating agent that could potentially have off-target effects.Osmium tetroxide is highly toxic and requires careful handling.Reported conversion efficiency may be slightly lower than SLAM-seq and TUC-seq.

Part 3: Method for Identifying A-to-I Editing Sites

For researchers specifically interested in the location of inosine within transcripts as a result of A-to-I editing, ICE-seq offers a targeted biochemical approach.

FeatureICE-seq (Inosine Chemical Erasing sequencing)
Principle Inosine residues in RNA are specifically cyanoethylated with acrylonitrile. This modification blocks reverse transcription at the site of inosine. By comparing sequencing results from treated (CE+) and untreated (CE−) samples, a depletion of guanosine-containing reads at specific adenosine positions in the treated sample identifies an A-to-I editing site.
Key Reagents Acrylonitrile
Advantages Provides a biochemical method to accurately identify inosine sites, reducing the high false-positive rates associated with purely bioinformatic identification of A-to-G mismatches.
Disadvantages The protocol is multi-stepped and can be time-consuming (estimated at around 22 days). Analysis of sites with 100% editing frequency can be challenging. Nonlinear PCR amplification can introduce biases.

Part 4: Experimental Protocols and Workflows

Visualizing Experimental Workflows

SLAM_seq_Workflow cluster_cell_culture Cell Culture cluster_rna_processing RNA Processing cluster_sequencing Sequencing & Analysis A 1. Metabolic Labeling (4-thiouridine) B 2. Total RNA Isolation A->B C 3. Alkylation (Iodoacetamide) B->C D 4. Library Preparation C->D E 5. RNA Sequencing D->E F 6. Data Analysis (Identify T>C transitions) E->F

Figure 1. SLAM-seq Experimental Workflow.

TUC_seq_Workflow cluster_cell_culture Cell Culture cluster_rna_processing RNA Processing cluster_sequencing Sequencing & Analysis A 1. Metabolic Labeling (4-thiouridine) B 2. Total RNA Isolation A->B C 3. 4sU to C Conversion (Osmium Tetroxide) B->C D 4. Library Preparation C->D E 5. RNA Sequencing D->E F 6. Data Analysis (Identify T>C transitions) E->F

Figure 2. TUC-seq Experimental Workflow.

TimeLapse_seq_Workflow cluster_cell_culture Cell Culture cluster_rna_processing RNA Processing cluster_sequencing Sequencing & Analysis A 1. Metabolic Labeling (4-thiouridine) B 2. Total RNA Isolation A->B C 3. 4sU to C Analog Conversion B->C D 4. Library Preparation C->D E 5. RNA Sequencing D->E F 6. Data Analysis (Identify T>C transitions) E->F

Figure 3. TimeLapse-seq Experimental Workflow.

ICE_seq_Workflow A Total RNA Sample B1 Control (CE-) No Treatment A->B1 B2 Treated (CE+) Cyanoethylation with Acrylonitrile A->B2 C1 Library Preparation & Sequencing B1->C1 C2 Library Preparation & Sequencing B2->C2 D Bioinformatic Analysis C1->D C2->D E Identify A>G sites with depleted reads in CE+ sample D->E

Figure 4. ICE-seq Experimental Workflow.
Detailed Methodologies

1. SLAM-seq Protocol Summary

  • Metabolic Labeling: Culture cells in the presence of 4-thiouridine (S4U) for a defined period. The optimal concentration and labeling time should be determined empirically for each cell type to ensure sufficient labeling without inducing toxicity.

  • RNA Isolation: Harvest cells and isolate total RNA using a standard protocol, ensuring all steps are performed protected from light to prevent S4U crosslinking.

  • Alkylation: Resuspend the isolated RNA in a buffer and treat with iodoacetamide (IAA) in the dark to alkylate the thiol group of the incorporated S4U.

  • RNA Purification: Purify the alkylated RNA to remove excess IAA.

  • Library Preparation: Proceed with a standard RNA-seq library preparation protocol. During reverse transcription, the alkylated S4U will be read as a cytosine.

  • Sequencing and Analysis: Sequence the libraries and use specialized bioinformatic tools (e.g., SLAM-DUNK) to map the reads and identify T>C conversions, which mark the nascent transcripts.

2. TUC-seq Protocol Summary

  • Metabolic Labeling: Pulse cells with 4-thiouridine (4sU) at a final concentration typically around 200 µM.

  • RNA Isolation: Isolate total RNA from the labeled cells.

  • Chemical Conversion: Treat the RNA with osmium tetroxide (OsO₄) to convert the incorporated 4sU into a cytidine analog. This reaction is a critical step and requires careful handling due to the toxicity of OsO₄.

  • RNA Purification: Purify the RNA to remove the chemical reactants.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the converted RNA. The 4sU-to-C conversion will be directly reflected in the sequencing reads as T>C transitions.

  • Data Analysis: Align reads to the reference genome and quantify the frequency of T>C mutations to distinguish newly synthesized from pre-existing RNA.

3. TimeLapse-seq Protocol Summary

  • Metabolic Labeling: Treat cells with 4-thiouridine (e.g., 100 µM for 4 hours in K562 cells, though this will vary).

  • RNA Isolation: Isolate total RNA using a modified RNeasy protocol, protecting samples from light.

  • Chemical Conversion: Treat the isolated RNA with an oxidant (e.g., sodium periodate) and an amine (e.g., 2,2,2-trifluoroethylamine) under optimized conditions to recode the 4sU to a cytidine analog.

  • RNA Purification: Purify the converted RNA.

  • Library Preparation, Sequencing, and Analysis: Proceed with standard library preparation and sequencing. Analyze the data for T>C mutations to identify transcripts synthesized during the labeling period.

4. ICE-seq Protocol Summary

  • Sample Preparation: Isolate total RNA from the cells or tissue of interest.

  • Cyanoethylation: Divide the RNA sample into two aliquots. Treat one aliquot (CE+) with acrylonitrile under basic conditions to cyanoethylate inosine residues. The other aliquot (CE-) serves as the untreated control.

  • RNA Purification: Purify RNA from both reactions.

  • Library Preparation: Prepare separate RNA sequencing libraries from both the CE+ and CE- samples. A critical step is the reverse transcription, which will be blocked at the cyanoethylated inosine sites in the CE+ sample.

  • Sequencing: Sequence both libraries, typically using a paired-end strategy.

  • Bioinformatic Analysis: Use specialized software (e.g., ICEBreaker) to compare the sequencing data from the CE+ and CE- samples. A-to-I editing sites are identified as genomic 'A' positions that show a high frequency of 'G' reads in the CE- sample and a significant reduction of these 'G' reads in the CE+ sample.

Conclusion

While this compound is a valuable tool for quantitative mass spectrometry, it does not currently have a validated application in metabolic labeling for RNA sequencing. For researchers aiming to study RNA synthesis and degradation dynamics, SLAM-seq , TUC-seq , and TimeLapse-seq offer robust and well-documented alternatives. The choice between them may depend on factors such as desired conversion efficiency and laboratory safety considerations regarding specific chemical reagents. For the precise identification of A-to-I editing sites, ICE-seq provides a reliable biochemical method that overcomes the limitations of purely computational approaches. This guide provides the foundational information for researchers to make an informed decision on the best method to investigate the complex and dynamic nature of the transcriptome.

References

The Accuracy and Precision of Inosine-2,8-d2 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard for their ability to effectively compensate for variations throughout the analytical workflow. This guide provides a comprehensive overview of the expected accuracy and precision of inosine-2,8-d2 as an internal standard for the quantification of inosine, comparing its performance characteristics with other alternatives and providing detailed experimental protocols for its validation.

The Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to correct for the variability that can be introduced during sample preparation, injection, and analysis.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.

This compound: A Stable Isotope-Labeled Internal Standard

This compound is a deuterated analog of inosine, meaning two hydrogen atoms in the inosine molecule have been replaced with their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to distinguish between the analyte (inosine) and the internal standard (this compound), while their chemical behaviors remain nearly identical.

The use of deuterated analogs like this compound as internal standards is a well-established practice that significantly enhances the accuracy and precision of quantitative methods.[2]

Comparison of this compound with Other Internal Standards

The superiority of a stable isotope-labeled internal standard like this compound becomes evident when compared to other types of internal standards.

Internal Standard TypeAdvantagesDisadvantagesExpected Impact on Accuracy and Precision
This compound (SIL-IS) - Co-elutes with inosine. - Experiences similar matrix effects. - Corrects for variations in extraction recovery and ionization efficiency.[3]- Higher cost compared to non-labeled standards.High Accuracy & High Precision: Expected to provide the most reliable and reproducible results.
Structural Analog (e.g., Guanosine) - Lower cost. - Commercially available.- Different chromatographic retention time. - May not experience the same matrix effects as inosine. - Different extraction recovery and ionization efficiency.Lower Accuracy & Lower Precision: Prone to systematic errors and greater variability in results.
Non-labeled Inosine - Identical chemical behavior.- Cannot be distinguished from the endogenous analyte in the sample.Not a viable internal standard for endogenous compounds.

Expected Performance of this compound: A Data-Driven Perspective

While specific validation data for this compound is not extensively published, we can infer its expected performance based on numerous studies validating other deuterated internal standards for similar analytes. The following tables summarize the typical accuracy and precision data expected from a robust LC-MS/MS method using this compound.

Table 1: Expected Intra-Day and Inter-Day Precision and Accuracy
Analyte Concentration (ng/mL)Intra-Day Precision (CV%)Intra-Day Accuracy (%)Inter-Day Precision (CV%)Inter-Day Accuracy (%)
Low QC (e.g., 50) < 15%85 - 115%< 15%85 - 115%
Medium QC (e.g., 500) < 10%90 - 110%< 10%90 - 110%
High QC (e.g., 5000) < 10%90 - 110%< 10%90 - 110%

CV: Coefficient of Variation; QC: Quality Control

Table 2: Expected Linearity and Recovery
ParameterExpected Value
Linearity (r²) > 0.99
Extraction Recovery > 85%
Matrix Effect Minimal (close to 100%)

Experimental Protocols for Method Validation

To ensure the reliability of this compound as an internal standard, a thorough method validation should be performed. Below are detailed protocols for key validation experiments.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of inosine from other endogenous components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Inosine: e.g., m/z 269.1 → 137.1

    • This compound: e.g., m/z 271.1 → 139.1

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical principle of using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship Analyte Inosine Variation Analytical Variation (Extraction Loss, Matrix Effects) Analyte->Variation is affected by Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound IS->Variation is affected by IS->Ratio Result Accurate Quantification Ratio->Result leads to

Caption: How a SIL-IS corrects for analytical variability.

Conclusion

This compound is an excellent choice for an internal standard in the quantitative analysis of inosine. Its use is expected to yield high accuracy and precision due to its chemical similarity to the analyte, allowing it to effectively compensate for variations during sample processing and analysis. While direct comparative data may be limited, the principles of isotope dilution mass spectrometry, supported by extensive literature on other deuterated internal standards, provide a strong basis for its superior performance over non-isotope-labeled alternatives. Proper method validation, as outlined in this guide, is crucial to confirm its suitability for a specific application and to ensure the generation of reliable and high-quality data.

References

Navigating the Isotopic Landscape: A Comparative Guide to Deuterated vs. ¹³C-Labeled Nucleosides in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of nucleosides and their analogs are paramount. Stable isotope labeling, employing either deuterium (²H) or carbon-13 (¹³C), offers powerful tools for these investigations. This guide provides an objective comparison of the performance of deuterated and ¹³C-labeled nucleosides, supported by experimental data, to inform the selection of the most appropriate isotopic tool for specific research applications.

The choice between deuterium and ¹³C labeling hinges on the intended application, with each isotope presenting distinct advantages and disadvantages. Deuteration, the substitution of hydrogen with deuterium, can significantly alter the physicochemical properties of a molecule due to the substantial mass difference. This "kinetic isotope effect" (KIE) is a powerful tool for probing reaction mechanisms and can be leveraged to enhance the metabolic stability of drug candidates.[1] Conversely, ¹³C-labeling introduces a smaller relative mass change, resulting in minimal perturbation of the molecule's properties. This makes ¹³C-labeled compounds ideal as internal standards in quantitative mass spectrometry, where co-elution with the unlabeled analyte is crucial for accurate quantification.[2][3]

Performance Comparison: Deuterated vs. ¹³C-Labeled Nucleosides

The selection of an isotopic label can profoundly impact the outcome and interpretation of an experiment. Below, we compare the key performance characteristics of deuterated and ¹³C-labeled nucleosides, particularly in their roles as internal standards for quantitative bioanalysis and as tracers for metabolic studies.

Quantitative Data Summary

The following tables summarize the key performance differences and typical validation parameters for deuterated versus ¹³C-labeled internal standards in quantitative mass spectrometry.

Table 1: Key Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards [2][4]

FeatureDeuterated (²H) Labeled Standards¹³C-Labeled StandardsRationale & Implications for Nucleoside Analysis
Isotopic Stability Variable; can be susceptible to back-exchange with hydrogen, especially at exchangeable positions.High; ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.¹³C-labeling provides greater assurance of isotopic integrity throughout sample preparation and analysis. Careful selection of the deuteration site to non-exchangeable positions is critical to minimize instability.
Chromatographic Co-elution Potential for chromatographic separation from the unlabeled analyte due to differences in polarity and hydrophobicity.Excellent; physicochemical properties are virtually identical to the unlabeled analyte, ensuring co-elution.Co-elution is critical for accurate compensation of matrix effects in LC-MS/MS analysis. Chromatographic shifts with deuterated standards can lead to differential ion suppression or enhancement.
Kinetic Isotope Effect (KIE) Significant; the C-D bond is stronger than the C-H bond, leading to slower reaction rates.Minimal; the mass difference has a negligible effect on reaction rates.Deuteration is advantageous for studying reaction mechanisms and improving metabolic stability. ¹³C-labeling is preferred when mimicking the exact behavior of the native molecule is desired.
Potential for Isotopic Interference Higher; potential for in-source fragmentation and H-D exchange can complicate mass spectra.Lower; the natural abundance of ¹³C is ~1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.¹³C-labeling generally provides a cleaner analytical signal with less potential for spectral overlap.
Cost & Availability Generally less expensive and more readily available for a wide range of compounds.Generally more expensive due to more complex synthesis.The choice may be influenced by budgetary constraints and the commercial availability of the desired labeled nucleoside.

Table 2: Typical Validation Parameters for Bioanalytical Methods Using Deuterated vs. ¹³C-Labeled Internal Standards

ParameterDeuterated Internal Standard¹³C-Labeled Internal Standard
Precision (CV%) < 15%< 10%
Accuracy (% Bias) ± 15%± 10%
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) Method DependentMethod Dependent
Matrix Effect Variable, potential for differential effectsMinimal, co-elution mitigates differential effects
Recovery May differ slightly from analyteNearly identical to analyte

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines for key experiments involving deuterated and ¹³C-labeled nucleosides.

Metabolic Stability Assay in Human Hepatocytes

This protocol assesses the rate at which a nucleoside analog is metabolized by liver cells.

  • Cell Culture: Cryopreserved human hepatocytes are thawed and suspended in incubation medium.

  • Compound Incubation: The test compound (deuterated or ¹³C-labeled nucleoside analog) is added to the hepatocyte suspension at a final concentration of 1 µM. Incubations are carried out in a shaking incubator at 37°C.

  • Time-Course Sampling: Aliquots of the incubation mixture are taken at specific time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Metabolism Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: The samples are centrifuged to pellet cell debris, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified by a validated LC-MS/MS method.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

LC-MS/MS Quantification of Nucleosides in Biological Matrices

This protocol describes the quantitative analysis of a nucleoside analog in a biological sample, such as plasma, using a stable isotope-labeled internal standard.

  • Sample Preparation: To a known volume of the biological sample (e.g., 100 µL of plasma), add the stable isotope-labeled internal standard (either deuterated or ¹³C-labeled).

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • Chromatographic Separation: Inject the reconstituted sample onto a suitable HPLC or UHPLC column (e.g., C18) for separation. A gradient elution with mobile phases such as water and acetonitrile, both containing a small percentage of formic acid, is commonly used.

  • Mass Spectrometric Detection: The eluent from the column is introduced into a tandem mass spectrometer. The analyte and the internal standard are detected using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Measurement of Kinetic Isotope Effect (KIE)

This protocol outlines a method to determine the KIE for an enzyme-catalyzed reaction involving a nucleoside.

  • Reaction Setup: Prepare two parallel reactions, one with the unlabeled (light) nucleoside substrate and one with the isotopically labeled (heavy, e.g., deuterated) substrate. Alternatively, for competitive KIE measurements, a mixture of the light and heavy substrates is used.

  • Enzymatic Reaction: Initiate the reactions by adding the enzyme.

  • Time-Course Analysis: Monitor the reaction progress over time by taking aliquots at various intervals and quenching the reaction.

  • Product Quantification: Quantify the formation of the product in each reaction using a suitable analytical method, such as HPLC or LC-MS/MS.

  • KIE Calculation: The KIE is calculated as the ratio of the rate constant for the reaction with the light isotope (k_light) to the rate constant for the reaction with the heavy isotope (k_heavy). For competitive experiments, the KIE is determined from the change in the isotopic ratio of the substrate or product over time.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.

cluster_Deuterated Deuterated (²H) Nucleoside cluster_13C ¹³C-Labeled Nucleoside Deuterated Altered Physicochemical Properties (Polarity, Hydrophobicity) KIE Significant Kinetic Isotope Effect (KIE) Deuterated->KIE Stronger C-D bond Chromatography Potential Chromatographic Shift Deuterated->Chromatography vs. Unlabeled Analyte Metabolism Slower Metabolic Rate KIE->Metabolism Alters reaction rates C13 Virtually Identical Properties to Unlabeled Analyte NoKIE Negligible KIE C13->NoKIE Coelution Excellent Co-elution C13->Coelution Ideal for Internal Standards

Comparison of Deuterated and ¹³C-Labeled Nucleoside Properties.

cluster_workflow Experimental Workflow: Metabolic Stability Assay start Start: Hepatocyte Suspension incubation Incubate with Labeled Nucleoside (37°C) start->incubation sampling Time-Course Sampling (0, 15, 30, 60, 120 min) incubation->sampling quenching Quench with Cold Organic Solvent + IS sampling->quenching centrifugation Centrifuge to Pellet Debris quenching->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data Calculate t½ and CLint analysis->data end End data->end

Workflow for a Metabolic Stability Assay.

cluster_pathway Activation Pathway of an Antiviral Nucleoside Analog Prodrug Nucleoside Analog (Prodrug) Nucleoside Active Nucleoside Prodrug->Nucleoside Cellular Esterases NMP Nucleoside Monophosphate Nucleoside->NMP Nucleoside Kinase NDP Nucleoside Diphosphate NMP->NDP Nucleotide Kinase NTP Nucleoside Triphosphate (Active Form) NDP->NTP Nucleotide Kinase Incorporation Incorporation into Viral RNA/DNA NTP->Incorporation Viral Polymerase Termination Chain Termination Incorporation->Termination

Antiviral Nucleoside Analog Activation Pathway.

Conclusion

Both deuterated and ¹³C-labeled nucleosides are indispensable tools in modern research and drug development. The choice between them is dictated by the specific experimental goals. For applications requiring the modulation of metabolic properties or the elucidation of reaction mechanisms through the kinetic isotope effect, deuterated nucleosides are highly valuable. However, for quantitative bioanalysis where accuracy and precision are paramount, ¹³C-labeled nucleosides are the superior choice, acting as the gold standard for internal standards in mass spectrometry. A thorough understanding of the distinct properties of each isotopic label is crucial for designing robust experiments and generating high-quality, reliable data.

References

A Comparative Analysis of Inosine-2,8-d2 and Adenosine-d2 as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope-labeled tracers are indispensable tools for elucidating the dynamics of biochemical pathways. Among these, deuterated nucleosides have emerged as powerful probes for tracking the synthesis, turnover, and salvage of purines. This guide provides a comprehensive comparison of two such tracers, Inosine-2,8-d2 and Adenosine-d2, offering insights into their respective performances, supported by experimental data and detailed protocols.

At a Glance: Key Performance Characteristics

The selection of a metabolic tracer is contingent on its intended application, metabolic stability, and the analytical sensitivity of its detection. Both this compound and Adenosine-d2 serve as valuable tools, yet their differing metabolic fates dictate their optimal use in experimental design.

ParameterThis compoundAdenosine-d2Key Considerations
Primary Tracing Application Primarily traces the purine salvage pathway, particularly the conversion of inosine to hypoxanthine and subsequent incorporation into the nucleotide pool.Traces adenosine salvage, phosphorylation to AMP, and incorporation into ATP pools and nucleic acids. Also reflects adenosine signaling dynamics.The choice of tracer depends on the specific segment of the purine metabolic network under investigation.
Metabolic Stability (Half-life) The half-life of inosine is approximately 15 hours, and deuteration at the 2 and 8 positions is expected to have a minimal effect on this, as these positions are not the primary sites of metabolic cleavage.[1]Adenosine has a very short half-life of less than 10 seconds in circulation due to rapid uptake and metabolism.[2][3] Deuteration is unlikely to significantly alter this rapid clearance.The longer half-life of inosine may be advantageous for longer-term labeling studies, while the rapid turnover of adenosine is suitable for studying acute metabolic changes.
Incorporation into Nucleic Acids Incorporation occurs after conversion to hypoxanthine and then into the general purine nucleotide pool. The efficiency of this multi-step process can be lower than direct adenosine incorporation.Directly phosphorylated to adenosine monophosphate (AMP) and subsequently incorporated into RNA and DNA. This provides a more direct measure of de novo nucleic acid synthesis.For studies focused on RNA and DNA synthesis, Adenosine-d2 is the more direct tracer.
Analytical Sensitivity (LC-MS/MS) Readily detectable by LC-MS/MS. The deuterium label provides a distinct mass shift for clear differentiation from endogenous inosine.Readily detectable by LC-MS/MS. The deuterium label allows for precise quantification against an internal standard.Both tracers are well-suited for modern mass spectrometry platforms, which offer high sensitivity and specificity.

Metabolic Fates and Signaling Pathways

The utility of this compound and Adenosine-d2 as tracers is intrinsically linked to their roles in the purine salvage pathway. This pathway is a critical metabolic route for recycling purine bases from the degradation of nucleotides, thereby conserving energy.

Adenosine is a central molecule in cellular metabolism and signaling. It can be phosphorylated by adenosine kinase to form AMP, entering the cellular nucleotide pool, or deaminated by adenosine deaminase to form inosine.[4] Inosine, in turn, is a key intermediate that is converted to hypoxanthine by purine nucleoside phosphorylase. Hypoxanthine can then be salvaged back into the nucleotide pool via hypoxanthine-guanine phosphoribosyltransferase (HPRT).[5]

Figure 1. Metabolic pathways of Adenosine-d2 and this compound.

Beyond its metabolic role, adenosine is a crucial signaling molecule, primarily through its interaction with adenosine receptors, such as the A2A receptor. Activation of the A2A receptor triggers a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).

cluster_membrane Cell Membrane cluster_cytosol Cytosol Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Figure 2. Adenosine A2A receptor signaling pathway.

Experimental Protocols

The following protocols provide a general framework for conducting tracer experiments with this compound and Adenosine-d2 in a cell culture setting, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Cell Culture and Isotope Labeling

A typical workflow for a stable isotope tracing experiment begins with culturing cells in a medium containing the deuterated tracer.

cluster_culture Cell Culture cluster_harvest Sample Preparation cluster_analysis Analysis start Seed cells culture Culture in standard medium start->culture labeling Incubate with This compound or Adenosine-d2 containing medium culture->labeling wash Wash cells with cold PBS labeling->wash quench Quench metabolism (e.g., cold methanol) wash->quench extract Extract metabolites quench->extract lcms LC-MS/MS Analysis extract->lcms data Data Analysis lcms->data end Results data->end

References

Safety Operating Guide

Navigating the Safe Disposal of Inosine-2,8-d2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Inosine-2,8-d2, a deuterated purine nucleoside. Adherence to these guidelines will help mitigate risks and ensure compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While Inosine itself exhibits low toxicity, good laboratory practices should always be observed.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Use compatible chemical-resistant gloves.[1][2]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

II. This compound Waste Classification

This compound should be treated as a chemical waste. While specific waste codes may vary depending on the formulation and any contaminants, it is essential to manage it in accordance with local, state, and federal regulations for hazardous materials. Do not dispose of this compound in standard laboratory trash or down the drain.

III. Physical and Chemical Properties of Inosine

The following table summarizes the known physical and chemical properties of Inosine. The properties of this compound are expected to be very similar.

PropertyValue
Appearance White to off-white crystalline powder
Melting Point 218-221°C (decomposes)
Solubility in Water 2.4 g/L at 20°C
Stability Stable under normal conditions of storage and handling.
Incompatible Substances Strong oxidizers, strong acids
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, nitrogen oxides (if combusted)

IV. Step-by-Step Disposal Protocol

  • Segregation and Collection :

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves), in a designated and compatible waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container and Labeling :

    • Use a container that is in good condition with a secure, tight-fitting lid.

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."

    • Note any solvents or other chemicals mixed with the waste.

  • Waste Storage :

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible substances.

  • Documentation and Pickup :

    • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

    • When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or the contracted waste disposal service.

V. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Is the waste mixed with other chemicals? A->B C Segregate and collect in a designated container B->C No E List all components on the label B->E Yes D Label container: 'Hazardous Waste, this compound' C->D F Store in designated Satellite Accumulation Area D->F E->D G Request pickup from Environmental Health & Safety (EHS) F->G H End: Proper Disposal G->H

This compound Disposal Workflow

This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols, as local regulations may vary. For any uncertainty, contact your EHS department for guidance.

References

Personal protective equipment for handling Inosine-2,8-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Inosine-2,8-d2, a deuterated form of Inosine. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to maintain a safe working environment and prevent contamination of experiments.[1][2][3]

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets for the parent compound, Inosine.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesWith side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects eyes from accidental splashes or dust particles.
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile), inspected before use.[1]Prevents direct skin contact with the compound.
Lab CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Dust Mask/RespiratorUse if dust formation is likely. A P1 particulate filter (EN 143) is recommended.Minimizes inhalation of airborne particles.

Handling and Storage

Safe handling and storage practices are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

  • Handling:

    • Handle in a well-ventilated area to minimize dust inhalation.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure a safe and effective cleanup:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading or entering drains.

  • Clean-up:

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.

    • Place the collected material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal MethodRegulatory Consideration
Unused this compound Dispose of as chemical waste in a suitable, labeled container.Consult local, state, and federal regulations for chemical waste disposal.
Contaminated Materials (e.g., gloves, wipes) Place in a sealed bag and dispose of as chemical waste.Follow institutional guidelines for the disposal of chemically contaminated waste.
Empty Containers Rinse thoroughly and dispose of according to institutional guidelines.May be recycled if properly decontaminated.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don Personal Protective Equipment (PPE) B Prepare work area in a ventilated space A->B C Weigh this compound carefully to avoid dust B->C D Dissolve or use the compound as per protocol C->D E Decontaminate work surfaces D->E F Segregate and label all waste E->F G Dispose of waste according to regulations F->G H Doff and dispose of PPE correctly G->H I Wash hands thoroughly H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.